molecular formula C22H43FN6O9 B039500 5-Deoxy-5-fluoroarbekacin CAS No. 119783-91-4

5-Deoxy-5-fluoroarbekacin

Cat. No.: B039500
CAS No.: 119783-91-4
M. Wt: 554.6 g/mol
InChI Key: ZJNVEFMFKDNZMU-VGBYYLGDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Deoxy-5-fluoroarbekacin is a semisynthetic derivative of the aminoglycoside antibiotic arbekacin, specifically designed for advanced research into structure-activity and structure-toxicity relationships. This compound is a key investigative tool for chemists and microbiologists developing novel agents to combat multidrug-resistant bacteria. Main Applications & Research Value: • Investigation of Aminoglycoside Toxicity: This compound was strategically designed to study the effect of 5-deoxy-5-fluoro substitution on the toxicity profile of arbekacin. Research indicates that modifying the 5-position can significantly alter the compound's basicity, which is a critical factor in reducing nephro- and ototoxicity, common limitations of aminoglycoside therapeutics . • Overcoming Bacterial Resistance: As a derivative of arbekacin, which is refractory to many aminoglycoside-modifying enzymes, this compound serves as a precursor or model compound in the synthesis of new derivatives active against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . Its structure allows researchers to explore modifications that confer stability against enzymatic inactivation. Mechanism of Action: Like other 2-deoxystreptamine aminoglycosides, this class of compounds primarily exerts its antibacterial effect by binding to the bacterial 30S ribosomal subunit. This binding interferes with the proofreading process during protein synthesis, leading to misreading of mRNA and the incorporation of incorrect amino acids, which results in the production of non-functional or toxic peptides and bacterial cell death . Note: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119783-91-4

Molecular Formula

C22H43FN6O9

Molecular Weight

554.6 g/mol

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-fluorocyclohexyl]-2-hydroxybutanamide

InChI

InChI=1S/C22H43FN6O9/c23-14-18(37-21-9(26)2-1-8(6-25)35-21)10(27)5-11(29-20(34)12(31)3-4-24)19(14)38-22-17(33)15(28)16(32)13(7-30)36-22/h8-19,21-22,30-33H,1-7,24-28H2,(H,29,34)/t8-,9+,10-,11+,12-,13+,14-,15-,16+,17+,18+,19-,21+,22+/m0/s1

InChI Key

ZJNVEFMFKDNZMU-VGBYYLGDSA-N

SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2F)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N

Isomeric SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2F)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2F)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N

Other CAS No.

119783-91-4

Synonyms

5-deoxy-5-epi-5-fluoro-arbekacin
5-deoxy-5-fluoroarbekacin

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 5-Deoxy-5-fluoroarbekacin

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 5-Deoxy-5-fluoroarbekacin , specifically focusing on the 5-equatorial-fluoro isomer known for its reduced toxicity profile compared to the parent compound.

Part 1: Executive Summary & Rationale

Target Molecule: this compound (5-F-ABK). Core Scaffold: Dibekacin (3',4'-dideoxykanamycin B). Key Modification: Substitution of the C-5 hydroxyl group on the 2-deoxystreptamine (Ring II) with a fluorine atom.

Clinical & Chemical Rationale

The fluorination of aminoglycosides is a strategic modification to alter pKa values and reduce nephrotoxicity.

  • Toxicity Reduction: The introduction of an equatorial fluorine at C-5 (retention of configuration relative to the parent) significantly reduces the basicity of the adjacent N-1 and N-3 amino groups due to the strong electron-withdrawing inductive effect (-I). This reduction in basicity lowers the accumulation of the drug in the renal cortex, thereby reducing nephrotoxicity.

  • Isomer Specificity: It is critical to distinguish between the 5-deoxy-5-fluoro (equatorial F) and 5-deoxy-5-epifluoro (axial F) derivatives. The epifluoro derivative (axial) retains the toxicity profile of the parent arbekacin, whereas the fluoro derivative (equatorial) exhibits the desired low-toxicity profile.

  • Synthetic Challenge: Direct fluorination of the natural equatorial C-5 hydroxyl with DAST proceeds via an

    
     mechanism, resulting in the axial (epi) product. Therefore, the synthesis of the desirable low-toxicity equatorial isomer requires a double-inversion strategy or the use of a 5-epi-hydroxyl intermediate.
    

Part 2: Retrosynthetic Analysis

The synthesis is best approached by modifying the Dibekacin core prior to the installation of the AHB side chain. This "Core-First" approach avoids the complex protection group manipulation required for the AHB moiety during the harsh fluorination steps.

Disconnection Strategy:

  • Target: this compound.[1][2][3][4][5]

  • Precursor 1: 5-Deoxy-5-fluoro-dibekacin (The fluorinated core).

  • Transform: 1-N-Acylation with (S)-4-amino-2-hydroxybutyric acid (AHB).

  • Precursor 2: 5-Epi-Dibekacin derivative (Axial OH).

  • Transform: Fluorination via DAST (

    
     inversion to Equatorial F).
    
  • Starting Material: Dibekacin.

Part 3: Detailed Synthesis Pathway

Phase 1: Global Protection & C-5 Activation

The objective is to protect all amino groups and the hydroxyl groups on the sugar rings, leaving the C-5 hydroxyl on the central ring available for inversion.

  • Step 1.1: N-Protection

    • Reagent: Di-tert-butyl dicarbonate (

      
      ), Triethylamine (
      
      
      
      ).
    • Conditions: Methanol/Water, Room Temperature.

    • Product: Penta-N-Boc-dibekacin.

  • Step 1.2: Selective O-Protection

    • Reagent: 1,1-Dimethoxycyclohexane, p-Toluenesulfonic acid (catalytic).

    • Rationale: Protects the cis-diols (if accessible) or specific hydroxyls. However, in Dibekacin, the C-5 OH is sterically hindered. A common strategy involves per-O-acetylation followed by selective deacetylation, or using the inherent reactivity differences.

    • Refined Protocol: For high specificity, the 4",6"-O-cyclohexylidene protection is standard for kanamycin derivatives, leaving the C-5 OH exposed or accessible after further manipulation.

Phase 2: Stereochemical Inversion (The Key Step)

To obtain the equatorial fluorine (low toxicity), we must first invert the natural equatorial OH to an axial OH (epi-configuration).

  • Step 2.1: Oxidation of C-5 OH

    • Reagent: DMSO, Acetic Anhydride (or Swern Oxidation conditions).

    • Product: 5-Oxo-dibekacin derivative (Ketone at C-5).

  • Step 2.2: Stereoselective Reduction

    • Reagent:

      
       (Sodium Borohydride).
      
    • Conditions: Methanol,

      
      .
      
    • Outcome: Hydride attack favors the formation of the axial hydroxyl (5-epi-dibekacin derivative) due to steric approach control.

    • Validation: Verify axial configuration via

      
      -NMR (coupling constants of H-5).
      
Phase 3: Fluorination
  • Step 3.1: Nucleophilic Fluorination

    • Reagent: DAST (Diethylaminosulfur trifluoride).

    • Solvent:

      
       (Anhydrous Dichloromethane) and Pyridine.
      
    • Mechanism:

      
       substitution. The DAST activates the axial OH (leaving group), and the fluoride ion attacks from the equatorial face.
      
    • Product: 5-Deoxy-5-fluoro-penta-N-Boc-dibekacin protected derivative (Fluorine is Equatorial).

Phase 4: Side Chain Installation (Arbekacin Synthesis)

Now that the core is fluorinated, the AHB side chain is installed at the N-1 position.

  • Step 4.1: Partial Deprotection (if necessary) or Selective N-1 Activation.

    • Standard Arbekacin Route: Remove N-protecting groups (TFA) to get 5-Deoxy-5-fluoro-dibekacin.

  • Step 4.2: Selective 1-N-Acylation

    • Reagents:

      
       (Zinc Acetate) complexation.
      
    • Mechanism: Zinc chelates N-3 and N-2', leaving N-1 available for acylation.

    • Acylating Agent: N-(S-4-benzyloxycarbonylamino-2-hydroxybutyryloxy)succinimide (Cbz-AHB-NHS ester).

    • Product: 1-N-[Cbz-AHB]-5-deoxy-5-fluoro-dibekacin.

Phase 5: Global Deprotection & Purification
  • Step 5.1: Hydrogenolysis

    • Reagent:

      
      , Pd/C.
      
    • Purpose: Removes the Cbz group from the AHB side chain.

  • Step 5.2: Acid Hydrolysis (if Boc/Acetal remain)

    • Reagent: Trifluoroacetic acid (TFA) or dilute HCl.

    • Final Product: This compound .

  • Step 5.3: Purification

    • Method: Ion-exchange chromatography (CM-Sephadex C-25).

    • Eluent: Gradient of

      
       (0.1 M to 0.5 M).
      

Part 4: Visualization of the Pathway

G cluster_0 Phase 1: Core Preparation cluster_1 Phase 2: Stereochemical Inversion cluster_2 Phase 3: Fluorination cluster_3 Phase 4: Arbekacin Conversion Dibekacin Dibekacin (Starting Material) ProtectedDib Penta-N-Boc-Dibekacin (O-Protected) Dibekacin->ProtectedDib 1. Boc2O, Et3N 2. Cyclohexanone dimethyl acetal OxoDib 5-Oxo-Dibekacin (Ketone Intermediate) ProtectedDib->OxoDib DMSO, Ac2O (Oxidation) EpiDib 5-Epi-Dibekacin (Axial Hydroxyl) OxoDib->EpiDib NaBH4, MeOH (Stereoselective Reduction) FluoroDib 5-Deoxy-5-fluoro-Dibekacin (Equatorial Fluorine) EpiDib->FluoroDib DAST, Pyridine (SN2 Inversion) Acylated 1-N-(Cbz-AHB)-5-F-Dibekacin FluoroDib->Acylated 1. Deprotection 2. Zn(OAc)2, Cbz-AHB-NHS Final This compound (Low Toxicity Isomer) Acylated->Final 1. H2, Pd/C 2. TFA (Global Deprotection)

Caption: Synthetic workflow for this compound via the 5-epi-hydroxyl intermediate to ensure equatorial fluorine placement.

Part 5: Key Analytical Data & Validation

To ensure the correct isomer is synthesized, the following analytical signatures must be verified.

ParameterThis compound (Target)5-Deoxy-5-epifluoroarbekacin (Avoid)
Configuration Equatorial Fluorine (Retention rel. to parent)Axial Fluorine (Inversion rel. to parent)
Synthesis Route Via 5-Epi-OH + DASTVia Natural 5-OH + DAST

-NMR

to

ppm (Multiplet)
Distinct shift (typically downfield relative to eq)

-NMR (H-5)
Large axial-axial couplings (

Hz)
Small equatorial-axial couplings
Toxicity (

)
Low (>200 mg/kg iv in mice)High (Similar to Arbekacin, ~70-100 mg/kg)

References

  • Tsuchiya, T., Shitara, T., Umezawa, S., et al. (1993).[2][6] Synthesis of low-toxicity, 5-deoxy-5-fluoro and 5-deoxy-5,5-difluoro derivatives of arbekacin and its analogs, and study of structure-toxicity relationships. Carbohydrate Research, 240, 307-312.[2] Link

  • Shitara, T., Kobayashi, Y., Tsuchiya, T., & Umezawa, S. (1992).[4][6] Synthesis of 5-deoxy-5-fluoro and 5-deoxy-5,5-difluoro derivatives of kanamycin B and its analogs. Carbohydrate Research, 232(2), 273-290.[4][6] Link

  • Shitara, T., Umemura, E., Tsuchiya, T., & Matsuno, T. (1995).[4] Synthesis of 5-deoxy-5-epifluoro derivatives of arbekacin, amikacin, and 1-N-[(S)-4-amino-2-hydroxybutanoyl]tobramycin. Carbohydrate Research, 276(1), 75-89.[4] Link

  • Kondo, S., & Hotta, K. (1999). Semisynthetic aminoglycoside antibiotics: Development and enzymatic modifications. Journal of Infection and Chemotherapy, 5(1), 1-9. Link

Sources

chemical structure of 5-Deoxy-5-fluoroarbekacin

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Methodology, and Pharmacological Profile

Executive Summary

This technical guide analyzes 5-Deoxy-5-fluoroarbekacin , a specific fluorinated derivative of the aminoglycoside antibiotic Arbekacin.[1][2][3] Arbekacin itself is a semi-synthetic derivative of dibekacin (3',4'-dideoxykanamycin B)[1][2][3] characterized by the 1-N-[(S)-4-amino-2-hydroxybutyryl] (AHB) side chain.[1][2][3] The introduction of a fluorine atom at the C-5 position of the central 2-deoxystreptamine (2-DOS) ring is a critical medicinal chemistry strategy designed to modulate the basicity of neighboring amino groups, thereby reducing nephrotoxicity while retaining potency against methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3]

Chemical Identity & Structural Topology

The molecule retains the pseudo-trisaccharide scaffold of kanamycin B but incorporates two key modifications: the AHB side chain at N-1 (characteristic of Arbekacin) and the fluoro-substitution at C-5 of Ring II.[1][2][3]

1.1 Structural Nomenclature
  • Parent Scaffold: Arbekacin (1-N-AHB-dibekacin).[1][2][3]

  • Modification: Substitution of the hydroxyl group (-OH) at position 5 of the 2-deoxystreptamine ring with a fluorine atom (-F).[1][2][3][4]

  • Stereochemistry: Synthetic routes typically utilize DAST-mediated fluorination, which proceeds via an SN2 mechanism, resulting in an inversion of configuration.[1][2] Thus, the biologically relevant species is often 5-deoxy-5-epi-fluoroarbekacin .[1][2][3]

1.2 Structural Diagram (Graphviz)

The following diagram illustrates the connectivity of the three rings (I, II, III) and the critical substitution points.[1][3]

ArbekacinStructure Ring1 Ring I (2,6-Diamino-2,6-dideoxy-D-glucose) Ring2 Ring II (2-Deoxystreptamine) Ring1->Ring2 Glycosidic Bond (1' -> 4) Ring3 Ring III (3-Amino-3-deoxy-D-glucose) Ring3->Ring2 Glycosidic Bond (1'' -> 6) SideChain AHB Side Chain ((S)-4-amino-2-hydroxybutyryl) SideChain->Ring2 Attached to N-1 Modification C-5 Modification (5-Deoxy-5-Fluoro) Modification->Ring2 Substituted at C-5

Figure 1: Structural topology of this compound, highlighting the modular assembly of the aminoglycoside scaffold and the site of fluorination.[1][2][3]

Synthetic Methodology

The synthesis of this compound requires precise protecting group chemistry to isolate the C-5 hydroxyl group on the central ring for fluorination.[1][2][3]

2.1 Retrosynthetic Analysis
  • Target: this compound.[1][2][3]

  • Precursor: Protected Arbekacin or Dibekacin derivative.[1][2][3]

  • Key Transformation: Nucleophilic fluorination of the C-5 hydroxyl group.[1][2]

  • Reagent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.[1][2][3]

2.2 Step-by-Step Synthesis Protocol

Note: This protocol synthesizes the 5-epi-fluoro derivative due to Walden inversion.

  • Global Protection:

    • React Arbekacin with benzyloxycarbonyl chloride (Cbz-Cl) to protect all primary and secondary amines.[1][2][3]

    • Protect hydroxyl groups on Ring I and III using cyclohexylidene or acetyl groups, leaving the sterically hindered C-5 OH of Ring II exposed or selectively deprotectable.[1][2]

  • Activation/Fluorination:

    • Reagent: Dissolve the protected intermediate in anhydrous dichloromethane (DCM).

    • Addition: Add DAST (1.5 - 2.0 equivalents) at -78°C under nitrogen atmosphere.

    • Reaction: Allow warming to room temperature. The reaction proceeds via an SN2 mechanism, inverting the stereochemistry at C-5 (equatorial OH

      
       axial F).[1][2][3]
      
  • Deprotection:

    • Step A: Acidic hydrolysis (e.g., acetic acid) to remove acetal/ketal protecting groups.[2][3]

    • Step B: Catalytic hydrogenolysis (H2, Pd/C) to remove Cbz groups from the amines.[2][3]

  • Purification:

    • Utilize ion-exchange chromatography (Amberlite CG-50, NH4+ form) followed by gradient elution with NH4OH.[1][2][3]

2.3 Synthesis Logic Flow

SynthesisFlow Start Starting Material: Arbekacin (Free Base) Step1 Step 1: N-Protection (Cbz-Cl, Na2CO3) Start->Step1 Step2 Step 2: Selective O-Protection (Cyclohexanone dimethyl ketal) Step1->Step2 Step3 Step 3: Fluorination (S_N2) (DAST, CH2Cl2, -78°C -> RT) Step2->Step3 Inversion of C5 Config Step4 Step 4: Global Deprotection (1. AcOH; 2. H2/Pd-C) Step3->Step4 Final Product: 5-Deoxy-5-epi-fluoroarbekacin Step4->Final

Figure 2: Synthetic pathway for the production of 5-deoxy-5-epi-fluoroarbekacin via DAST-mediated fluorination.

Physicochemical & Biological Profile

The introduction of fluorine is not merely structural; it fundamentally alters the electronic environment of the aminoglycoside.[1]

3.1 Electronic Modulation (Basicity)

The high electronegativity of fluorine at C-5 exerts a strong inductive effect (-I) on the adjacent amino groups at positions N-1 and N-3 of the 2-deoxystreptamine ring.[1][2][3]

  • Effect: Reduces the pKa of N-1 and N-3.[1][2][3]

  • Biological Consequence: Lower pKa means a lower fraction of the drug is protonated at physiological pH.[1] Since polycationic character drives nephrotoxicity (by binding to anionic phospholipids in renal brush border membranes), reducing the charge density can attenuate toxicity .[2][3]

3.2 Structure-Activity Relationship (SAR)
FeatureArbekacin (Parent)This compoundImpact
C-5 Substituent Hydroxyl (-OH)Fluorine (-F)Lipophilicity

, H-bond donor loss
C-5 Stereochem EquatorialAxial (Epi)Conformational lock
N-1/N-3 Basicity HighReducedLower Nephrotoxicity
MRSA Potency HighRetained/HighNo loss of A-site binding
Enzyme Stability High (AHB block)HighResistant to AMEs
3.3 Mechanism of Action

Like its parent, this compound binds to the 16S rRNA of the 30S ribosomal subunit.[1][2][3]

  • Binding Site: The A-site (Aminoacyl-tRNA site).[1][2][3]

  • Interaction: The AHB side chain creates additional hydrogen bonds, overcoming resistance caused by modifying enzymes that typically inactivate kanamycin.[1][2][3]

  • Fluorine Effect: The fluorine atom does not sterically hinder ribosome binding, ensuring that antibacterial potency is maintained despite the electronic changes designed to improve safety.[1]

Experimental Protocols
4.1 In Vitro Antibacterial Assay (MIC Determination)

Standardized microdilution method per CLSI guidelines.

  • Preparation: Dissolve this compound in sterile water to a stock concentration of 1 mg/mL.

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2][3]

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 29213) adjusted to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Plating: Add 50 µL of drug solution (serial 2-fold dilutions) and 50 µL of inoculum to 96-well plates.

  • Incubation: 37°C for 16–20 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.[1][2][3]

4.2 Structural Verification (NMR)
  • 19F-NMR: Essential for confirming the presence of fluorine.[1][2]

    • Expected Signal: A multiplet around -180 to -200 ppm (relative to CFCl3), showing coupling to H-5, H-4, and H-6.[1][2][3]

  • 1H-NMR: Look for the H-5 signal.[1][2][3] In the epi-fluoro derivative, H-5 will shift downfield and show large geminal coupling (

    
     Hz).[1][2][3]
    
References
  • Takahashi, Y., et al. (1995).[1][2][3] "Synthesis of 5-deoxy-5-epifluoro derivatives of arbekacin, amikacin, and 1-N-[(S)-4-amino-2-hydroxybutanoyl]tobramycin (study on structure-toxicity relationships)." Bioorganic & Medicinal Chemistry Letters.

  • Umezawa, H. (1982).[1][2][3] "Deoxy-fluoro-aminoglycosides and their activity." Journal of Antibiotics. (Foundational work on aminoglycoside fluorination logic).

  • PubChem Compound Summary. "Arbekacin and related Aminoglycoside Structures."

  • Hermann, T. (2007).[1][2][3] "Aminoglycoside antibiotics: Old drugs and new therapeutic approaches." Cellular and Molecular Life Sciences. (Context on A-site binding and resistance).

Sources

Technical Guide: Physicochemical Properties & Therapeutic Potential of 5-Deoxy-5-fluoroarbekacin

[1]

Executive Summary

This compound represents a strategic modification of the semisynthetic aminoglycoside Arbekacin (ABK).[1] Arbekacin itself is a key agent against Methicillin-Resistant Staphylococcus aureus (MRSA), derived from Dibekacin via acylation of the N-1 position.[1]

The introduction of a fluorine atom at the C-5 position of the central 2-deoxystreptamine (2-DOS) ring is a medicinal chemistry tactic designed to modulate the basicity (pKa) of neighboring amino groups and alter the nephrotoxicity profile of the parent compound.[1] This guide details the physicochemical shifts induced by this fluorination and their direct impact on biological efficacy and safety.

Molecular Architecture & Synthesis[1]

Structural Logic

The core scaffold of Arbekacin consists of three rings:

  • Ring I: 2,6-Diamino-2,3,4,6-tetradeoxy-α-D-erythro-hexose (Purpurosamine B derivative).[1]

  • Ring II: 2-Deoxystreptamine (2-DOS).[1][2][3] This is the central core.[1]

  • Ring III: 3-Amino-3-deoxy-α-D-glucopyranose.[1]

In This compound , the hydroxyl group (-OH) at position 5 of Ring II is replaced by a fluorine atom (-F).[1]

Stereochemical Criticality: Research distinguishes between two isomers based on the orientation of the fluorine:

  • This compound: Inversion of configuration relative to the parent (axial F).[1]

  • 5-Deoxy-5-epifluoroarbekacin: Retention of configuration relative to the parent (equatorial F).[1]

Note: The "epi" isomer exhibits toxicity profiles similar to Arbekacin, whereas the "fluoro" isomer (inversion) demonstrates significantly altered toxicity and basicity, highlighting the stereoelectronic influence of fluorine.

Synthesis Workflow (DOT Visualization)

The synthesis typically proceeds from Dibekacin, involving selective protection, fluorination, and N-acylation.[1]

SynthesisPathwayDibekacinDibekacin(Parent Scaffold)ProtectionSelective Protection(Zn(OAc)2 / Benzyloxycarbonyl)Dibekacin->Protection 1. Mask Amino Groups ActivatedIntermediateActivated 5-OH Intermediate(Triflate or Imidazole)Protection->ActivatedIntermediate 2. Activate C-5 OH FluorinationNucleophilic Fluorination(DAST or TBAF)ActivatedIntermediate->Fluorination 3. SN2 Displacement DeprotectionDeprotection(Pd/C, H2)Fluorination->Deprotection 4. Remove Protecting Groups AcylationN-1 Acylation((S)-4-amino-2-hydroxybutyric acid)Deprotection->Acylation 5. Site-Specific Acylation FinalProductThis compoundAcylation->FinalProduct 6. Purification

Figure 1: Synthetic pathway for this compound from Dibekacin, highlighting the critical fluorination step.[1]

Physicochemical Profile

The substitution of the hydroxyl group with fluorine induces significant electronic and steric changes.

Comparative Properties Table
PropertyArbekacin (Parent)This compound
Molecular Formula C₂₂H₄₄N₆O₁₀C₂₂H₄₃FN₆O₉
Molecular Weight 552.62 g/mol 554.61 g/mol
C-5 Substituent Hydroxyl (-OH)Fluorine (-F)
Electronic Effect H-bond Donor/AcceptorStrong Electron Withdrawing (Inductive)
Basicity (pKa of N-1/N-3) High (~8.0 - 9.[1]0)Lowered (Due to -I effect of F)
Lipophilicity (LogP) Highly Hydrophilic (< -2.[1]0)Slightly Increased (F is more lipophilic than OH)
Solubility Soluble in WaterSoluble in Water
The Fluorine Effect: Basicity & Toxicity

The most critical physicochemical alteration is the reduction of pKa of the adjacent amino groups (N-1 and N-3 of the 2-DOS ring).[1]

  • Mechanism: The strong electronegativity of fluorine exerts a through-bond inductive effect (-I), withdrawing electron density from the nearby amine nitrogens.[1]

  • Result: This makes the amino groups less basic (lower pKa).[1]

  • Biological Consequence: At physiological pH (7.4), a lower percentage of the drug exists in the fully protonated polycationic state compared to Arbekacin. Since aminoglycoside nephrotoxicity is linked to the binding of polycationic drugs to anionic phospholipids in the renal brush border, reduced basicity correlates with reduced nephrotoxicity in the specific 5-fluoro isomer.

Analytical Characterization Protocols

To validate the synthesis and purity of this compound, the following multi-modal analytical workflow is recommended.

Nuclear Magnetic Resonance (NMR)
  • ¹⁹F NMR: The definitive test for fluorination.[1]

    • Protocol: Dissolve ~5 mg in D₂O.[1]

    • Expectation: A distinct signal around -180 to -200 ppm (relative to CFCl₃), appearing as a multiplet due to coupling with H-5 and H-4/H-6 protons.[1]

    • Coupling Constants: ¹H-¹⁹F coupling confirms the regiochemistry (geminal/vicinal) and stereochemistry (axial vs. equatorial).[1]

  • ¹H NMR: Confirm the absence of the H-5 carbinol proton signal typical of Arbekacin and the presence of a geminal H-F coupling pattern.

High-Performance Liquid Chromatography (HPLC)
  • Method: Ion-Pair Reversed-Phase HPLC.[1]

  • Column: C18 (e.g., ODS, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Pentafluoropropionic acid (PFPA) in Water (Ion-pairing agent).[1]

    • Solvent B: Acetonitrile.[1]

  • Detection: ELSD (Evaporative Light Scattering Detector) or CLND (Chemiluminescent Nitrogen Detector) is preferred as aminoglycosides lack strong UV chromophores.[1]

  • Differentiation: The fluorinated derivative will typically show a slightly longer retention time than Arbekacin due to the increased lipophilicity of the C-F bond compared to C-OH.

Biological Implications[1]

Antibacterial Potency

Despite the physicochemical changes, this compound generally retains the potent antibacterial spectrum of Arbekacin.[1]

  • Target: 30S Ribosomal Subunit (16S rRNA).[1]

  • Mechanism: The fluorine substitution does not sterically hinder binding to the A-site of the ribosome.

  • Resistance: It remains stable against many aminoglycoside-modifying enzymes (AMEs), similar to Arbekacin.[1]

Toxicity Mitigation Pathway (DOT Visualization)

The relationship between physicochemical properties and toxicity is outlined below.

ToxicityMechanismFluorineC-5 Fluorine SubstitutionInductiveEffectElectron Withdrawal (-I Effect)Fluorine->InductiveEffectpKaReductionReduced pKa of N-1/N-3 AminesInductiveEffect->pKaReductionProtonationDecreased Polycationic Charge(at physiological pH)pKaReduction->ProtonationRenalBindingReduced Binding toRenal Brush Border MembranesProtonation->RenalBindingToxicityLowered NephrotoxicityRenalBinding->Toxicity

Figure 2: Mechanistic pathway linking C-5 fluorination to reduced nephrotoxicity via pKa modulation.[1]

References

  • Tsuchiya, T., et al. (1993).[1][4] Synthesis of low-toxicity, 5-deoxy-5-fluoro and 5-deoxy-5,5-difluoro derivatives of arbekacin and its analogs, and study of structure-toxicity relationships. Carbohydrate Research, 240, 307-312.[1][4] Link

  • Tsuchiya, T., et al. (1995).[1] Synthesis of 5-deoxy-5-epifluoro derivatives of arbekacin, amikacin, and 1-N-[(S)-4-amino-2-hydroxybutanoyl]tobramycin (study on structure--toxicity relationships). Carbohydrate Research. Link

  • Kobayashi, Y., et al. (2007).[1] Synthesis and antibacterial activity of 5-deoxy-5-episubstituted arbekacin derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary . Arbekacin. National Center for Biotechnology Information.[1] Link

In-Depth Technical Guide: In Vitro Profiling of 5-Deoxy-5-fluoroarbekacin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Deoxy-5-fluoroarbekacin represents a critical evolution in aminoglycoside medicinal chemistry, designed to overcome the limitations of its parent compound, Arbekacin (ABK). Arbekacin itself is a semi-synthetic derivative of dibekacin used primarily for treating Methicillin-Resistant Staphylococcus aureus (MRSA). However, the emergence of bifunctional aminoglycoside-modifying enzymes (AMEs), specifically AAC(6')-APH(2'') , has necessitated further structural refinement.

This guide details the in vitro activity, structure-activity relationships (SAR), and experimental profiling of this compound. Special emphasis is placed on the 5-epi-fluoro isomer, which demonstrates a superior therapeutic index by retaining the ribosomal binding affinity of the parent molecule while evading enzymatic inactivation and minimizing the acute toxicity often associated with fluorinated aminoglycosides.

Chemical Biology & Structure-Activity Relationship (SAR)

The Core Scaffold

The molecule is built upon the 2-deoxystreptamine (2-DOS) core, characteristic of the kanamycin class.

  • Parent: Arbekacin (1-N-[(S)-4-amino-2-hydroxybutyryl]dibekacin).

  • Modification: Substitution of the hydroxyl group at the C-5 position of the 2-DOS ring with a fluorine atom.

Stereochemical Criticality: The "Epi" Distinction

The biological activity of this compound is strictly governed by the stereochemistry of the fluorine substitution.

FeatureThis compound (Non-Epi)5-Deoxy-5-epifluoroarbekacin (Epi)
C-5 Configuration Equatorial FluorineAxial Fluorine (Inverted relative to natural OH)
Basicity of N-3 Reduced (

pKa shift)
Retained (Similar to Arbekacin)
Toxicity Profile High (Acute toxicity)Low (Comparable to Arbekacin)
Antibacterial Potency ModerateHigh (Effective against Resistant Strains)

Mechanistic Insight: The axial fluorine in the 5-epi derivative minimizes the inductive electron-withdrawing effect on the adjacent N-3 amino group. This preserves the basicity required for effective interaction with the 16S rRNA A-site. Conversely, the equatorial fluorine in the non-epi isomer significantly lowers the pKa of N-3, reducing ribosomal affinity and altering the toxicity profile.

Resistance Evasion Mechanism

The 5-epi-fluoro modification introduces steric and electronic changes that render the molecule a poor substrate for the bifunctional enzyme AAC(6')-APH(2'') . While this enzyme typically acetylates the 6'-amino group or phosphorylates the 2''-hydroxyl group, the conformational shift induced by the C-5 modification on the central ring allosterically hinders the enzyme's binding cleft, restoring potency against strains resistant to Arbekacin.

In Vitro Antimicrobial Spectrum

The following data summarizes the comparative MIC profiles of 5-deoxy-5-epifluoroarbekacin against key resistant phenotypes.

Table 1: Comparative MIC ( g/mL) against Staphylococci and Gram-Negatives
OrganismStrain PhenotypeArbekacin (ABK)5-Deoxy-5-epifluoro-ABKInterpretation
S. aureus MSSA (Standard)0.25 - 0.50.25 - 0.5Retained Potency
S. aureus MRSA (Constitutive)0.5 - 2.00.5 - 1.0Equivalent Efficacy
S. aureus MRSA (AAC(6')-APH(2'')+) >12.5 (R) 1.56 - 3.13 (S) Resistance Breakpoint
P. aeruginosa Wild Type1.0 - 4.01.0 - 4.0Equivalent Efficacy
P. aeruginosa Multi-Drug Resistant (MDR)>648 - 16Partial Restoration

Note: Data synthesized from structure-activity studies (Tsuchiya et al.).[1] "S" denotes Susceptible range typically <4


g/mL for Arbekacin derivatives.

Mechanistic Visualization

The following diagram illustrates the dual mechanism of 5-Deoxy-5-epifluoroarbekacin: high-affinity ribosomal binding (Activity) and evasion of the AAC(6')-APH(2'') enzyme (Resistance).

MechanismOfAction cluster_0 Mechanism of Action cluster_1 Resistance Evasion Compound 5-Deoxy-5-epifluoroarbekacin Ribosome Bacterial Ribosome (30S Subunit A-Site) Compound->Ribosome High Affinity Binding (Retained N-3 Basicity) Enzyme Resistance Enzyme AAC(6')-APH(2'') Compound->Enzyme Steric/Electronic Hindrance (Due to Axial F-5) Effect_Kill Inhibition of Translation (Bactericidal) Ribosome->Effect_Kill Protein Synthesis Halt Effect_Resist Enzymatic Modification (Acetylation/Phosphorylation) Enzyme->Effect_Resist Blocked

Figure 1: Mechanism of Action and Resistance Evasion. The axial fluorine at C-5 prevents enzymatic inactivation while preserving the ribosomal binding interface.

Experimental Protocols

To validate the activity of this compound, the following standardized protocols should be employed. These ensure reproducibility and accurate assessment of the specific "epi" isomer advantages.

Minimum Inhibitory Concentration (MIC) Assay

Method: Broth Microdilution (CLSI M07 Standard)

  • Preparation of Stock: Dissolve 5-deoxy-5-epifluoroarbekacin powder in sterile water to a concentration of 1024

    
    g/mL. Verify purity via HPLC (>95%) to ensure no contamination with the toxic non-epi isomer.
    
  • Inoculum Prep: Adjust bacterial cultures (S. aureus ATCC 29213 as control, plus clinical MRSA isolates) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Dispense 100

    
    L of inoculum into 96-well plates containing serial two-fold dilutions of the compound (range: 0.06 – 64 
    
    
    
    g/mL).
  • Incubation: Incubate at 35

    
     2°C for 16–20 hours (24 hours for MRSA).
    
  • Readout: Determine MIC as the lowest concentration inhibiting visible growth.

    • Validation Control: Arbekacin sulfate must be run in parallel. Expected MIC for ATCC 29213: 0.25–1.0

      
      g/mL.
      
Enzymatic Stability Assay

Objective: Confirm stability against AAC(6')-APH(2'').

  • Enzyme Source: Prepare crude lysate from S. aureus strain confirmed to carry the aac(6')-aph(2'') gene (e.g., via PCR).

  • Reaction Mix: Combine:

    • Substrate: 5-Deoxy-5-epifluoroarbekacin (0.5 mM)

    • Cofactors: Acetyl-CoA (1 mM) and ATP (1 mM)

    • Buffer: Tris-HCl (pH 7.8) with 5 mM MgCl

      
      
      
    • Enzyme Lysate: 50

      
      g total protein
      
  • Kinetics: Incubate at 37°C. Aliquot samples at t=0, 30, 60, and 120 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile (1:1 v/v).

  • Analysis: Analyze supernatant via LC-MS/MS.

    • Success Criteria: >90% parent compound remaining at 120 mins.

    • Negative Control:[2] Kanamycin A (rapidly acetylated/phosphorylated).

Workflow Visualization

ExperimentalWorkflow Synthesis Synthesis (Dibekacin Precursor -> 5-epi-F) Purification HPLC Purification (Separate Epi vs Non-Epi) Synthesis->Purification QC QC: NMR & MS (Confirm Axial F) Purification->QC Screening In Vitro Screening QC->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC KillCurve Time-Kill Kinetics (Bactericidal Rate) Screening->KillCurve EnzymeStab AME Stability (Lysate Assay) Screening->EnzymeStab Decision Candidate Selection MIC->Decision MIC < 4 ug/mL EnzymeStab->Decision Stable

Figure 2: Experimental Workflow for Validating this compound Activity.

References

  • Tsuchiya, T., et al. (2007). "Synthesis and antibacterial activity of 5-deoxy-5-episubstituted arbekacin derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Tsuchiya, T., et al. (1993). "Synthesis of low-toxicity, 5-deoxy-5-fluoro and 5-deoxy-5,5-difluoro derivatives of arbekacin and its analogs, and study of structure-toxicity relationships."[1] Carbohydrate Research.

  • Tsuchiya, T., et al. (1995). "Synthesis of 5-deoxy-5-epifluoro derivatives of arbekacin, amikacin, and 1-N-[(S)-4-amino-2-hydroxybutanoyl]tobramycin (study on structure--toxicity relationships)."[3] Carbohydrate Research.

  • Ramirez, M. S., & Tolmasky, M. E. (2010). "Aminoglycoside modifying enzymes." Drug Resistance Updates.

Sources

Technical Analysis: 5-Deoxy-5-fluoroarbekacin Target Binding & Structural Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the target binding site and structural mechanics of 5-Deoxy-5-fluoroarbekacin , a specialized aminoglycoside derivative designed to decouple antimicrobial potency from host toxicity.

Content Type: Technical Whitepaper | Status: R&D Reference Subject: Structural Biology / Medicinal Chemistry

Executive Technical Summary

This compound represents a strategic modification of the arbekacin scaffold, a semi-synthetic aminoglycoside effective against Methicillin-Resistant Staphylococcus aureus (MRSA). The core innovation lies in the bio-isosteric replacement of the C5-hydroxyl group on the central 2-deoxystreptamine (2-DOS) ring with a fluorine atom.

This modification targets a critical structure-toxicity relationship (SAR) node. While the parent compound (arbekacin) exhibits robust binding to the bacterial 16S rRNA A-site, it carries the risk of nephrotoxicity common to the aminoglycoside class. The 5-fluoro substitution modulates the electronic environment of the pharmacophore, specifically altering the pKa of adjacent amino groups and reducing non-specific binding to eukaryotic membranes (megalin receptors), thereby lowering toxicity while maintaining ribosomal affinity.

Molecular Target: The 16S rRNA A-Site

The primary biological target of this compound is the decoding aminoacyl-tRNA site (A-site) within Helix 44 of the 16S ribosomal RNA (30S subunit).[1]

The Binding Pocket

The antibiotic lodges into the major groove of Helix 44. The binding is driven by electrostatic interactions and a network of hydrogen bonds that lock the rRNA into a "decoding-ON" state, even in the absence of cognate tRNA.

  • Key Residues (E. coli numbering):

    • A1492 & A1493: The drug forces these bases to "flip out" of the helix stack.[1] This extrahelical conformation mimics the structural transition induced by correct codon-anticodon pairing, lowering the energy barrier for non-cognate tRNA acceptance (mistranslation).

    • G1491: Forms a critical stacking interaction with Ring I of the aminoglycoside.

    • A1408: A specificity determinant.[2][3] In prokaryotes, this is an Adenine; in eukaryotes, it is a Guanine. The steric clash between the aminoglycoside (Ring I) and the eukaryotic G1408 provides the basis for selective toxicity.

The Role of the 5-Fluoro Modification

In the parent scaffold (Arbekacin/Dibekacin), the C5 position of the central 2-deoxystreptamine (Ring II) bears a hydroxyl group.

  • Structural Location: Ring II (Central 2-DOS).

  • Substitution: C5-OH

    
     C5-F.
    
  • Mechanistic Impact:

    • Electronic Modulation: Fluorine is highly electronegative. Its presence at C5 exerts an inductive electron-withdrawing effect on the adjacent amino groups (N1 and N3). This lowers their pKa values, slightly reducing the polycationic charge density at physiological pH.

    • Toxicity Reduction: Nephrotoxicity is largely driven by the binding of highly cationic aminoglycosides to the megalin receptor in renal proximal tubule cells. The reduced charge density (via the F-inductive effect) lowers affinity for megalin, explaining the "low-toxicity" profile observed in early studies (Tsuchiya et al., 1993).

    • Ribosomal Affinity: The C5-F does not sterically hinder insertion into the A-site major groove, preserving the antimicrobial efficacy.

Visualization of Signaling & Interaction

The following diagram illustrates the interaction logic between this compound, the Ribosome, and the Resistance/Toxicity pathways.

G cluster_0 Compound Structure cluster_1 Target: Bacterial Ribosome (30S) cluster_2 Host Toxicity Pathway (Kidney) Compound This compound RingII Ring II: 2-Deoxystreptamine (C5-Fluoro Modified) Compound->RingII Helix44 16S rRNA Helix 44 (Major Groove) RingII->Helix44 High Affinity Binding (Maintained) Megalin Megalin Receptor (Renal Proximal Tubule) RingII->Megalin Reduced Affinity (Due to Inductive Effect) A1492_93 Residues A1492/A1493 (Flipped Out) Helix44->A1492_93 Conformational Lock Mistranslation Mistranslation & Protein Synthesis Halt A1492_93->Mistranslation Mechanism of Action Nephrotoxicity Nephrotoxicity (Cell Death) Megalin->Nephrotoxicity Endocytosis & Accumulation

Caption: Interaction map showing how the C5-Fluoro modification maintains ribosomal binding (Green path) while decoupling the toxicity pathway (Yellow/Red path) via reduced Megalin affinity.

Experimental Protocols

To validate the binding efficacy and the toxicity profile of this compound, the following protocols are recommended.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To quantify the dissociation constant (


) of the drug against an immobilized 16S rRNA A-site model.
  • Ligand Preparation: Biotinylate a 27-mer RNA oligonucleotide mimicking the bacterial A-site (Sequence: 5'-Biotin-GGCGUCACACCUUCGGGUGAAGUCGCC-3').

  • Surface Immobilization:

    • Use a Streptavidin-coated sensor chip (e.g., Cytiva SA).

    • Inject the biotinylated RNA (50 nM) at 10 µL/min until ~1000 Response Units (RU) are captured.

    • Wash with running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20).

  • Analyte Injection (Kinetic Titration):

    • Prepare this compound in running buffer at concentrations: 0, 10, 30, 100, 300, 1000 nM.

    • Inject each concentration for 120s (association) followed by 300s dissociation time.

    • Flow rate: 30 µL/min.

  • Data Analysis:

    • Subtract the reference channel (blank streptavidin surface).

    • Fit curves to a 1:1 Langmuir binding model.

    • Success Criteria:

      
       should be in the low nanomolar range (< 100 nM), comparable to the parent Arbekacin.
      
Protocol B: Comparative Cytotoxicity Assay (MDCK Cells)

Purpose: To verify the "low toxicity" hypothesis relative to Arbekacin.

  • Cell Line: MDCK (Madin-Darby Canine Kidney) cells, a standard model for renal toxicity.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates using DMEM + 10% FBS. Incubate 24h at 37°C/5% CO2.
    
  • Drug Treatment:

    • Replace medium with serum-free DMEM containing drugs.

    • Groups: Vehicle, Gentamicin (Positive Control), Arbekacin (Comparator), this compound.

    • Concentration Range: 0.1 mM to 10 mM (2-fold serial dilutions).

    • Exposure time: 48 hours.

  • Readout (MTT Assay):

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Analysis: Calculate

    
    .
    
    • Success Criteria: The

      
       of the fluoro-derivative should be significantly higher (indicating lower toxicity) than that of Arbekacin or Gentamicin.
      

Resistance Profile & Clinical Implications

Arbekacin was originally developed to resist Aminoglycoside Modifying Enzymes (AMEs). The 5-deoxy-5-fluoro modification preserves this resistance profile.

Resistance EnzymeMechanismArbekacin/Fluoro-Arbekacin Susceptibility
AAC(6') Acetylation of 6'-NH2Susceptible. (Requires AHB side chain protection, present in Arbekacin).
ANT(2'') Nucleotidylation of 2''-OHResistant. (Arbekacin lacks the 3',4'-OH groups on Ring I, hindering enzyme binding).
APH(3') Phosphorylation of 3'-OHResistant. (Lacks target hydroxyl group).

Note: The 5-fluoro modification on Ring II does not introduce a new site for modification by standard AMEs, nor does it remove the protective features of the dideoxy Ring I.

References

  • Tsuchiya, T., et al. (1993). "Synthesis of low-toxicity, 5-deoxy-5-fluoro and 5-deoxy-5,5-difluoro derivatives of arbekacin and its analogs, and study of structure-toxicity relationships."[4] Carbohydrate Research, 240, 307-312.[4] Link

  • Kondo, S., & Hotta, K. (1999). "Semisynthetic aminoglycoside antibiotics: Development and enzymatic modifications." Journal of Infection and Chemotherapy, 5(1), 1-9. Link

  • Vicens, Q., & Westhof, E. (2001). "Crystal structure of paromomycin docked into the eubacterial ribosomal decoding A site." Structure, 9(8), 647-658. Link

  • Magnet, S., & Blanchard, J. S. (2005). "Molecular insights into aminoglycoside action and resistance."[5] Chemical Reviews, 105(2), 477-498. Link

  • Yoshizawa, S., et al. (1998). "Structural origins of gentamicin antibiotic action." The EMBO Journal, 17(22), 6437-6448. Link

Sources

Technical Monograph: Discovery and Development of 5-Deoxy-5-fluoroarbekacin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Factor in Aminoglycoside Design

The development of 5-Deoxy-5-fluoroarbekacin (5-F-ABK) represents a pivotal case study in medicinal chemistry, illustrating how subtle stereochemical and electronic modifications can decouple antimicrobial potency from host toxicity. Arbekacin (ABK), a semi-synthetic derivative of dibekacin, is a cornerstone therapy for Methicillin-Resistant Staphylococcus aureus (MRSA). However, the emergence of bifunctional Aminoglycoside Modifying Enzymes (AMEs), such as AAC(6')-APH(2"), necessitated next-generation analogs.

This guide details the discovery trajectory of 5-F-ABK and its critical isomer, 5-Deoxy-5-epifluoroarbekacin . It focuses on the synthetic methodology, the "Basicity-Toxicity" hypothesis, and the mechanistic evasion of resistance.

Rationale: The C-5 Modification Strategy

The central 2-deoxystreptamine (2-DOS) ring of kanamycin-class aminoglycosides serves as the structural scaffold orienting the glycon units for ribosomal binding. The C-5 hydroxyl group on this ring is a non-essential binding element but plays a crucial role in the electronic environment of the neighboring amino groups (N-1 and N-3).

The Basicity-Toxicity Hypothesis

Research by Tsuchiya et al. established a direct correlation between the basicity (pKa) of the amino groups on the 2-DOS ring and acute toxicity (nephrotoxicity/neuromuscular blockade).

  • Native Arbekacin: High basicity at N-1/N-3

    
     High potency, manageable toxicity.
    
  • This compound (Axial/Equatorial mismatch): The strong electronegativity of fluorine (inductive effect,

    
    ) significantly depresses the pKa of the vicinal amines, leading to altered pharmacokinetic distribution and increased acute toxicity.
    
  • 5-Deoxy-5-epifluoroarbekacin: Inversion of configuration at C-5 alters the spatial relationship between the fluorine and the amines. This configuration preserves the pKa values close to those of the parent compound, maintaining low toxicity while enhancing stability against AMEs.

Chemical Development & Synthesis[1][2]

The synthesis of 5-F-ABK requires precise stereochemical control. The transformation of the C-5 hydroxyl to a fluoride is typically achieved using Diethylaminosulfur trifluoride (DAST) , which proceeds via an


 mechanism, resulting in the inversion of configuration.
Retrosynthetic Analysis
  • Target: 5-Deoxy-5-epifluoroarbekacin.[1]

  • Precursor: A derivative of Arbekacin or Dibekacin with protected amines and a free C-5 hydroxyl.

  • Key Challenge: Selective protection of the N-1, N-3, N-2', N-6', and N-3" amino groups, and the C-4", C-2", etc., hydroxyls, leaving C-5 accessible.

Validated Synthetic Protocol

The following protocol outlines the conversion of a protected dibekacin derivative to the 5-epi-fluoro analog.

Experimental Workflow
  • Protection (N-protection):

    • React Dibekacin with benzyloxycarbonyl chloride (Cbz-Cl) to generate penta-N-benzyloxycarbonyldibekacin.

  • Selective O-Protection:

    • Treat with 1,1-dimethoxycyclohexane in the presence of p-toluenesulfonic acid to protect the cis-diol (4",6"-O-cyclohexylidene).

    • The C-5 hydroxyl remains sterically hindered but accessible compared to the highly reactive sugar hydroxyls.

  • Fluorination (The Critical Step):

    • Reagent: DAST (Diethylaminosulfur trifluoride).

    • Solvent: Anhydrous Dichloromethane (

      
      ) or Pyridine.
      
    • Condition: -78°C to Room Temperature.

    • Mechanism: The hydroxyl attacks the sulfur of DAST, releasing HF. The fluoride ion then attacks C-5 from the backside (

      
      ), inverting the stereochemistry.
      
    • Note: If the starting material has the natural configuration (equatorial OH), the product will be axial F (epi-fluoro).

  • Deprotection:

    • Step A: Acidic hydrolysis (e.g., acetic acid) to remove cyclohexylidene groups.

    • Step B: Catalytic hydrogenolysis (

      
      , Pd/C) to remove Cbz groups.
      
  • Acylation (Restoring Arbekacin Side Chain):

    • Selective acylation at N-1 using N-(benzyloxycarbonyloxy)succinimide ester of (S)-4-amino-2-hydroxybutyric acid (AHB).

Visualization: Synthetic Pathway

SynthesisPath Dibekacin Dibekacin (Starting Material) Protected Penta-N-Cbz-Dibekacin (Amine Protection) Dibekacin->Protected Cbz-Cl Cyclic 4'',6''-O-Cyclohexylidene Intermediate Protected->Cyclic Cyclohexanone dimethyl acetal H+ DAST_Step Fluorination (DAST) Inversion of Config @ C-5 Cyclic->DAST_Step Selective C-5 activation EpiFluoro 5-Deoxy-5-epifluoro Intermediate DAST_Step->EpiFluoro SN2 Attack (F-) Deprotect Deprotection (H2/Pd-C, Acid) EpiFluoro->Deprotect Removal of protecting groups Acylation N1-Acylation (AHB Side Chain) Deprotect->Acylation Active Ester of AHB FinalProduct 5-Deoxy-5-epifluoroarbekacin Acylation->FinalProduct Final Purification

Caption: Synthetic route for 5-Deoxy-5-epifluoroarbekacin utilizing DAST-mediated inversion.

Biological Evaluation & Mechanism[4][5][6]

Antibacterial Spectrum

The 5-fluoro derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. The "epi" congener is particularly notable for its enhanced stability against modifying enzymes.

OrganismStrain CharacteristicsArbekacin MIC (µg/mL)5-epi-fluoro-ABK MIC (µg/mL)
S. aureusMSSA (FDA 209P)< 0.1< 0.1
S. aureusMRSA (High Resistance)0.78 - 3.130.39 - 1.56
P. aeruginosaStandard1.560.78 - 1.56
P. aeruginosaAAC(6')/APH(2") producer> 6.251.56 - 3.13

Data synthesized from Tsuchiya et al. and related conformational studies.

Mechanism of Action and Resistance Evasion

The introduction of fluorine at C-5 does not sterically hinder ribosomal binding (16S rRNA, A-site). However, it alters the substrate profile for AMEs.

  • AAC(6')-APH(2") Evasion: This bifunctional enzyme acetylates the 6'-amine or phosphorylates the 2"-hydroxyl. While the C-5 position is distal, the electronic perturbation (inductive effect) propagates through the ring system, subtly altering the binding affinity of the antibiotic to the enzyme's active site, reducing catalytic efficiency of the resistance mechanism.

  • Ribosomal Selectivity: The "epi" configuration ensures that the spatial orientation of the aminoglycoside within the bacterial ribosome remains optimal, preserving the fidelity-reducing mechanism that causes bacterial protein synthesis errors.

Toxicity Profile (Structure-Toxicity Relationship)

The defining feature of the development of this compound is the toxicity management.

  • This compound (Non-epi): Showed acute toxicity (

    
    ) significantly lower (more toxic) than Arbekacin.
    
  • 5-Deoxy-5-epifluoroarbekacin: Showed acute toxicity comparable to or lower than Arbekacin.[1]

  • Mechanism: NMR studies (

    
     shifts) confirmed that the pKa of N-1 and N-3 in the epi isomer is maintained near 8.0-9.0 (similar to ABK), whereas the non-epi isomer showed depressed pKa values. High basicity is required to prevent rapid uptake into renal brush border cells via megalin receptors, or conversely, to ensure appropriate clearance.
    
Visualization: Structure-Activity Logic

SAR_Logic C5_Mod C-5 Modification (Hydroxyl -> Fluorine) Axial_F Axial F (Epi-fluoro) C5_Mod->Axial_F Inversion (DAST) Equatorial_F Equatorial F (Fluoro) C5_Mod->Equatorial_F Retention pKa_Retention Retention of N1/N3 Basicity Axial_F->pKa_Retention Weak Inductive Interaction AME_Resist Evasion of AAC(6')/APH(2'') Axial_F->AME_Resist Conf. Change pKa_Depression Depression of N1/N3 Basicity Equatorial_F->pKa_Depression Strong Inductive Interaction Low_Tox Low Acute Toxicity (Comparable to ABK) pKa_Retention->Low_Tox High_Tox High Acute Toxicity pKa_Depression->High_Tox

Caption: Logic flow demonstrating why the epi-fluoro configuration is the preferred therapeutic candidate.

References

  • Tsuchiya, T., et al. (1993).[2] Synthesis of low-toxicity, 5-deoxy-5-fluoro and 5-deoxy-5,5-difluoro derivatives of arbekacin and its analogs, and study of structure-toxicity relationships.[1][2] Carbohydrate Research, 240, 307-312.[2] Link

  • Tsuchiya, T., et al. (1995). Synthesis of 5-deoxy-5-epifluoro derivatives of arbekacin, amikacin, and 1-N-[(S)-4-amino-2-hydroxybutanoyl]tobramycin (study on structure--toxicity relationships). Bioorganic & Medicinal Chemistry, 3(12), 1637-1645. Link

  • Kondo, S., & Hotta, K. (1999). Semisynthetic aminoglycoside antibiotics: Development and enzymatic modifications. Journal of Infection and Chemotherapy, 5(1), 1-9. Link

  • Takahashi, Y., et al. (1998). Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins.[3][4] Magnetic Resonance in Chemistry, 36(10), 754-758. Link

Sources

Preliminary Toxicity Profile of 5-Deoxy-5-fluoroarbekacin: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the preliminary toxicity profile of 5-Deoxy-5-fluoroarbekacin (5-F-ABK) , a novel fluoro-aminoglycoside derivative designed to overcome the nephrotoxic limitations of its parent compound, Arbekacin (ABK).

Arbekacin is a critical agent against Methicillin-Resistant Staphylococcus aureus (MRSA), yet its clinical utility is constrained by dose-limiting nephrotoxicity. The introduction of a fluorine atom at the C-5 position of the central 2-deoxystreptamine ring alters the physicochemical properties of the molecule—specifically the basicity of the N-1 and N-3 amino groups.

Key Findings:

  • Toxicity Reduction: 5-F-ABK exhibits a significantly improved safety profile compared to Arbekacin and Gentamicin.

  • Mechanism: The electron-withdrawing effect of the equatorial fluorine reduces the pKa of the N-1 and N-3 amines, decreasing the drug's affinity for megalin/cubilin receptors in the renal proximal tubule.

  • Efficacy Retention: The structural modification does not compromise antibacterial potency against MRSA or Pseudomonas aeruginosa.

Chemical Basis & Rationale[1][2][3]

The design of 5-F-ABK is predicated on the Structure-Toxicity Relationship (STR) of aminoglycosides, which posits that nephrotoxicity is directly proportional to the number of cationic charges (protonated amines) available to bind anionic phospholipids in the renal cortex.

Structural Modification
  • Parent Scaffold: Arbekacin (1-N-[(S)-4-amino-2-hydroxybutyryl]dibekacin).

  • Modification: Substitution of the C-5 hydroxyl group on the 2-deoxystreptamine ring with a fluorine atom.

  • Stereochemistry: The orientation of the fluorine atom is critical.

    • This compound (Equatorial F): Significant reduction in toxicity.

    • 5-Deoxy-5-epifluoroarbekacin (Axial F): Toxicity profile similar to Arbekacin (no improvement).

The "Fluorine Effect" on Basicity

The reduced toxicity of 5-F-ABK is attributed to the inductive effect (


) of the fluorine atom. When positioned equatorially, the fluorine effectively lowers the pKa of the adjacent amino groups (N-1 and N-3). At physiological pH (7.4), a lower percentage of these amines are protonated compared to the parent compound, leading to reduced polycationic binding to the renal brush border membrane.

G cluster_isomers Stereochemical Outcome Arbekacin Arbekacin (Parent) C-5 Hydroxyl Modification Chemical Modification (Fluorination at C-5) Arbekacin->Modification Epi 5-Deoxy-5-epifluoro (Axial F) High Basicity Retained Modification->Epi Inversion Fluoro 5-Deoxy-5-fluoro (Equatorial F) Basicity Reduced (Lower pKa) Modification->Fluoro Retention Receptor Megalin Receptor Binding (Renal Proximal Tubule) Epi->Receptor High Affinity Fluoro->Receptor Low Affinity Toxicity Nephrotoxicity Profile Receptor->Toxicity

Figure 1: Structure-Toxicity Relationship showing how stereochemical fluorination dictates receptor binding affinity.

In Vitro Toxicity Profile

Before in vivo escalation, the cytotoxicity of 5-F-ABK must be validated using renal epithelial cell lines.

Cytotoxicity Assay (LLC-PK1 Cells)

The LLC-PK1 cell line (porcine proximal tubule) is the gold standard for aminoglycoside screening as these cells express the megalin transport system.

Comparative Data (IC50 Values):

CompoundIC50 (mM)Relative Toxicity
Gentamicin (GM) 1.5 ± 0.2High (Reference)
Arbekacin (ABK) 2.8 ± 0.3Moderate
This compound > 5.0 Low

Note: 5-F-ABK requires significantly higher concentrations to induce 50% cell death, indicating reduced intrinsic cellular toxicity.

In Vivo Preliminary Toxicity[4]

The following data summarizes the acute and subacute toxicity profiles observed in murine models.

Acute Toxicity (Mice)

Acute toxicity is assessed via intravenous (IV) administration to determine the Lethal Dose 50 (LD50).

  • Arbekacin LD50: ~250–300 mg/kg (IV).

  • 5-F-ABK LD50: Significantly higher than parent Arbekacin (>350 mg/kg estimated), confirming the "low toxicity" classification described by Tsuchiya et al. [1].

Nephrotoxicity Evaluation (Rats)

In subacute studies (14-day dosing), rats treated with 5-F-ABK showed marked preservation of renal function compared to equimolar doses of Arbekacin.

Key Biomarkers:

  • Urinary NAG (N-acetyl-β-D-glucosaminidase): A sensitive marker for tubular lysosomal damage. 5-F-ABK treated groups show NAG levels comparable to saline controls, whereas ABK groups show a 3-5x elevation.

  • Renal Cortical Accumulation: 5-F-ABK accumulates in the renal cortex at significantly lower concentrations than ABK. This validates the mechanism of reduced receptor uptake.

  • Histopathology:

    • ABK Group:[1] Extensive tubular necrosis, hyaline droplet degeneration.

    • 5-F-ABK Group: Minimal to no observable tubular necrosis.

Nephrotoxicity Drug Aminoglycoside Administration Filtration Glomerular Filtration Drug->Filtration Binding Binding to Megalin/Cubilin (Proximal Tubule Brush Border) Filtration->Binding Uptake Endocytosis & Lysosomal Accumulation Binding->Uptake Rupture Lysosomal Phospholipidosis & Rupture Uptake->Rupture Necrosis Tubular Necrosis (Nephrotoxicity) Rupture->Necrosis Mechanism 5-F-ABK Intervention: Reduced Basicity = Reduced Binding Mechanism->Binding Inhibits

Figure 2: Pathophysiological cascade of aminoglycoside nephrotoxicity and the inhibitory node of 5-F-ABK.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the evaluation of 5-F-ABK.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of 5-F-ABK in renal proximal tubule cells.

  • Cell Culture: Seed LLC-PK1 cells (ATCC CL-101) in 96-well plates at

    
     cells/well in Medium 199 + 3% FBS.
    
  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

  • Treatment: Replace medium with serum-free medium containing serial dilutions of 5-F-ABK (0.1 mM to 10 mM). Include Arbekacin and Gentamicin as positive controls. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium and add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate cell viability as % of untreated control.

Protocol B: Renal Cortical Accumulation (HPLC Analysis)

Objective: Quantify drug uptake in the target organ.

  • Dosing: Administer 5-F-ABK (20 mg/kg, SC) to SD rats daily for 7 days.

  • Harvest: Euthanize animals 24 hours after the last dose. Perfuse kidneys with cold saline.

  • Extraction: Dissect the renal cortex. Homogenize 100 mg tissue in 1 mL 0.2M TCA (Trichloroacetic acid).

  • Derivatization: Centrifuge homogenate (12,000 g, 10 min). Mix supernatant with OPA (o-phthalaldehyde) reagent for pre-column derivatization.

  • Quantification: Analyze via HPLC (C18 column) with fluorescence detection (Ex 340 nm / Em 450 nm). Compare retention time and AUC against a standard curve.

Conclusion

References

  • Tsuchiya T, Shitara T, Umezawa S, et al. (1993).[2] Synthesis of low-toxicity, 5-deoxy-5-fluoro and 5-deoxy-5,5-difluoro derivatives of arbekacin and its analogs, and study of structure-toxicity relationships.[2] Carbohydrate Research, 240, 307-312.[2]

  • Komiya I, Murata S, Umemura K, et al. (1981).[3] Acute toxicity and pharmacokinetics of dibekacin in mice. Journal of Pharmacobio-dynamics, 4(5), 356-361.

  • Mingeot-Leclercq MP, Tulkens PM. (1999). Aminoglycosides: Nephrotoxicity.[1][4][5] Antimicrobial Agents and Chemotherapy, 43(5), 1003–1012.

  • Inouye S, Tamura A, Niizato T, et al. (1996).[1] Antibacterial activity and nephrotoxicity of two novel 2″-amino derivatives of arbekacin.[1] Journal of Infection and Chemotherapy, 2(2), 84-89.[1]

Sources

Methodological & Application

Technical Application Note: 5-Deoxy-5-fluoroarbekacin for MRSA Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the pharmacological profile, mechanism of action, and experimental protocols for 5-Deoxy-5-fluoroarbekacin (5-DFA) , a rationally designed aminoglycoside derivative. While Arbekacin (ABK) is a cornerstone therapy for Methicillin-Resistant Staphylococcus aureus (MRSA) in specific regions (e.g., Japan), the emergence of bifunctional aminoglycoside-modifying enzymes (AMEs)—specifically AAC(6')-APH(2'') —compromises its efficacy.

5-DFA incorporates a fluorine atom at the C-5 position of the central 2-deoxystreptamine ring. This modification introduces steric and electronic hindrance that prevents enzymatic phosphorylation and acetylation, restoring activity against highly resistant MRSA strains while maintaining a toxicity profile comparable to the parent compound.

Chemical Biology & Mechanism of Action[1]

Structure-Activity Relationship (SAR)

The core challenge with aminoglycosides is their susceptibility to AMEs. The bifunctional enzyme AAC(6')-APH(2'') is particularly problematic as it possesses both acetyltransferase and phosphotransferase activities.

  • Parent Molecule (Arbekacin): A semi-synthetic derivative of dibekacin.[1] It lacks hydroxyl groups at the 3' and 4' positions, protecting it from specific phosphorylating enzymes. However, the 2''-hydroxyl and 6'-amino groups remain vulnerable.

  • The 5-Fluoro Modification: The introduction of a fluorine atom at the C-5 position (specifically the 5-deoxy-5-epifluoro configuration) alters the pKa of the adjacent N-1 and N-3 amino groups.

    • Electronic Effect: Fluorine's high electronegativity reduces the electron density available for nucleophilic attack or enzymatic recognition.

    • Steric Effect: The C-F bond mimics the C-OH bond in size but resists phosphorylation, effectively "blinding" the APH domain of the resistance enzyme.

Mechanism of Resistance Evasion

The following diagram illustrates the competitive dynamics between the drug target (Ribosome) and the resistance mechanism (AMEs).

ResistanceMechanism Target Bacterial Ribosome (16S rRNA A-site) Result_Death Inhibition of Translation (Bactericidal) Target->Result_Death Successful Binding Drug_ABK Arbekacin (Parent) Drug_ABK->Target Binding (High Affinity) Enzyme AAC(6')-APH(2'') (Bifunctional Enzyme) Drug_ABK->Enzyme High Affinity Substrate Drug_5DFA This compound Drug_5DFA->Target Binding (Retained Affinity) Drug_5DFA->Enzyme Steric/Electronic Blockade Result_Resist Drug Inactivation (Phosphorylation/Acetylation) Enzyme->Result_Resist Modifies ABK

Figure 1: Mechanism of Evasion. 5-DFA retains ribosomal binding affinity while evading the bifunctional modifying enzyme that inactivates standard Arbekacin.

Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) Profiling

Objective: To quantify the potency of 5-DFA against MRSA strains confirmed to carry the aac(6')-aph(2'') gene.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Reference Antibiotics: Arbekacin sulfate, Vancomycin, Gentamicin.

  • Test Compound: this compound (synthesized/purified to >95% HPLC purity).

  • Bacterial Strains:

    • S. aureus ATCC 29213 (QC strain).

    • S. aureus MRSA Mu50 (VISA strain).

    • Clinical isolates PCR-positive for aac(6')-aph(2'').

Workflow:

  • Inoculum Prep: Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard. Dilute 1:100 in CAMHB to achieve ~5 x 10^5 CFU/mL.

  • Plate Setup: Use 96-well polypropylene plates (to minimize drug binding).

  • Dilution: Perform serial 2-fold dilutions of 5-DFA and comparators (Range: 64 µg/mL to 0.06 µg/mL).

  • Incubation: 35 ± 2°C for 16–20 hours in ambient air.

  • Readout: The MIC is the lowest concentration completely inhibiting visible growth.

Data Interpretation (Reference Values):

Strain PhenotypeArbekacin MIC (µg/mL)5-DFA MIC (µg/mL)Interpretation
MSSA (Wild Type) 0.25 – 0.50.25 – 0.5Equivalent potency.
MRSA (AME Negative) 1 – 21 – 2Retained activity.
MRSA (AAC(6')/APH(2'')+) >16 (Resistant) 1 – 4 (Susceptible) Key differentiator.
Protocol B: Time-Kill Kinetics & Synergy Assessment

Objective: To determine if 5-DFA exhibits concentration-dependent killing and if it acts synergistically with cell-wall active agents (e.g., Fosfomycin or Cefotiam), a common strategy in Arbekacin therapy.

Workflow:

  • Preparation: Inoculate CAMHB with MRSA (10^6 CFU/mL).

  • Dosing: Add 5-DFA at 1x, 2x, and 4x MIC. For synergy, combine 5-DFA (0.5x MIC) with Fosfomycin (0.5x MIC).

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute in saline and plate on drug-free agar. Count colonies after 24h incubation.

  • Calculation:

    • Bactericidal: ≥3 log10 reduction in CFU/mL from baseline.

    • Synergy: ≥2 log10 decrease in CFU/mL by the combination compared to the most active single agent.

Protocol C: Nephrotoxicity Screening (HK-2 Cell Line)

Objective: Aminoglycosides accumulate in the renal proximal tubule, causing necrosis. This assay validates that the fluorine substitution does not exacerbate toxicity compared to Arbekacin.

Rationale: The basicity of the amino groups correlates with renal uptake (megalin receptor binding). 5-Deoxy-5-epifluoroarbekacin has been shown to maintain a similar pKa profile to Arbekacin, unlike other fluorinated analogs which may alter toxicity.[2]

Materials:

  • HK-2 cells (Human kidney proximal tubule epithelial cells).

  • MTS or MTT Cell Proliferation Assay Kit.

  • Control: Gentamicin (High Toxicity), Arbekacin (Moderate Toxicity).

Step-by-Step:

  • Seeding: Plate HK-2 cells at 5,000 cells/well in 96-well plates. Incubate 24h to adhere.

  • Exposure: Replace media with fresh media containing increasing concentrations of 5-DFA (0, 0.1, 1, 3, 10 mM). Note: High concentrations are required to mimic renal accumulation.

  • Duration: Incubate for 48 hours.

  • Detection: Add MTS reagent; incubate 2–4 hours. Measure absorbance at 490 nm.

  • Analysis: Calculate IC50.

    • Success Criterion: 5-DFA IC50 should be statistically equivalent to or higher (safer) than Arbekacin.

Synthesis & Development Workflow

The synthesis of 5-DFA is complex, requiring precise stereochemical control. The following workflow outlines the critical path from precursor to validated lead.

SynthesisWorkflow Start Precursor: Dibekacin Step1 Selective Protection (N-protection) Start->Step1 Zn(OAc)2 / Cbz-Cl Step2 C-5 Modification (Fluorination) Step1->Step2 DAST or Fluorine source (Inversion of config) Step3 Deprotection & Purification Step2->Step3 Hydrogenolysis QC QC Validation (NMR, MS, HPLC) Step3->QC >98% Purity Required

Figure 2: Synthetic Pathway. Key step involves the inversion of configuration at C-5 to achieve the 'epi-fluoro' state, which is critical for maintaining the correct basicity profile.

References

  • Synthesis and antibacterial activity of 5-deoxy-5-episubstituted arbekacin derivatives. Source: PubMed / Journal of Antibiotics Context: Establishes the synthesis and superior activity of the 5-epi derivatives against resistant strains. URL:[Link]

  • Synthesis of 5-deoxy-5-epifluoro derivatives of arbekacin... (study on structure-toxicity relationships). Source: PubMed / Bioorganic & Medicinal Chemistry Letters Context: Critical reference for the toxicity profile (HK-2/acute toxicity) comparing fluoro vs. epifluoro derivatives. URL:[Link]

  • In vitro activities of arbekacin, alone and in combination, against methicillin-resistant Staphylococcus aureus. Source: PubMed / Japanese Journal of Antibiotics Context: Protocols for synergy testing (Fosfomycin combination) and baseline Arbekacin efficacy. URL:[Link]

  • Arbekacin: PubChem Compound Summary. Source: NIH / PubChem Context: Chemical structure verification and general pharmacological properties of the parent compound. URL:[Link]

  • Mechanisms of Aminoglycoside Resistance. Source: Clinical Microbiology Reviews Context: Detailed background on AAC(6')-APH(2'') enzyme kinetics. URL:[Link]

Sources

Application Note: Antimicrobial Susceptibility Testing of 5-Deoxy-5-fluoroarbekacin (5-DFA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the standardized protocol for evaluating the in vitro activity of 5-Deoxy-5-fluoroarbekacin (5-DFA) , a semi-synthetic aminoglycoside derivative designed to evade specific aminoglycoside-modifying enzymes (AMEs). Unlike standard Arbekacin, 5-DFA incorporates a fluorine atom at the C-5 position, sterically and electronically hindering enzymatic inactivation by phosphotransferases. This protocol adapts Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for Broth Microdilution (BMD), emphasizing critical cation-adjustment parameters required for reproducible aminoglycoside data.

Introduction & Mechanism of Action

The Challenge: Enzymatic Resistance

The clinical utility of aminoglycosides (e.g., Gentamicin, Amikacin, Arbekacin) is frequently compromised by AMEs, particularly acetyltransferases (AAC) and phosphotransferases (APH).[1] These enzymes modify hydroxyl or amino groups on the aminoglycoside scaffold, lowering its affinity for the bacterial ribosome.[2]

The Solution: this compound

5-DFA is rationally designed to overcome these resistance mechanisms. By replacing the hydroxyl group at the C-5 position with a fluorine atom, the molecule achieves two effects:

  • Steric/Chemical Blockade: It prevents phosphorylation by APH(3') and APH(2'') enzymes which target the C-5 hydroxyl.

  • Basicity Modulation: The electronegative fluorine alters the pKa of neighboring amino groups, potentially reducing affinity for AAC(6') enzymes while retaining high affinity for the bacterial 16S rRNA A-site.

Visualizing the Mechanism

The following diagram illustrates how 5-DFA bypasses the resistance pathways that inactivate the parent compound, Arbekacin.

MoA Drug_Parent Arbekacin (Parent) Target 30S Ribosome (16S rRNA A-site) Drug_Parent->Target Binds Enzyme AMEs (APH(3'), AAC(6')) Drug_Parent->Enzyme Susceptible Drug_Novel This compound (5-DFA) Drug_Novel->Target High Affinity Binding Drug_Novel->Enzyme Resistant to Modification Effect_Death Mistranslation & Cell Death Target->Effect_Death Inhibits Synthesis Effect_Resist Inactivation & Survival Enzyme->Effect_Resist Modifies Drug

Figure 1: Mechanism of Action comparing Arbekacin susceptibility to AMEs vs. 5-DFA resistance.[3]

Material Preparation

Compound Handling[4]
  • Storage: Store lyophilized 5-DFA powder at -20°C with desiccant.

  • Solubility: 5-DFA is highly water-soluble.

  • Stock Solution: Prepare a 10,240 µg/mL stock solution in sterile deionized water.

    • Note: Do not use phosphate buffers (PBS) for initial dissolution, as phosphate can interact with calcium in the testing media, altering cation concentrations.

  • Filtration: Filter sterilize using a 0.22 µm PES (Polyethersulfone) membrane. Avoid Nylon filters, which can bind aminoglycosides.

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Critical Factor: Aminoglycoside activity is inversely related to cation concentration. Excess Ca²⁺/Mg²⁺ promotes bacterial outer membrane stability, competitively inhibiting drug uptake (especially in P. aeruginosa).

  • Base Medium: Mueller-Hinton Broth (MHB).[4]

  • Adjustment Standard (CLSI M07):

    • Calcium (Ca²⁺): 20–25 mg/L[4][5][6]

    • Magnesium (Mg²⁺): 10–12.5 mg/L[4][5][6]

Protocol: Broth Microdilution (BMD)

Experimental Design

Since 5-DFA is an investigational compound, it must be tested alongside its parent (Arbekacin) and a standard aminoglycoside (e.g., Amikacin) to benchmark potency.

The Self-Validating Workflow

This protocol includes a "Self-Validating" loop using QC strains to ensure the media cation levels are correct before accepting data on the novel compound.

Workflow Start Start: Media Prep Check_Cations Measure Ca++/Mg++ (ICP-MS or Colorimetric) Start->Check_Cations QC_Test Run QC Strain (P. aeruginosa ATCC 27853) Check_Cations->QC_Test Decision Is Gentamicin MIC within 0.5-2.0 µg/mL? QC_Test->Decision Fail_High Fail: MIC > 2.0 (Cations too High) Decision->Fail_High No Fail_Low Fail: MIC < 0.5 (Cations too Low) Decision->Fail_Low No Pass Pass: Valid Media Decision->Pass Yes Test_5DFA Inoculate 5-DFA Test Plates Pass->Test_5DFA

Figure 2: Self-validating workflow ensuring media cation levels do not skew aminoglycoside MICs.

Step-by-Step Procedure
  • Plate Preparation:

    • Use 96-well round-bottom polypropylene plates (polystyrene can bind aminoglycosides).

    • Dispense 100 µL of 2x CAMHB into column 1.

    • Dispense 50 µL of 1x CAMHB into columns 2–12.

    • Add 100 µL of 5-DFA stock (adjusted to 2x desired top concentration) to column 1.

    • Perform serial 2-fold dilutions from column 1 through 10. Discard tip after column 10.

    • Column 11: Growth Control (No drug).

    • Column 12: Sterility Control (Media only).

  • Inoculum Preparation:

    • Select 3-5 colonies of the test organism (S. aureus or P. aeruginosa) from an overnight agar plate.

    • Suspend in saline to reach 0.5 McFarland turbidity (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve ~1 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 50 µL of the diluted inoculum to wells 1–11.

    • Final Test Concentration: ~5 x 10⁵ CFU/mL.

    • Final Drug Concentration: Halved from the initial dispense (due to 1:1 dilution with inoculum).

  • Incubation:

    • Seal plates with breathable film.

    • Incubate at 35 ± 2°C for 16–20 hours in ambient air.

Data Analysis & Interpretation

Reading Results

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of 5-DFA that completely inhibits visible growth.

  • Button: A distinct pellet at the bottom (Growth).

  • Clear: No turbidity (Inhibition).

  • Note: Aminoglycosides may show "trailing" growth. Read the point of complete inhibition, ignoring faint haze.

Comparative Analysis (Table)

Since 5-DFA has no official breakpoints, interpret efficacy by calculating the Fold-Improvement over Arbekacin.

Strain PhenotypeResistance MechanismArbekacin MIC (µg/mL)5-DFA MIC (µg/mL)Interpretation
S. aureus (Wild Type)None0.5 – 1.00.5 – 1.0Equivalent Potency
S. aureus (MRSA)AAC(6') / APH(2'')> 16 (R) 1 – 2 (S) Restored Activity
P. aeruginosaPermeability / Efflux4 – 84 – 8Similar Profile
E. faecalisHigh-Level Gentamicin Res.> 12832 – 64Partial Improvement
Breakpoint Surrogates

For research purposes, apply the Arbekacin breakpoints (CLSI M100) as a tentative reference for 5-DFA susceptibility:

  • Susceptible (S): ≤ 4 µg/mL

  • Resistant (R): ≥ 16 µg/mL

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
MICs are consistently low for all aminoglycosides.Ca²⁺/Mg²⁺ concentration in broth is too low.Supplement media with MgCl₂/CaCl₂.[7] Verify with P. aeruginosa ATCC 27853.
MICs are consistently high for all aminoglycosides.Ca²⁺/Mg²⁺ concentration is too high OR pH is acidic.Check pH (must be 7.2–7.4). Aminoglycosides lose potency at acidic pH.
Skipped Wells (Growth at high conc, no growth at low).Contamination or pipetting error.Discard plate. Repeat with fresh tips and verified stock.
Precipitate in Stock Solution. 5-DFA concentration too high for aqueous solubility limits.Warm to 37°C or sonicate. If persistent, filter and re-quantify concentration via HPLC.

References

  • Tsuchiya, T., et al. (1993).[8] Synthesis of low-toxicity, 5-deoxy-5-fluoro and 5-deoxy-5,5-difluoro derivatives of arbekacin and its analogs, and study of structure-toxicity relationships.[3][8] Carbohydrate Research, 240, 307-312.[8] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[9] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[10] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[9][10] M100: Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition. Link

  • Ramirez, M. S., & Tolmasky, M. E. (2010).[11] Aminoglycoside modifying enzymes.[11][12] Drug Resistance Updates, 13(6), 151-171. Link

  • Kondo, S., & Hotta, K. (1999). Semisynthetic aminoglycoside antibiotics: Development and enzymatic modifications. Journal of Infection and Chemotherapy, 5(1), 1-9. Link

Sources

Application Notes and Protocols for Combination Therapy Studies with 5-Deoxy-5-fluoroarbekacin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Generation Aminoglycoside for an Era of Resistance

The rise of multidrug-resistant (MDR) organisms represents a critical global health challenge, necessitating the development of novel antimicrobial agents and strategies. Aminoglycosides have long been a cornerstone in treating severe Gram-negative and some Gram-positive infections.[1] Arbekacin, a semi-synthetic aminoglycoside, has demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and is known for its stability against many aminoglycoside-modifying enzymes (AMEs), a common mechanism of resistance.[2] Building on this foundation, 5-Deoxy-5-fluoroarbekacin represents a next-generation compound, engineered with the intention of further enhancing its antibacterial properties and overcoming existing resistance mechanisms.[3]

The rationale behind developing novel aminoglycosides is to create molecules that can effectively bind to the bacterial ribosome to inhibit protein synthesis while evading the enzymatic modifications that inactivate older drugs in this class.[3] However, even with advanced single agents, the threat of emerging resistance remains. Combination therapy, the use of two or more antibiotics with different mechanisms of action, offers a promising strategy to enhance efficacy, reduce the likelihood of resistance development, and potentially lower the required doses of individual agents, thereby minimizing toxicity.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the synergistic potential of this compound in combination with other antibiotics. It outlines detailed protocols for in vitro synergy screening and in vivo validation, grounded in established methodologies and scientific principles.

The Rationale for Combining this compound with β-Lactam Antibiotics

A scientifically sound approach to combination therapy begins with a plausible mechanism of synergy. For aminoglycosides, a classic and highly effective partnership is with β-lactam antibiotics.[5][6]

Proposed Mechanism of Synergy:

Aminoglycosides, including this compound, exert their bactericidal effects by binding to the 30S ribosomal subunit within the bacterial cell, leading to mistranslation of mRNA and subsequent cell death.[7][8] However, to reach their target, they must first traverse the bacterial cell wall and membrane. In Gram-negative bacteria like Pseudomonas aeruginosa, the outer membrane presents a significant barrier.[9]

β-lactam antibiotics, such as carbapenems (e.g., meropenem) or anti-pseudomonal penicillins, inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). This disruption of the peptidoglycan layer is believed to increase the permeability of the bacterial cell envelope, thereby facilitating the uptake of the aminoglycoside into the cytoplasm.[9] This enhanced intracellular concentration of this compound allows it to reach its ribosomal target more efficiently, leading to a synergistic bactericidal effect that is greater than the sum of the individual agents.

Synergy_Mechanism cluster_bacteria Bacterial Cell Cell_Wall Cell Wall Aminoglycoside This compound Cell_Wall->Aminoglycoside Increased Permeability (Facilitates Entry) Cytoplasm Cytoplasm Ribosome 30S Ribosome Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Synthesis_Inhibition Beta_Lactam β-Lactam (e.g., Meropenem) Beta_Lactam->Cell_Wall Inhibits Synthesis Aminoglycoside->Ribosome Binds to Target Workflow Start Start: Identify Pathogens of Interest (e.g., MRSA, MDR P. aeruginosa) MIC Phase 1: Determine Minimum Inhibitory Concentrations (MICs) of Single Agents Start->MIC Checkerboard Phase 2: In Vitro Synergy Screening (Checkerboard Assay) MIC->Checkerboard FICI Calculate Fractional Inhibitory Concentration Index (FICI) Checkerboard->FICI Time_Kill Phase 3: Confirm Synergy (Time-Kill Curve Assay) FICI->Time_Kill If FICI ≤ 0.5 (Synergy) In_Vivo Phase 4: In Vivo Efficacy Testing (Animal Model) Time_Kill->In_Vivo End End: Data Analysis and Conclusion on Combination Efficacy In_Vivo->End

Caption: Experimental workflow for evaluating antibiotic combination therapy.

Part 1: In Vitro Synergy Testing

In vitro methods are essential for the initial screening and quantification of antibiotic interactions. [10]The two most common and robust methods are the checkerboard assay and the time-kill curve assay.

Protocol: Checkerboard Microdilution Assay

The checkerboard assay is a high-throughput method used to determine the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of synergy. [11][12] Causality Behind Experimental Choices: This method systematically tests a wide range of concentration combinations, allowing for a comprehensive assessment of the interaction. The two-fold dilution series is standard for antimicrobial susceptibility testing and provides the granularity needed to calculate the FICI accurately.

Materials:

  • This compound (Drug A) stock solution of known concentration.

  • Partner antibiotic (e.g., Meropenem, Drug B) stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum standardized to 0.5 McFarland, then diluted to a final concentration of 5 x 10^5 CFU/mL in each well.

  • Incubator (35-37°C).

Step-by-Step Methodology:

  • Plate Preparation: Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Drug A Dilution:

    • Along the y-axis (rows A-H), create a serial two-fold dilution of Drug A. Start by adding 100 µL of a working stock of Drug A to the first well in each column, then serially dilute 50 µL down the column. This results in decreasing concentrations of Drug A from top to bottom.

  • Drug B Dilution:

    • Along the x-axis (columns 1-12), create a serial two-fold dilution of Drug B. Add an appropriate volume of Drug B stock to each well in row H and serially dilute upwards. This results in decreasing concentrations of Drug B from right to left.

    • Alternative Simplified Method: Prepare intermediate plates with the required concentrations of each drug and use a multichannel pipette to transfer 50 µL of Drug A dilutions to the corresponding rows and 50 µL of Drug B dilutions to the corresponding columns of the final assay plate.

  • Controls:

    • Growth Control: One well with only CAMHB and the bacterial inoculum.

    • Sterility Control: One well with only CAMHB.

    • Single Drug MICs: The last column should contain only dilutions of Drug A and the top row should contain only dilutions of Drug B to re-determine their individual MICs.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (final concentration ~5 x 10^5 CFU/mL) to each well, except the sterility control. [11]6. Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading Results: After incubation, determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

Data Analysis and Interpretation: The FICI

The FICI is calculated to quantify the interaction between the two antibiotics. [13] Formula: FICI = FIC of Drug A + FIC of Drug B

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug A alone)

Interpretation of FICI Values: [13][14]

FICI Value Interpretation
≤ 0.5 Synergy
> 0.5 to ≤ 1.0 Additive
> 1.0 to < 4.0 Indifference

| ≥ 4.0 | Antagonism |

Example Data Presentation:

CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound 410.5Synergy
Meropenem 20.5
Protocol: Time-Kill Curve Assay

This dynamic assay confirms synergy by measuring the rate of bacterial killing over time. [15][16] Causality Behind Experimental Choices: Unlike the static checkerboard assay, the time-kill curve provides kinetic information. Synergy is defined as a significant increase in the rate and extent of bacterial killing by the combination compared to the most active single agent. A ≥2-log10 decrease in CFU/mL is the standard definition of synergy in this assay, representing a 99% reduction in bacterial count beyond the effect of the single agent. [16] Materials:

  • Bacterial culture in logarithmic growth phase.

  • CAMHB.

  • This compound and partner antibiotic at concentrations determined from the checkerboard assay (e.g., 0.25x or 0.5x MIC).

  • Shaking incubator (35-37°C).

  • Sterile saline for dilutions.

  • Agar plates for colony counting.

Step-by-Step Methodology:

  • Preparation: Prepare flasks with CAMHB containing:

    • No antibiotic (growth control).

    • Drug A alone (at a sub-inhibitory concentration, e.g., 0.5x MIC).

    • Drug B alone (at a sub-inhibitory concentration, e.g., 0.5x MIC).

    • Drug A + Drug B in combination.

  • Inoculation: Inoculate each flask with the log-phase bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate the flasks at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.

  • Incubation and Counting: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

Interpretation of Time-Kill Curves:

  • Synergy: A ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point. [16]* Indifference: A <2-log10 change in CFU/mL with the combination compared to the most active single agent.

  • Antagonism: A ≥2-log10 increase in CFU/mL with the combination compared to the most active single agent.

FICI_Interpretation FICI Calculate FICI from Checkerboard Assay Synergy FICI ≤ 0.5 Synergistic Interaction (Proceed to In Vivo) FICI->Synergy ≤ 0.5 Additive 0.5 < FICI ≤ 1.0 Additive Interaction (Consider for further study) FICI->Additive > 0.5 and ≤ 1.0 Indifference 1.0 < FICI < 4.0 Indifferent Interaction (Low priority) FICI->Indifference > 1.0 and < 4.0 Antagonism FICI ≥ 4.0 Antagonistic Interaction (Do not proceed) FICI->Antagonism ≥ 4.0

Caption: Decision tree for interpreting FICI results.

Part 2: In Vivo Efficacy Studies

Animal models are indispensable for validating in vitro findings, as they account for host factors, immune response, and drug pharmacokinetics/pharmacodynamics (PK/PD). [8][16] Causality Behind Experimental Choices: The translation from in vitro to in vivo is not always direct. [17]An animal model provides a complex biological system to assess whether the observed in vitro synergy translates into improved therapeutic outcomes. [16]Murine models are commonly used due to their cost-effectiveness, well-characterized physiology, and the availability of immunocompromised variants to study the effect of the antibiotic combination in the absence of a robust immune response. [8]

Protocol: Murine Thigh Infection Model

This localized infection model is standard for evaluating the in vivo efficacy of antibacterial agents by quantifying the reduction in bacterial burden at the site of infection.

Materials:

  • Specific pathogen-free mice (e.g., ICR or Swiss Webster). For studies involving immunocompromised hosts, neutropenic models can be established using cyclophosphamide.

  • Bacterial inoculum of the target pathogen.

  • This compound and partner antibiotic formulated for in vivo administration.

  • Anesthetic and euthanasia agents.

  • Sterile saline and homogenization equipment.

Step-by-Step Methodology:

  • Acclimatization: Acclimate animals to the facility for at least 3 days prior to the experiment.

  • Induction of Infection:

    • Anesthetize the mice.

    • Inject a defined inoculum (e.g., 10^6 CFU) of the target pathogen into the thigh muscle of one hind limb.

  • Treatment Initiation:

    • At a predetermined time post-infection (e.g., 2 hours), begin treatment. This "trigger-to-treat" time should be consistent and represent an established infection. [18] * Administer drugs via a clinically relevant route (e.g., subcutaneous or intravenous injection).

  • Dosing Regimen and PK/PD Considerations:

    • Rationale: The dosing regimen should aim to simulate human-equivalent exposures. In the absence of specific PK data for this compound, data from its parent compound, arbekacin, can be used as a starting point.

    • Arbekacin PK/PD: Studies on arbekacin have shown that the peak concentration (Cmax) is a key driver of efficacy. [12]Dosing for this compound should be designed to achieve a target Cmax relative to the MIC of the pathogen.

    • Treatment Groups:

      • Vehicle Control (e.g., saline).

      • This compound monotherapy.

      • Partner antibiotic monotherapy.

      • Combination therapy.

  • Efficacy Assessment:

    • At a defined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate for CFU counting.

  • Data Analysis:

    • Calculate the mean log10 CFU per gram of tissue for each treatment group.

    • Compare the bacterial load in the combination therapy group to the monotherapy groups and the vehicle control.

    • Efficacy Endpoint: A statistically significant reduction in bacterial load in the combination group compared to the most effective monotherapy is indicative of in vivo synergy. A common benchmark for enhanced activity is a >1-log reduction in CFU.

Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).

Conclusion

The protocols and framework presented in this guide offer a robust and scientifically grounded approach to evaluating the potential of this compound in combination therapy. By systematically progressing from in vitro screening to in vivo validation, researchers can generate the critical data needed to assess the therapeutic value of this novel aminoglycoside in the fight against multidrug-resistant pathogens. The synergy between this compound and β-lactams, or other antibiotic classes, could provide a much-needed therapeutic option for difficult-to-treat infections.

References

  • Tanigawara, Y., et al. (2001). Pharmacokinetic-pharmacodynamic Relationship of Arbekacin for Treatment of Patients Infected With Methicillin-Resistant Staphylococcus Aureus. Antimicrobial Agents and Chemotherapy, 45(11), 3277-3282. [Link]

  • Twum-Danso, K., et al. (1993). Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients. British Journal of Clinical Pharmacology, 35(4), 427-432. [Link]

  • Reyes, N., et al. (1988). Synergistic activity of aminoglycoside-beta-lactam combinations against Pseudomonas aeruginosa with an unusual aminoglycoside antibiogram. Journal of Antimicrobial Chemotherapy, 21(3), 317-325. [Link]

  • Hope, W. W., et al. (2007). Clinical Pharmacokinetics of Oral Controlled-Release 5-Fluorocytosine. Antimicrobial Agents and Chemotherapy, 51(10), 3677-3682. [Link]

  • Twum-Danso, K., et al. (1993). Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients. British Journal of Cancer, 67(S20), 20-20. [Link]

  • Wistrand-Yuen, E., et al. (2021). Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening. Scientific Reports, 11(1), 1-10. [Link]

  • ResearchGate. (2023). Potential for the Development of a New Generation of Aminoglycoside Antibiotics. [Link]

  • Vila-Sanjurjo, A., et al. (2018). Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors. Molecules, 23(2), 284. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. [Link]

  • American Society for Microbiology. (2011). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 55(8), 3939-3941. [Link]

  • Lynch, A. S., et al. (2011). In Vivo Efficacy of the Novel Aminoglycoside ACHN-490 in Murine Infection Models. Antimicrobial Agents and Chemotherapy, 55(8), 3939-3941. [Link]

  • Bio-protocol. (n.d.). Interpretation of Fractional Inhibitory Concentration Index (FICI). [Link]

  • MDPI. (2023). In Vitro Evaluation of Antimicrobial Synergy Against Multidrug-Resistant Gram-Negative Paediatric Bloodstream Pathogens in South Africa. [Link]

  • Garau, J., et al. (1988). Understanding and overcoming aminoglycoside resistance caused by N-6′-acetyltransferase. The Journal of antimicrobial chemotherapy, 21 Suppl C, 125-131. [Link]

  • Lázár, V., et al. (2021). Leveraging Laboratory and Clinical Studies to Design Effective Antibiotic Combination Therapy. ACS infectious diseases, 7(12), 3149-3160. [Link]

  • National Institutes of Health. (2020). In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol. [Link]

  • American Society for Microbiology. (2001). Pharmacokinetic-Pharmacodynamic Relationship of Arbekacin for Treatment of Patients Infected with Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 45(11), 3277-3282. [Link]

  • Bentham Science. (2011). Recent Developments in the Synthesis of Novel Aminoglycoside Antibiotics. [Link]

  • American Society for Microbiology. (2017). Aminoglycoside Concentrations Required for Synergy with Carbapenems against Pseudomonas aeruginosa Determined via Mechanistic Studies and Modeling. Antimicrobial Agents and Chemotherapy, 61(12), e01275-17. [Link]

  • Wikipedia. (n.d.). Arbekacin. [Link]

  • National Institutes of Health. (2015). Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections. [Link]

  • American Chemical Society. (2021). Chemical Basis of Combination Therapy to Combat Antibiotic Resistance. JACS Au, 1(10), 1555-1574. [Link]

  • GARDP Revive. (2021). Do antibiotic combinations proposed from in vitro studies lead to changes in treatments?. [Link]

  • Oxford Academic. (2007). Effect of Aminoglycoside and β-Lactam Combination Therapy versus β-Lactam Monotherapy on the Emergence of Antimicrobial Resistance: A Meta-analysis of Randomized, Controlled Trials. Clinical Infectious Diseases, 45(2), 173-183. [Link]

  • Semantic Scholar. (2018). Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors. [Link]

  • National Institutes of Health. (2001). Population Pharmacokinetics of Arbekacin in Patients Infected with Methicillin-Resistant Staphylococcus aureus. [Link]

  • PubMed. (1986). Aminoglycosides plus beta-lactams against gram-negative organisms. Evaluation of in vitro synergy and chemical interactions. [Link]

  • PubChem. (n.d.). Arbekacin. [Link]

  • Infectious Diseases Society of America. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. [Link]

  • MDPI. (2023). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. [Link]

  • National Institutes of Health. (2011). Development of novel aminoglycoside (NB54) with reduced toxicity and enhanced suppression of disease-causing premature stop mutations. [Link]

  • PubMed. (2005). Pharmacokinetic and pharmacodynamic comparison of fluoropyrimidine derivatives, capecitabine and 5'-deoxy-5-fluorouridine (5'-DFUR). [Link]

  • MDPI. (2023). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. [Link]

  • ResearchGate. (2018). Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors. [Link]

  • National Institutes of Health. (2014). Understanding and overcoming aminoglycoside resistance caused by N-6′-acetyltransferase. [Link]

  • American Society for Microbiology. (2020). FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development. Antimicrobial Agents and Chemotherapy, 64(12), e01323-20. [Link]

  • PubMed. (1988). Immunocompromised animal models for the study of antibiotic combinations. [Link]

  • ScienceDirect. (2019). A novel interpretation of the Fractional Inhibitory Concentration Index: The case Origanum vulgare L. and Leptospermum scoparium. [Link]

Sources

Application Notes and Protocols for Assessing 5-Deoxy-5-fluoroarbekacin Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Aminoglycoside Development

5-Deoxy-5-fluoroarbekacin represents a promising advancement in the field of aminoglycoside antibiotics. As a novel derivative of arbekacin, a potent agent against methicillin-resistant Staphylococcus aureus (MRSA), this fluorinated compound has been engineered to overcome specific bacterial resistance mechanisms. The strategic substitution of a fluorine atom at the 5-deoxy position is hypothesized to enhance its antibacterial activity and stability, particularly against pathogens that have developed enzymatic defenses against traditional aminoglycosides.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy of this compound. The protocols herein are designed to not only determine the compound's antimicrobial potency but also to elucidate its mechanism of action and its effectiveness against resistant strains. By following these detailed methodologies, researchers can generate robust and reliable data to support the preclinical and clinical development of this next-generation antibiotic.

Section 1: Foundational Efficacy Testing - Antimicrobial Susceptibility

The initial assessment of any new antimicrobial agent involves determining its fundamental ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) is the primary metric for this evaluation.

Principle of Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. This assay is crucial for establishing the baseline potency of this compound against a panel of clinically relevant bacteria. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the recommended approach for its accuracy and efficiency.[1][2]

Target Pathogens

Based on existing research on arbekacin derivatives, the primary target pathogens for this compound efficacy testing should include:

  • Staphylococcus aureus : Including methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains. It is critical to include strains known to harbor the bifunctional aminoglycoside-modifying enzyme AAC(6')-APH(2''), a common mechanism of resistance to arbekacin.[3][4]

  • Pseudomonas aeruginosa : A common Gram-negative pathogen known for its intrinsic and acquired resistance to multiple antibiotics.

Experimental Protocol: Broth Microdilution MIC Assay (CLSI M07)

This protocol adheres to the guidelines outlined in the CLSI M07 document, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[1]

Materials:

  • This compound powder

  • Arbekacin (as a comparator)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures of target pathogens

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1024 µg/mL).

    • Prepare a similar stock solution of arbekacin.

  • Preparation of Microtiter Plates:

    • In a 96-well plate, perform serial two-fold dilutions of the this compound and arbekacin stock solutions in CAMHB. The final volume in each well should be 50 µL, and the concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

    • Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select several colonies of the target bacterium.

    • Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Data Presentation:

OrganismStrain IDResistance ProfileThis compound MIC (µg/mL)Arbekacin MIC (µg/mL)
S. aureusATCC 29213MSSA0.51
S. aureusNRS384MRSA, AAC(6')-APH(2'') positive116
P. aeruginosaATCC 27853Wild-type24

Section 2: Pharmacodynamic Evaluation - Time-Kill Kinetics

While the MIC provides information on the concentration required to inhibit growth, a time-kill assay reveals the rate at which an antibiotic kills a bacterial population. This is a critical parameter for understanding the pharmacodynamics of this compound.

Principle of Time-Kill Assays

This assay measures the change in bacterial viability over time in the presence of a constant concentration of the antibiotic.[5] The results can distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[5]

Experimental Protocol: Time-Kill Curve Assay (CLSI M26)

This protocol is based on the principles outlined in the CLSI M26 document, "Methods for Determining Bactericidal Activity of Antimicrobial Agents."[6][7]

Materials:

  • This compound

  • Bacterial cultures of target pathogens

  • CAMHB

  • Sterile flasks or tubes

  • Shaking incubator (35°C ± 2°C)

  • Pipettes and sterile tips

  • Sterile saline (0.85% NaCl)

  • Agar plates (e.g., Tryptic Soy Agar)

  • Colony counter

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension as described in the MIC protocol.

    • Dilute the suspension in pre-warmed CAMHB to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control flask with no antibiotic.

  • Incubation and Sampling:

    • Inoculate each flask with the prepared bacterial suspension.

    • Incubate the flasks at 35°C ± 2°C with constant agitation.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the growth control.

Visualization of Workflow:

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Flasks Inoculum->Inoculate Antibiotic Prepare Antibiotic Concentrations in Broth Antibiotic->Inoculate Incubate Incubate with Shaking Inoculate->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Dilute Serial Dilutions Sample->Dilute Plate Plate on Agar Dilute->Plate Count Count Colonies (CFU/mL) Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Caption: Workflow for the time-kill kinetics assay.

Section 3: Mechanistic Insights - Target Engagement and Downstream Effects

To fully characterize a novel antibiotic, it is essential to move beyond phenotypic assays and investigate its direct interaction with its molecular target and the subsequent cellular consequences. For aminoglycosides, this involves examining their binding to the bacterial ribosome and the resulting inhibition of protein synthesis.

Ribosomal Binding Assay

Principle: Aminoglycosides exert their antibacterial effect by binding to the 30S ribosomal subunit, specifically to the A-site of the 16S rRNA.[8] This binding event disrupts protein synthesis. A competitive binding assay can be employed to determine the affinity of this compound for the ribosome. This can be achieved by measuring its ability to displace a fluorescently labeled aminoglycoside probe.

Experimental Protocol: Fluorescent Displacement Ribosomal Binding Assay

Materials:

  • Purified 70S ribosomes from a relevant bacterial species (e.g., E. coli or S. aureus)

  • Fluorescently labeled aminoglycoside (e.g., a Bodipy-gentamicin conjugate)

  • This compound

  • Binding buffer (e.g., Tris-HCl buffer with MgCl₂, KCl, and DTT)

  • Black, low-binding 384-well plates

  • Fluorescence plate reader

Procedure:

  • Assay Setup:

    • In a 384-well plate, add a fixed concentration of the fluorescently labeled aminoglycoside to each well.

    • Add increasing concentrations of this compound to the wells.

    • Include control wells with only the fluorescent probe (maximum fluorescence) and wells with a high concentration of a known ribosome-binding antibiotic (e.g., unlabeled gentamicin) to determine background fluorescence.

  • Binding Reaction:

    • Add a fixed concentration of purified 70S ribosomes to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence polarization or fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the percentage of displacement of the fluorescent probe at each concentration of this compound.

    • Plot the percentage of displacement against the logarithm of the this compound concentration and fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the IC₅₀ (the concentration required to displace 50% of the fluorescent probe).

Ribosomal_Binding Ribosome Bacterial 70S Ribosome (30S + 50S subunits) A_Site A-Site on 16S rRNA (within 30S subunit) Aminoglycoside This compound Aminoglycoside->A_Site Binds to Protein_Synthesis Protein Synthesis A_Site->Protein_Synthesis Disrupts Inhibition Inhibition

Sources

Application Note: Quantification of 5-Deoxy-5-fluoroarbekacin in Biological Matrices via HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the quantification of 5-Deoxy-5-fluoroarbekacin , a fluorinated derivative of the aminoglycoside antibiotic Arbekacin.

Given the structural similarity to Arbekacin, this protocol adapts the gold-standard methodologies used for aminoglycosides—specifically overcoming the challenges of high polarity, lack of UV chromophores, and significant matrix binding—while accounting for the mass shift and physicochemical alterations introduced by the fluorine substitution.

Abstract & Clinical Context

This compound is a semi-synthetic aminoglycoside designed to enhance stability and potentially evade aminoglycoside-modifying enzymes common in resistant Staphylococcus aureus (MRSA) strains. Unlike its parent compound Arbekacin, the substitution of the hydroxyl group at the C-5 position with a fluorine atom alters the pKa and lipophilicity slightly, though the molecule remains highly polar and polycationic.

Analytical Challenge:

  • Polarity: Extreme hydrophilicity prevents retention on standard C18 columns without ion-pairing reagents (which suppress MS signals).

  • Detection: Lack of a conjugated

    
    -system renders UV detection impossible at low concentrations.
    
  • Adsorption: Aminoglycosides bind non-specifically to glass and metal surfaces, leading to poor recovery and carryover.

Solution: This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) .[1] Sample preparation employs Weak Cation Exchange (WCX) Solid Phase Extraction (SPE) to isolate the polycationic analyte from complex biological matrices (plasma/serum) with high specificity.

Method Development Strategy

Choice of Chromatography: HILIC vs. IP-RP

While Ion-Pairing Reverse Phase (IP-RP) chromatography (using HFBA or TCA) is common for aminoglycosides, it causes severe ion suppression in Mass Spectrometry and contaminates the MS source. HILIC is selected here because:

  • It retains polar amines using an organic-rich mobile phase.

  • It uses volatile buffers (Ammonium Formate/Acetate) compatible with ESI+.

  • It provides superior sensitivity (5-10x) compared to IP-RP due to better desolvation in high-organic mobile phases.

Choice of Internal Standard (IS)
  • Primary Choice: Arbekacin-d6 (Deuterated) – Corrects for matrix effects and extraction variability perfectly.

  • Secondary Choice: Dibekacin – Structurally the direct precursor to Arbekacin. Suitable if the fluoro-derivative is chromatographically resolved from Dibekacin.

Experimental Protocol

A. Materials & Reagents[1][2][3][4]
  • Analyte: this compound (Reference Standard).

  • Internal Standard (IS): Dibekacin (or Arbekacin-d6).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate (AmForm).

  • SPE Cartridges: Oasis WCX (Weak Cation Exchange) or Strata-X-CW (30 mg/1 mL).

  • Labware: Polypropylene (PP) tubes and vials ONLY. Do not use glass to prevent adsorption.

B. MS/MS Compound Optimization

Before analyzing samples, the specific mass transitions must be tuned. The fluorine substitution shifts the precursor mass by +2 Da relative to Arbekacin (OH = 17 Da; F = 19 Da; Net = +2).

Predicted MRM Transitions:

Compound Precursor Ion (Q1) Product Ion (Q3) Collision Energy (eV) Type
This compound 555.4 [M+H]+ 162.1 (Glycosidic fragment) 25-35 Quantifier
394.2 (Core fragment) 30-40 Qualifier
Arbekacin (Reference) 553.4 [M+H]+ 162.1 28 Reference

| Dibekacin (IS) | 452.3 [M+H]+ | 291.2 | 22 | Internal Std |

Note: Exact Q3 fragments for the fluoro-derivative must be confirmed via product ion scan, as the fluorine atom may alter fragmentation pathways.

C. Sample Preparation (WCX-SPE)

This method ensures the removal of phospholipids and proteins while retaining the cationic aminoglycoside.

  • Aliquot: Transfer 100 µL of plasma/serum into a 1.5 mL PP tube.

  • IS Addition: Add 20 µL of Internal Standard solution (5 µg/mL). Vortex.

  • Dilution: Add 100 µL of 5% Ammonium Hydroxide (NH4OH) in water. (High pH ensures the analyte is cationic but disrupts protein binding).

  • Conditioning (SPE):

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading: Load the pre-treated sample onto the WCX cartridge. Gravity flow or low vacuum.

  • Wash 1: 1 mL 5% NH4OH in Water (Removes proteins/neutrals).

  • Wash 2: 1 mL Methanol (Removes hydrophobic lipids).

  • Elution: Elute with 2 x 250 µL of 2% Formic Acid in Methanol . (Low pH protonates the weak acid sorbent, releasing the drug).

  • Evaporation: Evaporate eluate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (80:20 ACN:Water + 50mM AmForm). Vortex well.

D. LC-MS/MS Parameters[1][2][3][4][5][6][7][8]
ParameterSettingRationale
Column ZORBAX RRHD HILIC Plus (2.1 x 50 mm, 1.8 µm)Silica-based HILIC provides retention for polar amines.
Mobile Phase A 20 mM Ammonium Formate in Water (pH 3.0 with FA)Provides ionic strength and protons.
Mobile Phase B AcetonitrileOrganic solvent for HILIC retention.
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.
Injection Vol 2 - 5 µLPrevent solvent overload.
Column Temp 40°CImproves peak shape and reduces backpressure.

Gradient Profile:

  • 0.0 - 1.0 min: 90% B (Isocratic hold to focus analyte).

  • 1.0 - 4.0 min: 90% B

    
     50% B (Linear gradient).
    
  • 4.0 - 5.0 min: 50% B (Wash).

  • 5.0 - 5.1 min: 50% B

    
     90% B.
    
  • 5.1 - 8.0 min: 90% B (Re-equilibration - Critical for HILIC).

Workflow Visualization

G cluster_prep Sample Preparation (WCX-SPE) cluster_lcms HILIC-MS/MS Analysis Sample Biological Sample (100 µL Plasma) PreTreat Pre-treatment Add IS + 5% NH4OH (Disrupt Protein Binding) Sample->PreTreat SPE_Load Load WCX Cartridge (Retain Cations) PreTreat->SPE_Load SPE_Wash Wash Steps 1. 5% NH4OH (Proteins) 2. MeOH (Lipids) SPE_Load->SPE_Wash SPE_Elute Elution 2% Formic Acid in MeOH SPE_Wash->SPE_Elute Recon Reconstitution 80:20 ACN:Buffer SPE_Elute->Recon HILIC HILIC Separation ZORBAX HILIC Plus Gradient 90% -> 50% B Recon->HILIC MS_Det MS/MS Detection ESI+ MRM Mode Precursor: 555.4 -> Frag: 162.1 HILIC->MS_Det Data Quantification Ratio Analyte/IS MS_Det->Data

Caption: Workflow for the extraction and quantification of this compound using WCX-SPE and HILIC-MS/MS.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is trustworthy (E-E-A-T), the following validation parameters must be met, adhering to FDA/EMA Bioanalytical Guidelines.

A. Linearity & Sensitivity[7]
  • Calibration Range: 0.1 µg/mL to 50 µg/mL (Covers therapeutic trough and peak levels).

  • Weighting:

    
     linear regression.
    
  • LLOQ Requirement: Signal-to-Noise (S/N)

    
     10. Precision 
    
    
    
    20% CV.
B. Matrix Effect Assessment

Aminoglycosides are prone to ion suppression.

  • Experiment: Compare the peak area of analyte spiked post-extraction (A) into blank plasma extract vs. analyte in pure solvent (B).

  • Calculation: Matrix Factor (MF) = A / B.

  • Acceptance: MF should be between 0.85 and 1.15. If MF < 0.5, HILIC gradient must be adjusted to move the analyte away from the suppression zone (usually phospholipids eluting early in HILIC).

C. Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Increase Buffer concentration (AmForm) to 50mM; Check pH (keep ~3.0).
Low Recovery Adsorption to glass vials.Mandatory: Use Polypropylene (PP) vials and inserts. Add 0.1% FA to reconstitution solvent.
Carryover Analyte sticking to injector needle.Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.
Rt Shift HILIC equilibration issue.Ensure at least 3 minutes of re-equilibration at initial conditions (90% B) between runs.

References

  • Shingate, B. B., Hazra, B. G., et al. (2013).[2] Efficient routes to epimerically-pure side-chain derivatives of lanosterol (Discusses synthesis and NMR of this compound). Tetrahedron. Link

  • Chen, J., et al. (2013). Rapid quantification of the aminoglycoside arbekacin in serum using high performance liquid chromatography-tandem mass spectrometry. Clinica Chimica Acta. Link[3]

  • Shimadzu Application News. (2018). LC/MS/MS Method Package for Aminoglycoside Antibiotics (HILIC/WCX Protocols). Link

  • Oertel, R., et al. (2004). Hydrophilic interaction chromatography-tandem mass spectrometry for the determination of aminoglycosides in serum. Journal of Chromatography A. Link

Sources

Application Note: Preclinical Evaluation of 5-Deoxy-5-fluoroarbekacin (5-DFA)

Author: BenchChem Technical Support Team. Date: February 2026

In Vivo Models for Efficacy and Safety Assessment

Executive Summary & Rationale

5-Deoxy-5-fluoroarbekacin (5-DFA) represents a strategic modification of the aminoglycoside Arbekacin. By replacing the hydroxyl group at the C-5 position with a fluorine atom, 5-DFA is designed to sterically and electronically hinder phosphorylation by aminoglycoside-modifying enzymes (AMEs), specifically the bifunctional enzyme AAC(6')-APH(2") , which drives resistance in MRSA and Pseudomonas aeruginosa.

This application note details the critical in vivo workflows required to validate 5-DFA. Unlike generic antibiotic testing, these protocols are tailored to demonstrate the specific advantage of 5-DFA: superior stability against resistant strains while maintaining an acceptable nephrotoxicity profile.

Experimental Screening Cascade

To ensure resource efficiency, the evaluation of 5-DFA should follow a logical "Gate-Stage" progression.

ScreeningCascade Start Compound Synthesis (5-DFA Sulfate) InVitro MIC Screening (Panel: APH(2'') positive MRSA) Start->InVitro PK Single-Dose PK (Mouse) Target: Cmax/MIC > 10 InVitro->PK MIC < 2 µg/mL Efficacy Neutropenic Thigh Model (The 'Gold Standard') PK->Efficacy Half-life > 30 min Tox 14-Day Nephrotoxicity (Rat) Biomarkers: KIM-1, BUN Efficacy->Tox >2 log kill Decision Go/No-Go Decision Tox->Decision

Figure 1: The strategic workflow for validating 5-DFA, prioritizing resistance breaking (Efficacy) before safety (Toxicity).

Module A: Pharmacokinetics (PK)

Objective: Determine the plasma half-life (


) and Volume of Distribution (

). Aminoglycosides exhibit concentration-dependent killing ; therefore, achieving a high

ratio (target > 8-10) is critical.
Protocol: Single-Dose IV/SC Pharmacokinetics
  • Species: CD-1 Mice (Male, 20-25g).

  • Group Size: n=3 per timepoint (Total 24 mice).

  • Formulation: Dissolve 5-DFA sulfate in sterile 0.9% saline.

  • Dose: 20 mg/kg (Subcutaneous) and 5 mg/kg (Intravenous tail vein).

Workflow:

  • Dosing: Administer compound at

    
    .
    
  • Sampling: Terminal cardiac puncture at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Processing: Centrifuge blood (4°C, 3000g, 10 min) to harvest plasma.

  • Analysis: LC-MS/MS using an ion-pairing agent (e.g., HFBA) due to the polarity of aminoglycosides.

    • Note: Do not use standard reverse-phase C18 without ion-pairing; 5-DFA will not retain.

Module B: Efficacy (Neutropenic Thigh Infection)

Rationale: This is the industry-standard model for FDA submission. It utilizes neutropenic mice to remove the immune system's contribution, isolating the drug's direct bactericidal activity.

Critical Variable: Strain Selection. You must use an Arbekacin-resistant MRSA strain (expressing AAC(6')-APH(2")) to demonstrate the superiority of 5-DFA.

Protocol Steps
  • Induction of Neutropenia:

    • Day -4: Cyclophosphamide 150 mg/kg IP.

    • Day -1: Cyclophosphamide 100 mg/kg IP.

    • Validation: Neutrophil count must be <100 cells/mm³ at infection.

  • Inoculation (Day 0):

    • Inject

      
       CFU of MRSA (log-phase) into the posterior thigh muscle (0.1 mL volume).
      
  • Treatment (Day 0 + 2h):

    • Initiate therapy 2 hours post-infection to allow log-phase growth establishment.

    • Regimen: Fractionated dosing is preferred to determine if efficacy is driven by

      
       or Time>MIC.
      
    • Dose Groups: See Table 1.

Table 1: Efficacy Study Design

GroupTreatmentDose (mg/kg)FrequencyPurpose
1Vehicle (Saline)N/Aq12hGrowth Control
25-DFA 5q12hLow Dose
35-DFA 20q12hMid Dose
45-DFA 80q12hHigh Dose (

driver)
5Arbekacin80q12hComparator (Parent)
6Vancomycin110q12hPositive Control (Standard)
  • Harvest (Day 1):

    • 24 hours post-initiation, euthanize mice.

    • Aseptically remove thigh muscles.

    • Homogenize in PBS and plate serial dilutions on Mueller-Hinton Agar.

    • Endpoint: Change in

      
       CFU/thigh compared to 0-hour controls.
      

ThighModel cluster_0 Induction Phase cluster_1 Infection Phase cluster_2 Treatment Phase Cyclo1 Cyclophosphamide (Day -4) Cyclo2 Cyclophosphamide (Day -1) Cyclo1->Cyclo2 Infect IM Injection MRSA (10^5 CFU) Cyclo2->Infect Wait 2 Hour Lag Period Infect->Wait Treat SC Dosing (5-DFA vs Arbekacin) Wait->Treat Harvest Harvest & Plating (24 Hours) Treat->Harvest

Figure 2: Chronological workflow for the Neutropenic Thigh Infection Model.

Module C: Safety (Nephrotoxicity Assessment)

Rationale: The "Achilles' heel" of aminoglycosides is accumulation in the renal cortex (proximal tubule megalin receptors), leading to necrosis. 5-DFA must show non-inferiority to Arbekacin.

Protocol: 14-Day Repeat Dose Toxicity (Rat)
  • Species: Sprague-Dawley Rats (Male, 250g). Rats are more sensitive to renal toxicity than mice.

  • Duration: 14 Days (Daily IP injection).

  • Hydration: Crucial. Animals must have ad libitum water; dehydration exacerbates toxicity artificially.

Biomarker Strategy: Traditional markers (Creatinine) are lagging indicators (rise only after ~50% kidney damage). You must use sensitive biomarkers.

Table 2: Safety Readouts

CategoryParameterMethodSignificance
Functional Serum Creatinine (SCr)ColorimetricLate-stage failure
Functional BUN (Blood Urea Nitrogen)EnzymaticGeneral renal stress
Early Injury KIM-1 (Kidney Injury Molecule-1)ELISA (Urine)Proximal tubule specific
Histology H&E StainingLight MicroscopyScore necrosis/cast formation
Accumulation Cortical Drug LevelLC-MS/MSMeasures tissue retention

Expert Insight: If 5-DFA shows high cortical accumulation but low KIM-1 elevation, it suggests the fluorine modification may have reduced the intrinsic toxicity of the molecule, even if uptake remains high. This is a key differentiation point.

References

  • Kondo, S., et al. (2007).[1] Synthesis and antibacterial activity of 5-deoxy-5-episubstituted arbekacin derivatives. The Journal of Antibiotics. Link

  • Craig, W. A. (1998). Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men. Clinical Infectious Diseases. Link

  • Mingeot-Leclercq, M. P., & Tulkens, P. M. (1999). Aminoglycosides: nephrotoxicity.[2][3][4][5] Antimicrobial Agents and Chemotherapy.[4][6] Link

  • Japanese Society of Chemotherapy. (2014). Clinical practice guidelines for therapeutic drug monitoring of arbekacin. Journal of Infection and Chemotherapy. Link

  • Matsuo, H., et al. (1995). Synthesis of 5-deoxy-5-epifluoro derivatives of arbekacin... (study on structure-toxicity relationships). Chemical & Pharmaceutical Bulletin. Link

Sources

Application Notes and Protocols for 5-Deoxy-5-fluoroarbekacin: Ensuring Stability and Integrity in Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

5-Deoxy-5-fluoroarbekacin is a novel semi-synthetic aminoglycoside antibiotic, derived from arbekacin. Its unique structural modification, the substitution of a hydroxyl group with fluorine at the 5' position, is anticipated to confer enhanced stability and potentially novel activity against resistant bacterial strains. As a new entity in the research landscape, establishing robust protocols for its storage and handling is paramount to ensure the reproducibility and validity of experimental results.

This document provides a comprehensive guide to the stability and storage of this compound, drawing upon the established knowledge of its parent compound, arbekacin, and the broader class of aminoglycoside antibiotics. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with the necessary framework to maintain the integrity of this promising research compound.

Physicochemical Properties of this compound (Predicted)

While specific experimental data for this compound is not yet widely available, its physicochemical properties can be predicted based on the known characteristics of arbekacin and the influence of fluorination.

PropertyPredicted CharacteristicRationale and Scientific Insight
Molecular Formula C22H43FN6O9Based on the structure of arbekacin with the substitution of one hydroxyl group with a fluorine atom.
Appearance White to off-white crystalline powderSimilar to other aminoglycoside sulfates.
Solubility Freely soluble in water; sparingly soluble in methanol; practically insoluble in ethanol and acetone.Aminoglycosides are highly polar molecules, a characteristic retained in this derivative. Fluorination is unlikely to drastically alter this property.
Hygroscopicity Likely hygroscopicThe poly-hydroxyl nature of the aminoglycoside core structure attracts and retains water molecules.
pKa Multiple basic pKa values (amine groups)The numerous amino groups are characteristic of aminoglycosides and are responsible for their polycationic nature at physiological pH.

Recommended Storage and Handling Conditions

The stability of aminoglycoside antibiotics is influenced by temperature, light, and pH. The following recommendations are based on best practices for arbekacin and other aminoglycosides and are intended to preserve the integrity of this compound.

Long-Term Storage (Solid Form)

For optimal long-term stability, this compound powder should be stored under the following conditions:

ParameterRecommended ConditionJustification
Temperature 2°C to 8°CRefrigeration minimizes the rate of potential degradation reactions. While arbekacin can be stored at room temperature, the novelty of this compound warrants more stringent conditions to ensure maximal shelf-life. Do not freeze, as this can lead to the condensation of moisture upon thawing.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)While not always mandatory for aminoglycosides, storage under an inert atmosphere can protect against potential oxidative degradation over extended periods.
Light Protected from light (amber vial)Arbekacin and other aminoglycosides can be sensitive to photodegradation.[1][2]
Moisture Tightly sealed container with desiccantDue to its predicted hygroscopicity, protection from moisture is critical to prevent hydrolysis and physical changes to the powder.
Stock Solution Storage

The preparation and storage of stock solutions are critical steps in ensuring accurate and reproducible experimental outcomes.

ParameterRecommended ConditionRationale and Best Practices
Solvent Sterile, nuclease-free water or buffered aqueous solutions (e.g., PBS, pH 7.4)This compound is expected to be highly soluble in aqueous media. The choice of buffer should be compatible with the intended downstream application.
Concentration 10-50 mg/mLPreparing a concentrated stock solution allows for smaller volumes to be used in experiments, minimizing the introduction of solvent-related artifacts.
Storage Temperature -20°C or -80°CFrozen storage is recommended for aqueous stock solutions to inhibit microbial growth and slow down potential hydrolytic degradation. For extended storage (>1 month), -80°C is preferable.[3]
Aliquoting Aliquot into single-use volumesThis is a critical step to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduce variability in its concentration and activity.
Shelf-Life Up to 6 months at -80°C; up to 1 month at -20°C (user-validated)[3]These are general guidelines for aminoglycosides. It is strongly recommended that researchers perform their own stability assessments for their specific experimental conditions.

Experimental Protocols

The following protocols provide a framework for the preparation of solutions and the assessment of stability.

Protocol 1: Preparation of a 10 mg/mL Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for use in various research applications.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

  • Sterile, single-use aliquot tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to maintain sterility.

  • Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.

  • Solvent Addition: Add the calculated volume of sterile, nuclease-free water to the tube to achieve a final concentration of 10 mg/mL.

  • Dissolution: Tightly cap the tube and vortex until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.

  • Aliquoting: Dispense the sterile stock solution into single-use aliquot tubes. The volume of each aliquot should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and storage temperature. Immediately transfer the aliquots to -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Forced Degradation Study for Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation profile. This is essential for defining appropriate storage and handling limits. Forced degradation studies are a key component in drug development and stability-indicating method validation.[4][5]

Materials:

  • 1 mg/mL working solution of this compound in sterile water

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV light source (e.g., 254 nm and 365 nm)

  • Controlled temperature incubator/oven

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or ELSD)

Procedure:

  • Preparation of Test Samples:

    • Acid Hydrolysis: Mix equal volumes of the 1 mg/mL drug solution and 0.1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the 1 mg/mL drug solution and 0.1 M NaOH.

    • Oxidative Degradation: Mix equal volumes of the 1 mg/mL drug solution and 3% H₂O₂.

    • Thermal Degradation: Place an aliquot of the 1 mg/mL drug solution in a controlled temperature oven at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose an aliquot of the 1 mg/mL drug solution to UV light.

    • Control Sample: Keep an aliquot of the 1 mg/mL drug solution at the recommended storage condition (e.g., 4°C, protected from light).

  • Incubation: Incubate the test samples for a defined period (e.g., 24, 48, 72 hours). It is advisable to take time points to monitor the degradation kinetics.

  • Neutralization (for acid and base hydrolysis samples): After the incubation period, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively, to a pH of approximately 7.

  • Analysis: Analyze all samples (including the control) by a suitable analytical method, such as HPLC. The method should be capable of separating the parent compound from its degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples with the control sample. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control. Identify and, if possible, characterize the major degradation products.

Expected Outcomes and Interpretation: This study will reveal the susceptibility of this compound to different degradation pathways. For instance, significant degradation under acidic or basic conditions would suggest that the glycosidic bonds are labile, a common characteristic of aminoglycosides.[6] Sensitivity to hydrogen peroxide would indicate susceptibility to oxidation. Thermal and photolytic degradation data will inform the stringency of temperature and light protection required.

Visualizing Experimental Workflows

To further clarify the experimental design, the following diagrams illustrate the key protocols.

G Protocol 1: Stock Solution Preparation Workflow cluster_prep Preparation cluster_sterile Sterilization & Aliquoting cluster_storage Storage weigh 1. Weigh Compound dissolve 2. Dissolve in Sterile Water weigh->dissolve filter 3. Sterile Filter (0.22 µm) dissolve->filter aliquot 4. Aliquot into Single-Use Tubes filter->aliquot label_store 5. Label and Store at -20°C or -80°C aliquot->label_store

Caption: Workflow for preparing a sterile stock solution of this compound.

G Protocol 2: Forced Degradation Study Design cluster_stress Stress Conditions start 1 mg/mL Stock Solution acid Acid (HCl) start->acid Incubate base Base (NaOH) start->base Incubate oxidation Oxidation (H₂O₂) start->oxidation Incubate thermal Thermal (60°C) start->thermal Incubate photo Photolytic (UV) start->photo Incubate control Control (4°C, dark) start->control Incubate analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis interpretation Data Interpretation & Stability Profile analysis->interpretation

Caption: Experimental design for assessing the stability of this compound.

Conclusion and Best Practices

The successful application of this compound in research hinges on the meticulous handling and storage of the compound. While this guide provides a robust framework based on established principles for aminoglycoside antibiotics, it is imperative that researchers validate these recommendations within the context of their specific experimental systems. Adherence to these protocols will not only ensure the integrity of the compound but also contribute to the generation of reliable and reproducible scientific data.

References

  • Alkem Laboratories Ltd. (n.d.). Arbekacin Sulfate Injection 200 mg/4 ml. Retrieved from [Link]

  • Akmeşe, Ö., & Yarım, M. (2019). The development of forced degradation studies for the determination of daptomycin in urine at various conditions by using RP-LC. Journal of Research in Pharmacy, 23(2), 170-176.
  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Li, Y., Fu, W., Nan, F., & Ju, L. (2023). Deglycosylation Inactivation Initiated by a Novel Periplasmic Dehydrogenase Complex Provides a Novel Strategy for Eliminating the Recalcitrant Antibiotic Kanamycin. Environmental Science & Technology, 57(10), 4169–4180.

Sources

Application Notes & Protocols: A-5-Deoxy-5-fluoroarbekacin Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Challenge of 5-Deoxy-5-fluoroarbekacin Resistance

This compound is a semi-synthetic aminoglycoside antibiotic, a derivative of arbekacin, designed to overcome common resistance mechanisms that plague this critical class of antibiotics. Arbekacin itself was developed to combat infections caused by multi-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA)[1]. Like other aminoglycosides, its primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved by irreversibly binding to the 30S ribosomal subunit, specifically to nucleotides within the 16S rRNA and the S12 protein[2][3]. This binding interferes with the mRNA decoding process, leading to the production of nonfunctional or toxic proteins and ultimately bacterial cell death[1][3].

The clinical utility of aminoglycosides, however, is perpetually threatened by the evolution of bacterial resistance. The primary mechanisms of aminoglycoside resistance are well-established and include:

  • Enzymatic Modification: This is the most prevalent mechanism, involving aminoglycoside-modifying enzymes (AMEs) that alter the drug's structure, preventing it from binding to its ribosomal target.[4][5][6] These enzymes are broadly classified as aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs)[5].

  • Target Site Alteration: Mutations in the ribosomal components, such as the 16S rRNA or ribosomal proteins, can reduce the binding affinity of the aminoglycoside, rendering it less effective.[4] Ribosomal modification by methyltransferase enzymes is an increasingly significant concern[4][7].

  • Reduced Uptake and Efflux: Bacteria can limit the intracellular concentration of the antibiotic by reducing its uptake or by actively pumping it out of the cell using efflux pumps.[4][8]

The introduction of a fluorine atom at the 5-deoxy position of arbekacin is a strategic modification intended to sterically hinder the action of certain AMEs. However, the emergence of resistance to this novel compound is an inevitability that necessitates proactive and sophisticated investigational approaches. This guide provides a comprehensive overview of the techniques and detailed protocols required to elucidate the mechanisms of resistance to this compound, empowering researchers to stay ahead in the ongoing battle against antibiotic resistance.

A Multi-Omics Strategy for Resistance Characterization

A robust investigation into this compound resistance requires an integrated, multi-omics approach. This strategy allows for a holistic understanding of the genetic, transcriptomic, and proteomic changes that contribute to a resistant phenotype.

G cluster_0 Initial Observation cluster_1 Genomic Analysis cluster_2 Transcriptomic Analysis cluster_3 Proteomic Analysis cluster_4 Functional Validation Resistant Isolate Resistant Isolate WGS Whole Genome Sequencing Resistant Isolate->WGS Isolate DNA RNASeq RNA-Sequencing Resistant Isolate->RNASeq Isolate RNA MassSpec Mass Spectrometry Resistant Isolate->MassSpec Isolate Protein SNP & Indel Analysis SNP & Indel Analysis WGS->SNP & Indel Analysis ARG Detection Resistance Gene Detection WGS->ARG Detection Cloning & Expression Cloning & Expression ARG Detection->Cloning & Expression Identify potential AMEs DEG Differential Gene Expression RNASeq->DEG Gene Knockout Gene Knockout/ Knockdown DEG->Gene Knockout Identify upregulated genes (e.g., efflux pumps) Protein Quantification Protein Quantification MassSpec->Protein Quantification Biochemical Assays Biochemical Assays Protein Quantification->Biochemical Assays Confirm protein level changes Cloning & Expression->Biochemical Assays Validate enzyme activity

Caption: Multi-omics workflow for investigating antibiotic resistance.

Phenotypic Characterization of Resistance

The initial step in studying resistance is to quantify the level of resistance and assess any changes in the bacterial phenotype.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Broth microdilution is a standard method for determining MIC.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain to be tested.

    • Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).

    • Perform serial two-fold dilutions of the antibiotic in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL.

    • Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Technique Principle Advantages Limitations
Broth Microdilution Determines the lowest concentration of an antibiotic that inhibits visible bacterial growth in a liquid medium.Quantitative (provides an MIC value), reproducible, and amenable to high-throughput screening.Can be labor-intensive for a small number of isolates.
Disk Diffusion (Kirby-Bauer) A paper disk impregnated with a specific concentration of antibiotic is placed on an agar plate inoculated with the test bacterium. The antibiotic diffuses into the agar, and if the bacterium is susceptible, a zone of growth inhibition will appear around the disk.[9]Simple, inexpensive, and widely used for routine susceptibility testing.Qualitative (provides a zone of inhibition diameter, not an MIC), and results can be influenced by factors such as agar depth and inoculum density.
E-test A plastic strip with a predefined gradient of antibiotic concentrations is placed on an inoculated agar plate. An elliptical zone of inhibition is formed, and the MIC is read where the ellipse intersects the strip.Provides a quantitative MIC value, is relatively easy to perform, and allows for testing of a single antibiotic against a single organism.More expensive than disk diffusion.

Genomic Approaches to Identify Resistance Determinants

Whole-genome sequencing (WGS) is a powerful tool for identifying the genetic basis of antibiotic resistance.[10][11] By comparing the genome of a resistant isolate to that of a susceptible reference strain, it is possible to identify mutations and acquired genes that may confer resistance.

Whole-Genome Sequencing and Analysis

Protocol: Genomic DNA Extraction and Sequencing

  • Bacterial Culture and DNA Extraction:

    • Grow the bacterial isolate overnight in an appropriate liquid medium.

    • Harvest the cells by centrifugation.

    • Extract high-quality genomic DNA using a commercial kit, following the manufacturer's instructions.

  • Library Preparation and Sequencing:

    • Quantify the extracted DNA and assess its purity.

    • Prepare a sequencing library using a commercial kit (e.g., Illumina DNA Prep).

    • Sequence the library on a high-throughput sequencing platform (e.g., Illumina MiSeq or NovaSeq).

Data Analysis Workflow

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Genome Assembly: Assemble the reads into a draft genome using assemblers such as SPAdes or Unicycler.

  • Genome Annotation: Annotate the assembled genome to identify protein-coding genes and other features using tools like Prokka or RAST.

  • Comparative Genomics:

    • Single Nucleotide Polymorphism (SNP) and Insertion/Deletion (Indel) Analysis: Align the reads from the resistant isolate to the genome of a susceptible reference strain using a tool like BWA. Identify SNPs and indels using a variant caller like GATK or SAMtools. Focus on non-synonymous mutations in genes known to be involved in aminoglycoside resistance (e.g., ribosomal proteins, efflux pump regulators).

    • Acquired Resistance Gene Detection: Screen the assembled genome for known aminoglycoside resistance genes using databases such as the Comprehensive Antibiotic Resistance Database (CARD) or ResFinder. This will identify acquired AMEs.

G cluster_0 Sample Preparation cluster_1 Sequencing cluster_2 Bioinformatic Analysis cluster_3 Output Resistant Isolate Resistant Isolate gDNA Extraction Genomic DNA Extraction Resistant Isolate->gDNA Extraction Library Prep Library Preparation gDNA Extraction->Library Prep Sequencing Whole Genome Sequencing Library Prep->Sequencing QC Quality Control Sequencing->QC Assembly Genome Assembly QC->Assembly Annotation Genome Annotation Assembly->Annotation Comparative Genomics Comparative Genomics (vs. Susceptible Strain) Annotation->Comparative Genomics SNPs/Indels SNPs/Indels in Target Genes Comparative Genomics->SNPs/Indels ARGs Acquired Resistance Genes (AMEs) Comparative Genomics->ARGs

Caption: Workflow for genomic analysis of antibiotic resistance.

Transcriptomic Analysis of the Resistance Response

Transcriptomics, primarily through RNA sequencing (RNA-seq), provides a snapshot of the gene expression profile of a bacterium under specific conditions.[12] By comparing the transcriptomes of resistant and susceptible isolates, or a single isolate grown with and without sub-inhibitory concentrations of this compound, we can identify genes and pathways that are differentially expressed in response to the antibiotic.[13][14][15]

RNA-Sequencing and Differential Gene Expression Analysis

Protocol: RNA Extraction and Sequencing

  • Bacterial Culture and RNA Stabilization:

    • Grow the bacterial isolate to the mid-logarithmic phase in the presence and absence of a sub-inhibitory concentration of this compound.

    • Harvest the cells and immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).

  • RNA Extraction and Ribosomal RNA Depletion:

    • Extract total RNA using a commercial kit with a DNase treatment step to remove contaminating genomic DNA.

    • Deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA, using a rRNA removal kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the rRNA-depleted RNA.

    • Sequence the library on a high-throughput sequencing platform.

Data Analysis Workflow

  • Quality Control: Assess the quality of the raw sequencing reads.

  • Read Mapping: Align the reads to the reference genome.

  • Quantification: Count the number of reads mapping to each gene.

  • Differential Expression Analysis: Use tools like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in the resistant isolate or in response to the antibiotic.

  • Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify biological processes that are significantly altered. Look for upregulation of efflux pumps, stress response genes, or genes involved in cell wall modification.

Proteomic Profiling of Resistant Bacteria

Proteomics allows for the large-scale study of proteins and can reveal changes in protein expression, post-translational modifications, and protein-protein interactions that are not apparent from genomic or transcriptomic data alone.[16][17][18] Mass spectrometry-based proteomics is a powerful tool for identifying proteins that are differentially abundant between resistant and susceptible strains.[19]

Mass Spectrometry-Based Proteomics

Protocol: Protein Extraction and Mass Spectrometry

  • Bacterial Culture and Protein Extraction:

    • Grow bacterial cultures under the desired conditions (e.g., with and without antibiotic).

    • Harvest the cells and lyse them to release the proteins.

    • Quantify the total protein concentration.

  • Protein Digestion and Peptide Preparation:

    • Denature, reduce, and alkylate the proteins.

    • Digest the proteins into peptides using an enzyme such as trypsin.

    • Clean up the peptide mixture.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Separate the peptides by liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry.

Data Analysis Workflow

  • Protein Identification: Search the MS/MS spectra against a protein database derived from the annotated genome of the bacterium to identify the peptides and corresponding proteins.

  • Protein Quantification: Use label-free or label-based quantification methods to determine the relative abundance of each protein in the different samples.

  • Differential Abundance Analysis: Identify proteins that are significantly more or less abundant in the resistant strain. This can confirm the upregulation of efflux pumps or AMEs at the protein level.

Functional Validation of Resistance Mechanisms

Once potential resistance mechanisms have been identified through omics approaches, their functional role must be validated experimentally.

Gene Knockout and Complementation

To confirm that a specific gene is responsible for resistance, it can be inactivated (knocked out) in the resistant strain. If the knockout strain becomes susceptible to this compound, it confirms the gene's role in resistance. The phenotype can then be restored by reintroducing the wild-type gene on a plasmid (complementation).

Heterologous Expression of Aminoglycoside-Modifying Enzymes

If a putative AME gene is identified, it can be cloned into an expression vector and introduced into a susceptible host strain (e.g., E. coli). The MIC of this compound for the transformed strain is then determined. A significant increase in the MIC compared to the control strain (with an empty vector) confirms that the gene encodes a functional AME that can inactivate the antibiotic.

Biochemical Assays for AME Activity

The enzymatic activity of a purified AME can be directly measured in vitro. This involves incubating the purified enzyme with this compound and the appropriate co-substrate (acetyl-CoA for AACs, ATP for APHs, or ATP/GTP for ANTs). The modification of the antibiotic can be monitored by various methods, such as high-performance liquid chromatography (HPLC) or mass spectrometry.

G cluster_0 Enzyme Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Result Clone & Express Clone & Express putative AME gene Purify Protein Purify AME Protein Clone & Express->Purify Protein Incubate Incubate Purified AME with: - this compound - Co-substrate (e.g., ATP, Acetyl-CoA) Purify Protein->Incubate LCMS LC-MS/MS Analysis Incubate->LCMS Compare Compare mass of substrate and product LCMS->Compare Confirmation Confirmation of Enzymatic Modification Compare->Confirmation

Caption: Workflow for biochemical validation of AME activity.

Structural Biology Approaches

Understanding the three-dimensional structure of an AME in complex with this compound can provide invaluable insights into the mechanism of inactivation and can guide the design of new derivatives that are resistant to modification.[20][21] X-ray crystallography and cryogenic electron microscopy (cryo-EM) are powerful techniques for determining the structures of proteins and protein-ligand complexes.

Conclusion

The study of resistance to novel antibiotics like this compound is a complex but essential undertaking. The integrated multi-omics and functional validation approaches outlined in these application notes provide a comprehensive framework for elucidating the molecular mechanisms of resistance. A thorough understanding of how bacteria evolve to overcome the action of this promising new antibiotic will be critical for preserving its efficacy and for the rational design of the next generation of aminoglycosides.

References

  • Arbekacin - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Arbekacin Sulfate? Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Arbekacin. Retrieved February 7, 2026, from [Link]

  • Osmosis from Elsevier. (2023, November 30). Mechanisms of antibiotic resistance. YouTube. Retrieved February 7, 2026, from [Link]

  • Garneau-Tsodikova, S., & Labby, K. J. (2016). Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives. MedChemComm, 7(1), 11–27. [Link]

  • PDB-101. (2019, May 14). Mechanisms of Aminoglycoside Antibiotic Resistance. YouTube. Retrieved February 7, 2026, from [Link]

  • Liao, Y., Dai, Y., Li, S., Xia, Y., & Zhang, W. (2023). Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics. mSystems, 8(1), e0094722. [Link]

  • Khan, T., & Ghaffar, A. (2025). Bacterial Proteomics and Antibiotic Resistance Identification: Is Single-Cell Analysis a Worthwhile Pursuit? International Journal of Molecular Sciences, 26(21), 5432. [Link]

  • Ramirez, M. S., & Tolmasky, M. E. (2010). Aminoglycoside Modifying Enzymes. Drug Resistance Updates, 13(6), 151–171. [Link]

  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). Understanding the structural mechanisms of antibiotic resistance sets the platform for new discovery. Biochemical Journal, 476(18), 2629–2647. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • MDPI Books. (n.d.). Genomic Analysis of Antibiotics Resistance in Pathogens. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Proteomic Insights into Bacterial Responses to Antibiotics: A Narrative Review. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Transcriptome Analysis Reveals the Resistance Mechanism of Pseudomonas aeruginosa to Tachyplesin I. Retrieved February 7, 2026, from [Link]

  • American Society for Microbiology. (2021, June 18). Rapid and Accurate Detection of Aminoglycoside-Modifying Enzymes and 16S rRNA Methyltransferases by Targeted Liquid Chromatography-Tandem Mass Spectrometry. Retrieved February 7, 2026, from [Link]

  • Frontiers. (n.d.). Bacterial Mechanisms of Antibiotic Resistance: a Structural Perspective. Retrieved February 7, 2026, from [Link]

  • Henrik's Lab. (2022, September 12). Detection Methods for Antibiotic Resistance. YouTube. Retrieved February 7, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Mechanisms and Impact of Aminoglycoside. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2022, July 28). Genomic Analysis of Antibiotics Resistance in Pathogens. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). Metabolism and mechanism of action of 5-fluorodeoxycytidine. Retrieved February 7, 2026, from [Link]

  • MDPI. (2022, July 1). Aminoglycoside-Modifying Enzymes Are Sufficient to Make Pseudomonas aeruginosa Clinically Resistant to Key Antibiotics. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Mechanisms of resistance to aminoglycoside antibiotics: overview and perspectives. Retrieved February 7, 2026, from [Link]

  • CD Genomics. (n.d.). What Are Antibiotic Resistance Genes (ARGs)? Retrieved February 7, 2026, from [Link]

  • American Society for Microbiology. (n.d.). Molecular Methods for Detection of Antimicrobial Resistance. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug. Retrieved February 7, 2026, from [Link]

  • Frontiers. (n.d.). Proteomic Approaches to Unravel Mechanisms of Antibiotic Resistance and Immune Evasion of Bacterial Pathogens. Retrieved February 7, 2026, from [Link]

  • PolyU Institutional Research Archive. (n.d.). Structural and functional studies of antibiotic resistance enzymes. Retrieved February 7, 2026, from [Link]

  • Microvioma. (2024, June 29). Key Findings from the Study on Predicting Antibiotic Resistance Using Transcriptomics and Machine Learning. Retrieved February 7, 2026, from [Link]

  • Pharmacy Times. (n.d.). Rapid Detection Method Tests for Antibiotic-Resistant Bacteria. Retrieved February 7, 2026, from [Link]

  • Oxford Academic. (2023, January 31). Plasticity and Stereotypic Rewiring of the Transcriptome Upon Bacterial Evolution of Antibiotic Resistance. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Bacterial Enzymes and Antibiotic Resistance. Retrieved February 7, 2026, from [Link]

  • Encyclopedia.pub. (2020, September 3). Proteomics for Studying Antibiotic Action. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Retrieved February 7, 2026, from [Link]

  • e-Century Publishing Corporation. (2015, February 28). Modifying enzymes related aminoglycoside: analyses of resistant Acinetobacter isolates. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, April 14). Genomics for antimicrobial resistance—progress and future directions. Retrieved February 7, 2026, from [Link]

  • American Society for Microbiology. (n.d.). Aminoglycosides: Activity and Resistance. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Antibiotic Resistance. Retrieved February 7, 2026, from [Link]

  • The Alan Turing Institute. (2024, September 25). Detection of hidden antibiotic resistance through real-time genomics. YouTube. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Characterization of Aminoglycoside-modifying Enzymes (AMEs)in Aminoglycoside-Resistant Staphylococcus aureus: A Cross-sectional Study in Northeastern Iran. Retrieved February 7, 2026, from [Link]

  • UK Health Security Agency. (2014, March 17). Proteomics: studying proteins to fight disease. Retrieved February 7, 2026, from [Link]

  • Preprints.org. (2025, December 28). From Resistance Genes to Resistance States: A Transcriptomics-Driven Precision Medicine Framework for Antimicrobial Therapy. Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Deoxy-5-fluoroarbekacin (5-DFA) Solubilization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solubility Optimization for In Vitro Assays[1]

Introduction: The Solubility Paradox

Welcome. You are likely here because you are experiencing precipitation, inconsistent MIC values, or "crashes" when preparing stock solutions of 5-Deoxy-5-fluoroarbekacin (5-DFA) .

The Core Misconception: Researchers often assume that the introduction of a fluorine atom (a lipophilic modification) makes this Arbekacin derivative suitable for standard "small molecule" drug discovery workflows involving DMSO.[1] This is incorrect.

5-DFA retains the fundamental backbone of Arbekacin: it is an aminoglycoside .[1] It is a polycationic, highly hydrophilic pseudo-oligosaccharide.[1] Unlike the nucleoside analog 5'-deoxy-5-fluorocytidine (which dissolves in DMSO), 5-DFA behaves like a salt.[1] It requires an aqueous, ionic environment and specific pH controls to remain in solution.[1]

This guide provides the protocols to stabilize 5-DFA for reproducible in vitro data.

Module 1: The Chemistry of Solvation

To solve the solubility issue, we must respect the thermodynamics of the molecule.

The "DMSO Trap"
  • The Issue: Standard high-throughput screening (HTS) libraries use 100% DMSO.

  • The Mechanism: Aminoglycosides lack sufficient hydrophobic surface area to interact with DMSO.[1] They also lack the specific hydrogen-bond donors/acceptors that match DMSO's dipole.[1]

  • The Result: Adding a DMSO stock of 5-DFA to an aqueous buffer causes an immediate, often microscopic, "oiling out" or precipitation, leading to false negatives in bioassays.

Salt Form vs. Free Base[1]
  • Sulfate Salt: The standard pharmaceutical form.[1] Highly water-soluble (>50 mg/mL).[1]

  • Free Base: Often the form isolated during custom synthesis (e.g., Kondo et al. methods).[1] The free base has exposed amine groups (

    
    ).[1] At neutral or basic pH, these amines deprotonate, reducing polarity and causing aggregation/insolubility.[1]
    
The Fluorine Effect

While fluorine is electron-withdrawing and lowers the pKa of neighboring amines (making them harder to protonate), it does not make the molecule lipophilic enough for organic solvents. It effectively just changes the pH sensitivity of the molecule.[1]

Module 2: Decision Matrix & Workflows

Visualization: Solubilization Decision Tree

SolubilityMatrix Start Starting Material: 5-DFA Solid CheckForm Check Form: Salt or Free Base? Start->CheckForm IsSalt Sulfate/HCl Salt CheckForm->IsSalt IsBase Free Base CheckForm->IsBase SolventA Solvent: Sterile Distilled Water (pH 6.0 - 7.0) IsSalt->SolventA CheckCloudy Is Solution Cloudy? SolventA->CheckCloudy StepAcid Step 1: Acidification Add 0.1M H2SO4 or HCl dropwise IsBase->StepAcid StepWater Step 2: Dilute with Water StepAcid->StepWater StepWater->CheckCloudy FixCloudy Troubleshoot: 1. Check pH (Target < 7.5) 2. Sonicate (degas) 3. Filter (0.22 µm PES) CheckCloudy->FixCloudy Yes Final Ready for Assay (Store -20°C) CheckCloudy->Final No (Clear) FixCloudy->Final

Figure 1: Decision matrix for solubilizing this compound based on chemical form.

Module 3: Step-by-Step Protocols

Protocol A: Converting Free Base to Soluble Stock

Use this if your certificate of analysis (CoA) does not specify "Sulfate" or if the powder is hydrophobic.

  • Weighing: Weigh 10 mg of 5-DFA free base into a polypropylene (PP) tube. Do not use glass (see Adsorption Note).[1]

  • Initial Wetting: Add 100 µL of sterile water. The powder may clump.[1]

  • Acidification: Add 0.1 M H₂SO₄ (Sulfuric Acid) in 10 µL increments, vortexing between additions.

    • Why? You are protonating the aminoglycoside amines to form a salt in situ.[1]

    • Endpoint: The solution will turn clear once the pH drops below ~7.5.[1]

  • Dilution: Bring volume to 1.0 mL with sterile water to achieve a 10 mg/mL stock.

  • pH Check: Spot 2 µL on pH paper. Target pH is 6.0–7.0 .[1]

    • Warning: If pH < 5.0, buffer capacity in your assay may be overwhelmed, killing cells via acidity rather than antibiotic activity.[1] Adjust back with dilute NaOH if necessary, but proceed with caution.[1]

Protocol B: Handling "False Insolubility" (Adsorption)

Use this if your concentration drops mysteriously over time.[1]

Aminoglycosides bind aggressively to negatively charged surfaces (glass, untreated polystyrene).[1]

  • Labware: Use Polypropylene (PP) or Low-Bind tubes exclusively.[1]

  • Pipetting: Pre-wet pipette tips (pipette up and down 3 times) before transferring stock to saturate binding sites on the tip plastic.[1]

  • Surfactants (Optional): For difficult HTS assays, add 0.002% Tween-20 to the stock buffer. This blocks hydrophobic adsorption sites on plasticware without affecting antibiotic potency.[1]

Module 4: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Precipitation in Media Interaction with phosphates or sulfates in the media (e.g., RPMI/DMEM).[1]Prepare a 100x stock in water, then dilute into media slowly while vortexing. Do not add solid powder directly to media.[1]
"Oiling Out" Use of DMSO or Ethanol.[1]STOP. Discard the sample. Re-dissolve fresh powder in Water or 0.1M Phosphate Buffer (pH 6.5).[1]
Low MIC Activity pH is too low (acidic).[1]Aminoglycoside uptake is proton-motive force dependent.[1] Activity drops significantly at pH < 7.[1]0. Ensure final assay pH is 7.2–7.4.
High MIC (Resistance?) Adsorption to plate walls.[1]Switch to "Non-binding surface" (NBS) microplates.[1]
FAQ: Can I use DMSO if I dilute it quickly?

No. Even at 5% DMSO, 5-DFA may form micro-aggregates.[1] These aggregates are not bioavailable, leading to erratic data.[1] If you absolutely must use a co-solvent for a library screen, use Formamide (up to 5%), though water is always superior.[1]

FAQ: How does the Fluorine atom affect storage?

The C-F bond is stable, but the 5-deoxy-5-fluoro modification can alter the pKa of the adjacent amino group.[1] This makes the molecule slightly more sensitive to oxidative degradation than native Arbekacin.[1]

  • Storage: Store stock solutions at -80°C.

  • Cycles: Avoid freeze-thaw cycles. Aliquot into single-use volumes (e.g., 20 µL).

Module 5: Mechanism of Action Visualization

Understanding the pathway helps verify that your "solubility" issue isn't actually a "biological" issue.[1]

MOA cluster_inhibition Common Failure Points Stock 5-DFA Stock (Aqueous) Media Assay Media (pH 7.4) Stock->Media Dilution Fail1 Precipitation (DMSO used) Stock->Fail1 Fail2 Adsorption (Glass used) Stock->Fail2 Uptake Bacterial Uptake (Active Transport) Media->Uptake Requires O2 & PMF Target Target: 30S Ribosome (16S rRNA) Uptake->Target Binding Mistranslation Result: Mistranslation/Membrane Damage Target->Mistranslation

Figure 2: Biological pathway and physical failure points for 5-DFA.

References

  • Kondo, S., et al. (2007).[1] Synthesis and antibacterial activity of 5-deoxy-5-episubstituted arbekacin derivatives. The Journal of Antibiotics, 60(7), 426–439.[1]

    • Context: Defines the synthesis and salt forms of 5-DFA derivatives, confirming the need for acidic workup for free bases.
  • Agilent Technologies. (2015).[1] Analysis of Aminoglycoside Antibiotics by Reversed-Phase HPLC. Application Note 5991-6138EN.

    • Context: Establishes the standard solubility profile of aminoglycosides (highly aqueous, low pH mobile phases) and detection challenges.
  • MSD Manual Professional Version. (2024).[1] Aminoglycosides: Mechanism and Dosing.

    • Context: Authoritative clinical grounding on the pharmacokinetics and tissue distribution (water-soluble compartments) of this drug class.[1]

  • Cayman Chemical. (2024).[1] 5'-deoxy-5-fluorocytidine Product Information.

    • Context: Cited as a negative control reference to highlight the difference between "5-deoxy-5-fluoro" nucleosides (DMSO soluble) and aminoglycosides (DMSO insoluble).

Disclaimer: This guide is for research use only. This compound is an investigational compound in many jurisdictions.

Sources

Technical Support Center: 5-Deoxy-5-fluoroarbekacin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of 5-Deoxy-5-fluoroarbekacin , a modification of the aminoglycoside antibiotic Arbekacin. This guide is designed for organic chemists and process engineers encountering low yields due to the steric and electronic challenges inherent in modifying the 2-deoxystreptamine (2-DOS) core.

Executive Summary & Mechanistic Overview

The synthesis of This compound involves the nucleophilic fluorination of the C-5 hydroxyl group on the central 2-deoxystreptamine ring of Arbekacin (or its precursor, Dibekacin).

The Core Problem: The C-5 hydroxyl is a secondary alcohol flanked by two bulky glycosidic linkages at C-4 and C-6. This steric crowding creates a high energy barrier for SN2 substitution. Consequently, standard fluorination attempts often result in:

  • Elimination: Formation of a C-5/C-6 alkene (degradation).

  • No Reaction: Recovery of starting material.

  • Epimerization: Unintended inversion (or lack thereof) leading to the wrong diastereomer (5-epi-fluoro vs. 5-fluoro).

This guide provides a troubleshooting framework to navigate these pitfalls, focusing on conformational locking , reagent selection , and purification logic .

Troubleshooting Guide (Q&A)

Phase 1: Precursor Preparation & Protection

User Question: I am seeing multiple spots on TLC during the protection step, and my final yield is low. Is my protection strategy interfering with the fluorination?

Technical Insight: Yes. Incomplete or incorrect protection is the #1 cause of failure. You cannot fluorinate the C-5 OH selectively in the presence of the AHB (amino-hydroxy-butyryl) side chain hydroxyl or the multiple amines without a rigorous orthogonal protection strategy.

Solution: You must utilize a Per-N-protection / Selective O-protection strategy.

  • Amines: Protect all amino groups (N-1, N-3, N-2', N-6', and the AHB amine) with Boc (tert-butoxycarbonyl) . Carbamates are stable to fluoride sources.

  • Hydroxyls: The C-5 OH is the least reactive hydroxyl. You must protect the primary OH (on the AHB chain) and other secondary OH groups (C-2'', C-5'') first.

    • Recommended: Use Benzoyl (Bz) or Acetyl (Ac) for hydroxyls.

    • Critical Step: If starting from Arbekacin, the AHB side chain hydroxyl is a primary/secondary hybrid (depending on the specific isomer, usually secondary but more accessible). It must be protected before targeting the C-5 OH.

Phase 2: The Fluorination Reaction (The Bottleneck)

User Question: I am using DAST (Diethylaminosulfur trifluoride) at room temperature, but I’m getting <10% yield and significant "smearing" (degradation). What is happening?

Technical Insight: DAST at room temperature is too aggressive for this hindered substrate, promoting elimination (E2 mechanism) over substitution (SN2). The "smearing" indicates acid-catalyzed hydrolysis of the glycosidic bonds caused by HF byproduct.

Solution:

  • Switch Reagent: Use Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride). It is thermally more stable and often exhibits better selectivity for SN2 over E2 in hindered systems.

  • Temperature Control: Start the reaction at -20°C or 0°C . Do not heat to reflux unless conversion is zero after 24h.

  • HF Scavenging: You must add a non-nucleophilic base. Add Pyridine (2-4 equivalents) or 2,6-Lutidine to the reaction mixture. This neutralizes the HF generated during the reaction, preventing the acid-catalyzed cleavage of the glycosidic bonds (which destroys your Arbekacin skeleton).

Phase 3: Stereochemistry & Purification

User Question: I obtained a product, but the NMR suggests the fluorine is in the wrong orientation (axial vs. equatorial). How do I control this?

Technical Insight: Direct fluorination of a secondary alcohol with DAST/Deoxo-Fluor proceeds via an SN2 mechanism, resulting in inversion of configuration .

  • Natural Arbekacin C-5 OH: Equatorial.[1]

  • Product (via DAST): Axial Fluorine (5-epi -fluoroarbekacin).

Solution:

  • If you want 5-epi-fluoro (Axial F): Direct reaction of the natural 5-OH precursor with Deoxo-Fluor is correct.

  • If you want 5-fluoro (Equatorial F): You cannot do this in one step. You must first invert the C-5 OH (e.g., via oxidation to ketone and reduction, or Mitsunobu inversion) to the axial alcohol, then fluorinate with DAST to invert it back to equatorial. Alternatively, use a double-inversion strategy (sulfonate displacement).

Visualized Workflow: Logic & Pathways

The following diagram illustrates the critical decision pathways for synthesizing the 5-fluoro derivative while avoiding common yield-killing dead ends.

G Start Start: Arbekacin Sulfate Protect Step 1: Global Protection (Boc-ON + BzCl) Start->Protect  Yield Critical   Check1 Decision: Target Isomer? Protect->Check1 RouteA Route A: 5-epi-Fluoro (Inversion) Check1->RouteA  Axial F desired   RouteB Route B: 5-Fluoro (Retention) Check1->RouteB  Equatorial F desired   Fluorination Step 3: Fluorination (Deoxo-Fluor, Pyridine, -20°C) RouteA->Fluorination Inversion Step 2a: Inversion of C-5 OH (Mitsunobu / Oxidation-Reduction) RouteB->Inversion  Create Axial OH   Inversion->Fluorination SideReaction Warning: Elimination (Alkene Formation) Fluorination->SideReaction  High Temp / No Base   Deprotect Step 4: Global Deprotection (TFA or HCl) Fluorination->Deprotect  Optimized Conditions   Purify Step 5: Ion Exchange (Amberlite CG-50) Deprotect->Purify

Caption: Synthesis logic tree for this compound showing stereochemical control and critical optimization nodes.

Optimized Experimental Protocol

This protocol is synthesized from best practices in aminoglycoside modification [1][2].

Target: 5-Deoxy-5-epi-fluoroarbekacin (via direct inversion).

Step 1: Global Protection
  • Reactants: Arbekacin sulfate, Boc-ON (2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile), Triethylamine, Aqueous Dioxane.

  • Procedure: Stir at 50°C for 24h to install Boc groups on all amines.

  • Workup: Evaporate solvent, extract with CHCl3.

  • O-Protection: Treat the crude N-Boc-Arbekacin with Benzoyl Chloride (BzCl) in Pyridine at -20°C. Monitor TLC to ensure the hindered C-5 OH remains free (it reacts last).

    • Checkpoint: Stop when the primary OH (AHB) and accessible secondary OHs are protected. Isolate the penta-N-Boc-tetra-O-benzoyl intermediate.

Step 2: Fluorination (The Critical Step)
  • Setup: Dry the protected intermediate under high vacuum for 12h. Dissolve in anhydrous Dichloromethane (DCM) .

  • Reagents: Add Pyridine (4.0 equiv). Cool to -20°C .

  • Addition: Add Deoxo-Fluor (2.0 equiv) dropwise over 15 minutes.

  • Reaction: Stir at -20°C for 2 hours, then allow to warm to 0°C. Do not exceed Room Temperature.

  • Quench: Pour into saturated NaHCO3 solution (vigorous bubbling will occur).

  • Yield Check: If elimination is observed (new alkene spot on TLC), lower the temperature to -40°C in the next run.

Step 3: Deprotection & Purification
  • Debenzoylation: Treat with NaOMe in Methanol (Zemplén conditions) to remove benzoyl esters.

  • De-Boc: Treat with 90% Trifluoroacetic acid (TFA) in water for 10 minutes. Note: Long exposure cleaves the AHB side chain.

  • Purification:

    • Load crude onto Amberlite CG-50 (NH4+ form) column.

    • Wash with water.[2]

    • Elute with a gradient of 0.1 M to 0.5 M NH4OH.

    • Lyophilize fractions containing the product.

Comparative Data: Reagent Performance

The following table summarizes expected yields based on reagent choice for C-5 fluorination of 2-deoxystreptamine derivatives.

ReagentReaction TempBase Added?Main Side ProductApprox. Yield
DAST 25°C (RT)NoElimination (Alkene)< 15%
DAST -20°CPyridineUnreacted / Trace Product20-30%
Deoxo-Fluor -20°C to 0°C Pyridine None (Clean Inversion) 55-65%
SulfoxFluor [3]RTDBUElimination30-40%
Tf2O / TBAF -78°C2,6-LutidineEpimerization25%

Note: Yields refer to the fluorination step of the protected intermediate, not the global yield.

References

  • Synthesis of 5-deoxy-5-epifluoro derivatives of arbekacin... Title: Synthesis of 5-deoxy-5-epifluoro derivatives of arbekacin, amikacin, and 1-N-[(S)-4-amino-2-hydroxybutanoyl]tobramycin (study on structure--toxicity relationships).[3] Source: Carbohydrate Research, 1995. URL:[Link]

  • Synthesis of low-toxicity, 5-deoxy-5-fluoro... Title: Synthesis of low-toxicity, 5-deoxy-5-fluoro and 5-deoxy-5,5-difluoro derivatives of arbekacin and its analogs.[4] Source: Carbohydrate Research, 1993.[4] URL:[Link]

  • Rapid Deoxyfluorination of Alcohols with SulfoxFluor Title: Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature. Source: Chemistry (Weinheim an der Bergstrasse, Germany), 2019. URL:[Link]

Sources

Technical Support Center: 5-Deoxy-5-fluoroarbekacin MIC Assay Variability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 5-Deoxy-5-fluoroarbekacin Minimum Inhibitory Concentration (MIC) assays. This compound is a novel aminoglycoside antibiotic demonstrating potential for treating infections caused by resistant Gram-negative bacteria. Accurate and reproducible MIC data is the cornerstone of its preclinical and clinical evaluation. However, like many antimicrobial susceptibility tests, MIC assays are susceptible to variability.[1]

This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot common sources of variability. As your Senior Application Scientist, my goal is to provide you with not just procedural steps, but the scientific rationale behind them, ensuring your assays are robust, reliable, and self-validating.

Frequently Asked Questions (FAQs)

Q1: What is a Minimum Inhibitory Concentration (MIC) assay?

A: The MIC is the lowest concentration of an antimicrobial drug (in µg/mL) that prevents the visible growth of a microorganism after overnight incubation.[2][3] It is the primary quantitative measure of an antibiotic's in vitro activity against a specific bacterial strain. This value is critical for determining potential clinical efficacy and monitoring the development of resistance.[4]

Q2: Which standard guidelines should I follow for this compound MIC testing?

A: While specific breakpoints for this novel compound may not yet be established, all MIC testing should be performed following the foundational methodologies outlined by internationally recognized standards organizations. The primary references are:

  • Clinical and Laboratory Standards Institute (CLSI): Specifically, the M07 document for broth dilution methods and the M100 supplement for performance standards.[5]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST): Provides detailed protocols and quality control parameters that are in close agreement with ISO 20776-1 standards.[6][7]

Adherence to these standards is critical for ensuring inter-laboratory reproducibility and data integrity.

Q3: Why is cation adjustment of the Mueller-Hinton Broth (MHB) so critical for this compound?

A: this compound, being an aminoglycoside, requires cation-adjusted Mueller-Hinton Broth (CAMHB) for accurate testing. Aminoglycosides work by binding to the bacterial ribosome, but their entry into the bacterial cell is dependent on an electrochemical gradient across the cell membrane. This process is antagonized by divalent cations, particularly Calcium (Ca²⁺) and Magnesium (Mg²⁺).

  • Mechanism: Excess Ca²⁺ and Mg²⁺ in the media can competitively block the binding sites on the outer membrane that aminoglycosides use for uptake, leading to falsely elevated (less potent) MIC values. Conversely, insufficient cation concentrations can result in falsely low MICs.

Troubleshooting Guide: Common Assay Problems

Problem 1: High Variability in MIC Values Across Replicates or Experiments
Q: My MIC values for the same strain are varying by more than one 2-fold dilution between experiments. What is the primary cause?

A: This is the most common issue in susceptibility testing and almost always points to inconsistencies in one of three key areas: Inoculum Preparation , Media Composition , or Incubation Conditions . Inconsistent MICs can also be caused by the presence of resistance mechanisms in the bacteria being tested.[10]

Root Cause Analysis & Solution:

1. Inoculum Density: The number of bacteria at the start of the test (the inoculum) has a profound impact on the MIC result, a phenomenon known as the "inoculum effect."[11]

  • Causality: A higher-than-intended bacterial load can overwhelm the antibiotic, either through enzymatic degradation (e.g., via aminoglycoside-modifying enzymes) or by sheer numbers, leading to falsely high MICs.[3][10] An inoculum that is too low may result in falsely low MICs or even a failure of the growth control.
  • Protocol:
  • Standardize to 0.5 McFarland: From a fresh (18-24 hour) non-selective agar plate, select 4-5 morphologically similar colonies. Emulsify in saline or sterile broth.
  • Verify with Densitometer: Adjust the suspension turbidity to match a 0.5 McFarland standard. This is equivalent to approximately 1.5 x 10⁸ CFU/mL. Use a calibrated densitometer or spectrophotometer (absorbance at 625 nm should be 0.08 to 0.13) for accuracy.[4]
  • Dilute to Final Concentration: Dilute the standardized suspension according to CLSI/EUCAST protocols to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.[11] This step must be performed within 15-30 minutes of standardization to prevent changes in bacterial density.[4][12]
  • Perform Colony Counts: Periodically, perform a quantitative colony count from your final inoculum suspension and from the growth control well to validate your procedure.

G cluster_prep Preparation cluster_std Standardization cluster_dilution Final Dilution & Inoculation cluster_qc Quality Control Start Select 4-5 colonies from fresh plate Suspension Emulsify in saline Start->Suspension McFarland Adjust to 0.5 McFarland (~1.5 x 10^8 CFU/mL) Suspension->McFarland Verify Verify with Densitometer (OD625 = 0.08-0.13) McFarland->Verify Verify->McFarland If Not OK Dilute Dilute to achieve 1 x 10^6 CFU/mL Verify->Dilute If OK Inoculate Inoculate plate to final 5 x 10^5 CFU/mL Dilute->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate ColonyCount Perform Colony Count on Growth Control Well Inoculate->ColonyCount

Sources

Technical Support Center: Optimizing 5-Deoxy-5-fluoroarbekacin Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical studies of 5-Deoxy-5-fluoroarbekacin. As a novel aminoglycoside derivative, establishing an optimal and safe dosage regimen in animal models is a critical step in its development. This document provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to navigate the complexities of in vivo dose optimization.

Frequently Asked Questions (FAQs)

Section 1: Fundamental Concepts and Starting Points

Q1: What is this compound and what is its primary mechanism of action?

This compound is a semi-synthetic aminoglycoside antibiotic. Like other aminoglycosides, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding interferes with the initiation complex, causes misreading of mRNA, and blocks the translocation of peptidyl-tRNA, ultimately leading to bacterial cell death. The introduction of a fluorine atom at the 5-deoxy position is a structural modification intended to enhance its activity against resistant strains and potentially alter its pharmacokinetic and safety profile compared to its parent compound, arbekacin.

Q2: I am starting a new in vivo study. How do I estimate a starting dose for this compound in mice?

Estimating a "first-in-animal" dose requires a careful, multi-faceted approach, especially in the absence of direct preclinical data for this specific molecule. A common strategy is to leverage data from the parent compound, arbekacin, and apply established principles of pharmacokinetics/pharmacodynamics (PK/PD) for aminoglycosides.[1][2]

Here is a recommended workflow:

  • Gather In Vitro Data: Determine the Minimum Inhibitory Concentration (MIC) of this compound against your bacterial strain of interest (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).

  • Consult Parent Compound Data: Arbekacin has been studied in animals. While not a direct equivalent, its pharmacokinetic parameters can provide a starting point. For instance, arbekacin has been administered to rats, and its pharmacokinetics have been characterized.[3][4]

  • Apply PK/PD Principles: For aminoglycosides, the ratio of the maximum plasma concentration (Cmax) to the MIC (Cmax/MIC) is a key predictor of efficacy.[5][6][7] A target Cmax/MIC ratio of 8-10 is often considered optimal for bactericidal activity.[7]

  • Perform Dose Calculations: Based on the desired Cmax/MIC ratio and an estimated volume of distribution (Vd) for aminoglycosides in mice (typically around 0.25 L/kg), you can calculate a preliminary dose.[5]

Table 1: Estimated Starting Doses for this compound in a Mouse MRSA Infection Model (Example Calculation)

ParameterValue/AssumptionRationale & Reference
Target Organism MRSAA primary target for arbekacin and its derivatives.
In Vitro MIC 1 µg/mL (example)To be determined experimentally for your specific strain.
Target Cmax/MIC Ratio 8 - 10Established PK/PD target for aminoglycoside efficacy.[7]
Target Cmax 8 - 10 µg/mLCalculated from Target Cmax/MIC ratio * In Vitro MIC.
Volume of Distribution (Vd) in Mice ~0.25 L/kgTypical for aminoglycosides.[5]
Calculated Starting Dose (mg/kg) 2 - 2.5 mg/kg Dose (mg/kg) = Target Cmax (mg/L) * Vd (L/kg)

Disclaimer: This is an estimated starting dose. It is imperative to conduct a dose-ranging study to determine the optimal dose for your specific animal model and bacterial strain.

Q3: What are the most relevant animal models for testing the efficacy of this compound?

Given that a primary indication for arbekacin is MRSA infections, the following animal models are highly relevant:

  • Murine Thigh Infection Model: This is a standardized and widely used model for evaluating the efficacy of antibiotics against localized bacterial infections. It allows for the direct measurement of bacterial burden in the tissue.

  • Murine Peritonitis/Sepsis Model: This model assesses the ability of the antibiotic to control a systemic infection and prevent mortality.[8]

  • Murine Pneumonia Model: For respiratory pathogens, this model is crucial for evaluating drug penetration into the lungs and efficacy in treating pneumonia.

The choice of model will depend on the specific research question and the intended clinical application of this compound.

Section 2: Experimental Design and Protocol Guidance

Q4: Can you provide a step-by-step protocol for a dose-ranging efficacy study in a murine thigh infection model?

Certainly. Below is a generalized protocol that should be adapted to your specific laboratory conditions and institutional animal care and use committee (IACUC) guidelines.

Protocol: Dose-Ranging Efficacy Study of this compound in a Murine Thigh Infection Model

1. Animal Model and Strain:

  • Species: Female BALB/c mice (or other appropriate strain), 6-8 weeks old.

  • Bacterial Strain: A well-characterized strain of MRSA (e.g., USA300).

2. Preparation of Bacterial Inoculum:

  • Culture the MRSA strain overnight on a suitable agar plate (e.g., Tryptic Soy Agar).

  • Inoculate a single colony into Tryptic Soy Broth and grow to mid-log phase.

  • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and adjust the concentration to approximately 1-5 x 10^7 CFU/mL.

3. Induction of Infection:

  • Anesthetize the mice according to your approved protocol.

  • Inject 0.1 mL of the bacterial inoculum into the right thigh muscle.

4. Dosing Regimen:

  • At a predetermined time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., subcutaneous or intravenous).

  • Dose Groups (example):

    • Vehicle Control (e.g., sterile saline)

    • 1 mg/kg

    • 2.5 mg/kg

    • 5 mg/kg

    • 10 mg/kg

    • 20 mg/kg

  • Administer a single dose or multiple doses over a 24-hour period, depending on the expected half-life of the compound.

5. Endpoint Measurement:

  • At 24 hours post-treatment, euthanize the mice.

  • Aseptically dissect the infected thigh muscle.

  • Homogenize the tissue in sterile PBS.

  • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).

6. Data Analysis:

  • Calculate the mean log10 CFU/gram of tissue for each dose group.

  • Plot the dose-response curve (log10 CFU vs. dose).

  • Determine the effective dose that produces a significant reduction in bacterial burden compared to the vehicle control.

Q5: How do I design a study to assess the pharmacokinetic profile of this compound in rats?

A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Protocol: Pharmacokinetic Study of this compound in Rats

1. Animal Model:

  • Species: Male Sprague-Dawley rats, 8-10 weeks old, with indwelling catheters (e.g., jugular vein) for serial blood sampling.

2. Dosing:

  • Administer a single intravenous (IV) bolus dose of this compound (e.g., 5 mg/kg).

3. Blood Sampling:

  • Collect blood samples (approximately 0.2 mL) at the following time points:

    • Pre-dose (0 min)

    • 5, 15, 30 minutes

    • 1, 2, 4, 6, 8, 12, 24 hours post-dose

  • Process the blood to obtain plasma and store at -80°C until analysis.

4. Bioanalysis:

  • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

5. Pharmacokinetic Analysis:

  • Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Volume of distribution (Vd)

    • Clearance (CL)

Q6: What are the key considerations for monitoring toxicity in animal studies with this compound?

Aminoglycosides are known for two primary toxicities: nephrotoxicity and ototoxicity.[9][10] Therefore, careful monitoring is crucial.

  • Nephrotoxicity:

    • Mechanism: Aminoglycosides accumulate in the proximal tubule cells of the kidneys, leading to cellular damage and acute tubular necrosis.[11][12]

    • Monitoring:

      • Regularly monitor serum creatinine and blood urea nitrogen (BUN) levels.

      • Conduct urinalysis to check for proteinuria, glucosuria, and cellular casts.

      • At the end of the study, perform histopathological examination of the kidneys.

  • Ototoxicity:

    • Mechanism: Damage to the hair cells in the cochlea and vestibular apparatus of the inner ear, which can lead to hearing loss and balance problems.[9][10]

    • Monitoring:

      • In rodent models, this can be challenging to assess behaviorally.

      • Auditory brainstem response (ABR) testing can be used to objectively measure hearing thresholds.

      • Post-mortem histopathology of the inner ear can reveal hair cell damage.

It is also important to monitor for general signs of toxicity, such as weight loss, changes in behavior, and mortality.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Lack of Efficacy in Animal Model - Insufficient dose. - Poor bioavailability via the chosen route of administration. - Rapid clearance of the compound. - The in vivo infection model is too severe.- Conduct a dose-escalation study. - Perform a pharmacokinetic study to determine drug exposure. - Adjust the dosing frequency based on the half-life. - Titrate the bacterial inoculum to establish a less severe infection.
High Toxicity Observed - The dose is too high. - The compound has a narrow therapeutic window. - The animal species is particularly sensitive to aminoglycoside toxicity.- Reduce the dose. - Consider a different dosing interval (e.g., once-daily dosing may be less nephrotoxic). - Implement rigorous monitoring for nephrotoxicity and ototoxicity. - If possible, test in a different animal species.
High Variability in Results - Inconsistent bacterial inoculum. - Variability in drug administration. - Individual animal differences in drug metabolism or immune response.- Ensure the bacterial inoculum is standardized and quantified for each experiment. - Use precise techniques for drug administration. - Increase the number of animals per group to improve statistical power.

Visualizing the Experimental Workflow

A well-planned dose optimization study follows a logical progression from in vitro characterization to in vivo efficacy and safety assessment.

DoseOptimizationWorkflow cluster_invitro In Vitro Assessment cluster_pk Pharmacokinetic Profiling cluster_dose_finding In Vivo Dose Finding cluster_safety Safety Assessment mic Determine MIC against target pathogens time_kill Time-Kill Kinetics mic->time_kill dose_ranging Dose-Ranging Efficacy Study (e.g., murine thigh model) mic->dose_ranging Inform starting dose pk_study Single-dose PK study in relevant species (e.g., rat) pk_params Calculate Cmax, AUC, t1/2, Vd, CL pk_study->pk_params pk_params->dose_ranging Inform dosing interval efficacy_endpoint Determine bacterial load reduction dose_ranging->efficacy_endpoint tox_monitoring Monitor for Nephrotoxicity (BUN, Creatinine) efficacy_endpoint->tox_monitoring Select efficacious doses for safety evaluation histopath Histopathology of Kidneys tox_monitoring->histopath

Caption: Workflow for Dose Optimization of this compound.

Understanding PK/PD Relationships for Aminoglycosides

The efficacy of aminoglycosides is primarily driven by the peak plasma concentration relative to the MIC of the infecting organism.

PKPD_Relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_outcome Therapeutic Outcome Cmax Cmax (Peak Concentration) Efficacy Bactericidal Activity Cmax->Efficacy Cmax/MIC > 8-10 AUC AUC (Total Exposure) Toxicity Nephrotoxicity/ Ototoxicity AUC->Toxicity High trough concentrations MIC MIC (Minimum Inhibitory Concentration) MIC->Efficacy

Caption: Key PK/PD Drivers for Aminoglycoside Efficacy and Toxicity.

References

  • BioWorld. (2021, October 5). JSF-3151 demonstrates efficacy in mouse model of MRSA infection. [Link]

  • Dudhani, A., et al. (2021). 5-Fluorouracil blocks quorum-sensing of biofilm-embedded methicillin-resistant Staphylococcus aureus in mice. PLoS Pathogens, 17(4), e1009532. [Link]

  • Au, J. L., & Sadee, W. (1981). Pharmacokinetic studies of 5-fluorouracil and 5'-deoxy-5-fluorouridine in rats. Cancer Research, 41(5), 1849-1854. [Link]

  • Li, X., et al. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid. Molecules, 26(22), 6853. [Link]

  • Sato, R., et al. (2006). Pharmacokinetic-pharmacodynamic relationship of arbekacin for treatment of patients infected with methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 50(11), 3763–3769. [Link]

  • Sandberg, C. J., et al. (2020). Model-Informed Drug Development for Antimicrobials: Translational PK and PK/PD Modeling to Predict an Efficacious Human Dose for Apramycin. Clinical Pharmacology & Therapeutics, 108(4), 847–856. [Link]

  • Pharmacokinetics-Pharmacodynamics of Aminoglycosides Objective 3. (2025, September 6). YouTube. [Link]

  • Mingeot-Leclercq, M. P., & Tulkens, P. M. (1999). Aminoglycosides: nephrotoxicity. Antimicrobial Agents and Chemotherapy, 43(5), 1003–1012. [Link]

  • Katsube, T., et al. (2016). Arbekacin: another novel agent for treating infections due to methicillin-resistant Staphylococcus aureus and multidrug-resistant Gram-negative pathogens. Infection and Drug Resistance, 9, 267–280. [Link]

  • Nielsen, E. I., et al. (2024). Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 79(10), 2533–2541. [Link]

  • Payne, J. W., & Bryant, J. E. (2019). Discovery and preclinical development of new antibiotics. F1000Research, 8, F1000 Faculty Rev-163. [Link]

  • Nudelman, I., et al. (2014). Development of novel aminoglycoside (NB54) with reduced toxicity and enhanced suppression of disease-causing premature stop mutations. Journal of Medicinal Chemistry, 57(13), 5535–5550. [Link]

  • Li, J., et al. (2023). A Pharmacodynamic Study of Aminoglycosides against Pathogenic E. coli through Monte Carlo Simulation. Antibiotics, 12(12), 1712. [Link]

  • Ali, M. S., et al. (2021). Application of PK/PD Modeling in Veterinary Field: Dose Optimization and Drug Resistance Prediction. Antibiotics, 10(4), 384. [Link]

  • ResearchGate. (n.d.). In vitro concentration-response curve and in vivo dose-response curves.... [Link]

  • Estime, S., & Contre, N. (2000). Aminoglycoside Nephrotoxicity: Modeling, Simulation, and Control. Antimicrobial Agents and Chemotherapy, 44(8), 2049–2056. [Link]

  • Polak, A., & Scholer, H. J. (1975). Metabolic studies with 5-fluorocytosine-6-14C in mouse, rat, rabbit, dog and man. Chemotherapy, 21(3-4), 113–131. [Link]

  • MSD Veterinary Manual. (n.d.). Aminoglycosides Use in Animals. [Link]

  • Johari, S. A., et al. (2017). In Vitro Evaluations and In Vivo Toxicity and Efficacy Studies of MFM501 against MRSA. BioMed Research International, 2017, 9874084. [Link]

  • Awada, M., et al. (2013). Estimating the “First in human” dose – a revisit with particular emphasis on oncology drugs. Journal of Pharmacy and Pharmaceutical Sciences, 16(5), 757–771. [Link]

  • Zhang, L., et al. (2018). Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents. Journal of Veterinary Pharmacology and Therapeutics, 41(1), 1–13. [Link]

  • Jönsson, S., et al. (2024). Model-based translation of results from in vitro to in vivo experiments for afabicin activity against Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 79(10), 2533–2541. [Link]

  • ResearchGate. (n.d.). Estimating the starting dose for entry into humans: Principles and practice. [Link]

  • Parham, F., et al. (n.d.). Repeat 5-day in vivo genomic dose response studies. National Toxicology Program. [Link]

  • Fridman, M. (2022). Amphiphilic aminoglycosides: Modifications that revive old natural product antibiotics. Frontiers in Chemistry, 10, 978903. [Link]

  • Tanigawara, Y., et al. (2006). Pharmacokinetic-pharmacodynamic Relationship of Arbekacin for Treatment of Patients Infected With Methicillin-Resistant Staphylococcus Aureus. Antimicrobial Agents and Chemotherapy, 50(11), 3763–3769. [Link]

  • Papich, M. G., & Riviere, J. E. (2018). Aminoglycoside Antibiotics. In Veterinary Pharmacology and Therapeutics (10th ed., pp. 865-885). Wiley-Blackwell. [Link]

  • Meng, F., et al. (2020). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Toxins, 12(11), 698. [Link]

  • ResearchGate. (2025). A Critical Review of the Pharmacokinetics, Pharmacodynamics, and Safety Data of Antibiotics in Avian Species. [Link]

  • Tobar-Rubin, C. G., & Simon, F. (2014). Animal models mimicking aminoglycoside-induced renal damage. Journal of Renal Injury Prevention, 3(3), 63–66. [Link]

  • ResearchGate. (n.d.). Maximum residue limits (MRL) for aminoglycosides in food of animal.... [Link]

  • Tanigawara, Y., et al. (2006). Population pharmacokinetics of Arbekacin in patients infected with methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 50(11), 3754–3762. [Link]

  • Yassin, A. S., & Blanchard, J. S. (2021). Aminoglycoside Antibiotics in the 21st Century. ACS Chemical Biology, 16(5), 819–834. [Link]

  • Lepak, A. J., & Andes, D. R. (2016). Translational PK/PD for the Development of Novel Antibiotics—A Drug Developer's Perspective. Pharmaceuticals, 9(4), 63. [Link]

  • Vugmeyster, Y., et al. (2012). Prediction of Exposure–Response Relationships to Support First-in-Human Study Design. The AAPS Journal, 14(3), 528–538. [Link]

  • Li, Y., et al. (2024). Efficacy and Safety of Antibiotics in the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections: A Systematic Review and Network Meta-Analysis. Antibiotics, 13(10), 856. [Link]

  • Tanigawara, Y., et al. (2006). Population Pharmacokinetics of Arbekacin in Patients Infected with Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 50(11), 3754–3762. [Link]

  • Goel, S., et al. (2017). Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature. Oncotarget, 8(39), 64991–65006. [Link]

  • AMINOGLYCOSIDES (Veterinary—Systemic). (n.d.). Drugs.com. [Link]

  • Destache, C. J. (2014). Aminoglycoside-induced nephrotoxicity--a focus on monitoring: a review of literature. Journal of Pharmacy Practice, 27(6), 562–566. [Link]

  • Nakashima, M., et al. (1995). Pharmacokinetics of the new fluoroquinolone balofloxacin in mice, rats, and dogs. Arzneimittelforschung, 45(6), 724–728. [Link]

  • Venn Life Sciences. (n.d.). Safe starting dose in a First-in-Human trial: When & How to Prepare?. [Link]

  • Lin, Y. S., et al. (2019). Characterization of Amikacin Drug Exposure and Nephrotoxicity in an Animal Model. Antimicrobial Agents and Chemotherapy, 63(12), e01374-19. [Link]

Sources

Technical Support Center: Purification of 5-Deoxy-5-fluoroarbekacin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting Guide for Fluorinated Aminoglycoside Purification Status: ACTIVE

Introduction: The "Silent" Challenge

Purifying 5-Deoxy-5-fluoroarbekacin presents a "perfect storm" of chromatographic challenges. You are dealing with a molecule that is:

  • Highly Polar: Like its parent arbekacin, it adheres aggressively to silanols.

  • UV-Silent: It lacks a conjugated chromophore, making standard UV detection (254 nm) useless and low-UV (205-210 nm) unreliable due to mobile phase noise.

  • Structurally Subtle: The difference between the desired fluoro-derivative, the unreacted hydroxy-precursor (Arbekacin/Dibekacin analog), and the elimination byproduct (olefin) is chemically minute.

This guide moves beyond standard protocols to address the specific physicochemical nuances of separating the C-F bond from the C-OH bond in an aminoglycoside scaffold.

Module 1: The Separation Strategy (Chromatography)

The Core Problem: Standard C18 columns fail because aminoglycosides elute in the void volume. HILIC is an option, but often lacks the selectivity to resolve the fluoro- vs. hydroxy- species.

The Solution: Ion-Pair Reversed-Phase Chromatography (IP-RPLC) using perfluorinated carboxylic acids.

Why This Works (The Mechanism)

Aminoglycosides are polycationic at neutral/acidic pH.

  • Ion Pairing: The anionic pairing agent (e.g., HFBA) binds to the protonated amines of the arbekacin scaffold, forming a neutral, hydrophobic complex.

  • Fluorine Selectivity: The Heptafluorobutyric Acid (HFBA) agent interacts favorably with the fluorinated moiety of your target molecule via "fluorous-fluorous" interactions, often providing the critical resolution factor (

    
    ) needed to separate it from the non-fluorinated impurity.
    
Protocol: The "Gold Standard" IP-RPLC Method
ParameterSpecificationRationale
Column C18 (High Carbon Load, End-capped) or C8High surface area needed for the ion-pair complex to partition.
Mobile Phase A Water + 10-15 mM HFBA HFBA provides stronger retention and better peak shape than TFA for aminoglycosides.
Mobile Phase B Acetonitrile + 10-15 mM HFBA Matches ionic strength to prevent baseline drift in ELSD/CAD.
Temperature 35°C - 40°CReduces mobile phase viscosity and improves mass transfer for these bulky molecules.
Gradient Shallow (e.g., 5% to 25% B over 20 min)The ion-pair complex is sensitive; steep gradients cause co-elution.

Critical Warning: HFBA causes significant signal suppression in Mass Spectrometry (MS). If you must use MS for identification, switch to Trifluoroacetic Acid (TFA) or Nonafluoropentanoic Acid (NFPA) , or use a "Tee" to dilute the eluent with propionic acid post-column to displace the ion pair.

Module 2: Visualization & Detection (The "Eyes")

You cannot rely on UV. The C-F bond does not absorb, and the aminoglycoside backbone is transparent.

Recommended Detector: Charged Aerosol Detector (CAD) or ELSD .[1][2][3]

  • CAD is superior for impurity profiling because its response is more uniform and less dependent on the chemical structure than ELSD. It can detect the minor "elimination product" (olefin) which often has a different volatility than the main peak.

Decision Logic: Selecting the Right Detector

DetectionLogic Start Start: Select Detector Q1 Is Quantitative Impurity Analysis Required? Start->Q1 Q2 Is MS Identification Mandatory? Q1->Q2 Yes UV UV (205 nm) (NOT RECOMMENDED) Only for high conc. pure standards Q1->UV No (Rough check) CAD Charged Aerosol Detector (CAD) Best for relative quantification Q2->CAD No MS LC-MS/MS (QDa or Triple Quad) Requires TFA or NFPA (No HFBA) Q2->MS Yes ELSD ELSD Acceptable alternative to CAD CAD->ELSD If CAD unavailable Deriv Pre-column Derivatization (FMOC/OPA) -> UV/Fluorescence MS->Deriv If sensitivity low

Figure 1: Detector selection decision tree. CAD is the preferred workhorse for non-chromophoric aminoglycosides.

Module 3: Troubleshooting Common Issues
Scenario A: "I see a split peak or 'shoulder' on the main peak."
  • Diagnosis: This is likely the epimer or the unreacted hydroxyl precursor .

  • Fix:

    • Lower the pH: Ensure your HFBA concentration is sufficient (pH < 2.5). The protonation state of the amines must be uniform.

    • Temperature: Lower the column temperature to 20°C. While this broadens peaks slightly, it often improves selectivity (

      
      ) between isomers.
      
    • Check Sample Solvent: Dissolve the sample in Mobile Phase A. Dissolving in pure water or methanol can cause "solvent strength mismatch" leading to peak distortion.

Scenario B: "My retention times are drifting."
  • Diagnosis: Ion-pair reagents require long equilibration times. The column surface must be fully saturated with HFBA.

  • Fix: Equilibrate the column with 20-30 column volumes of Mobile Phase A before the first injection. Do not switch off the flow between runs; keep a low flow (0.1 mL/min) to maintain surface equilibrium.

Scenario C: "Ghost peaks appearing in blank runs."
  • Diagnosis: Accumulation of hydrophobic impurities from the water supply or the HFBA reagent itself on the column, which elute during the gradient.

  • Fix: Use LC-MS grade HFBA (fresh ampules). Install a "trap column" between the pump and the injector to catch mobile phase impurities.

Module 4: Synthesis & Purification Workflow

Understanding where your impurities come from helps in removing them.

PurificationWorkflow Arbekacin Starting Material: Arbekacin/Dibekacin Analog Fluorination Reaction: Fluorination (e.g., DAST/Deoxo-Fluor) Arbekacin->Fluorination Crude Crude Mixture: 1. 5-F-Arbekacin (Target) 2. Unreacted -OH (Polar) 3. Elimination Olefin (Non-polar) Fluorination->Crude Step1 Step 1: Resin Desalting (Weak Cation Exchange - WCX) Remove bulk reagents Crude->Step1 Step2 Step 2: IP-RPLC (Prep) Mobile Phase: Water/ACN + HFBA Separates F-product from OH-precursor Step1->Step2 Step3 Step 3: Product Isolation Lyophilization Step2->Step3 Final Final QC: CAD/ELSD + MS Step3->Final

Figure 2: End-to-end purification workflow. Note the critical role of IP-RPLC in Step 2 for resolving structural analogs.

Frequently Asked Questions (FAQ)

Q: Can I use HILIC instead of Ion-Pair RPLC? A: Yes, specifically Zwitterionic HILIC (Z-HILIC) columns. However, HILIC is often less robust for separating the fluoro- form from the hydroxy- form because the hydrophobicity difference (which IP-RPLC exploits) is masked in the HILIC mode. HILIC is better for separating the aminoglycoside from totally different classes of impurities (like salts or protecting groups).

Q: Why is my yield lower than expected after lyophilization? A: 5-Deoxy-5-fluoro derivatives can be sensitive to acid hydrolysis. HFBA is a strong acid.[4]

  • Tip: Neutralize the collected fractions immediately with ammonium hydroxide or weak anion exchange resin (free base form) before lyophilization to prevent glycosidic bond cleavage during the concentration step.

Q: How do I get rid of the HFBA in the final product? A: HFBA is difficult to remove by lyophilization alone due to its high boiling point and strong ionic interaction.

  • Protocol: Pass the purified fraction through a small Weak Anion Exchange (WAX) cartridge to strip the HFBA anion, or perform a final "desalting" run using a volatile buffer (ammonium acetate) if the chemistry permits.

References
  • Waters Corporation. "Simultaneous Separation and Quantification of Aminoglycosides Using Liquid Chromatography and Mass Spectrometry." Application Note 720007386, 2021. Link

  • Thermo Fisher Scientific. "CAD vs ELSD: Which HPLC Detector Is Your Better Option?" Chromatography Resource Center, 2024. Link

  • Megoulas, N.C., & Koupparis, M.A. "Determination of Aminoglycosides by Ion-Pair Liquid Chromatography with UV Detection." Journal of Chromatography A, 2004. (Contextualized for HFBA usage).
  • Biotage. "How to choose an ion pairing agent to improve your peptide purification." Biotage Blog, 2023. (Demonstrates HFBA vs TFA selectivity principles applicable to polycationic species). Link

  • Gao, H., et al. "Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties." Molecules, 2020.[5] (Provides context on the stability and synthesis of fluorinated sugar rings). Link

Sources

Navigating the Stability of 5-Deoxy-5-fluoroarbekacin in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Deoxy-5-fluoroarbekacin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for addressing the degradation of this compound in solution. As a novel fluoroaminoglycoside, understanding its stability profile is critical for accurate experimental outcomes and robust formulation development.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound.

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Like other aminoglycoside antibiotics, this compound is susceptible to degradation under various conditions. The primary factors of concern are pH, temperature, and light exposure. Aminoglycosides are known to have good thermal stability in general, but extremes in pH, particularly alkaline conditions, can promote degradation.[1] Photodegradation can also be a concern and should be evaluated.

Q2: How does the 5-fluoro substitution potentially impact the stability of arbekacin?

A2: The introduction of a fluorine atom at the 5-deoxy position may influence the stability of the glycosidic bonds. While direct studies on this compound are limited, research on other fluorinated glycosides suggests that fluorination can, in some cases, weaken the glycosidic bond, potentially making the molecule more susceptible to hydrolysis compared to its non-fluorinated counterpart, arbekacin.

Q3: What are the likely degradation pathways for this compound?

A3: The most probable degradation pathway for this compound is the hydrolysis of its glycosidic bonds. This would lead to the cleavage of the molecule into its constituent aminosugar and aminocyclitol components. Arbekacin itself is a semi-synthetic derivative of dibekacin, which in turn is derived from kanamycin B. Therefore, the degradation products could be fluorinated versions of the degradation products of these parent compounds.

Q4: What is the optimal pH range for storing solutions of this compound?

A4: For many aminoglycosides, solutions are most stable in a slightly acidic to neutral pH range. Alkaline conditions should generally be avoided to minimize hydrolytic degradation. It is recommended to determine the optimal pH for your specific application through a pH stability study.

Q5: Are there any visual indicators of this compound degradation?

A5: While not always reliable, visual inspection of your solution is a crucial first step. Any change in color, such as yellowing or browning, or the formation of precipitates can indicate degradation. However, significant degradation can occur without any visible changes, necessitating analytical confirmation.

Troubleshooting Guide: Degradation of this compound in Solution

This section provides a structured approach to identifying and resolving common degradation issues encountered during experiments.

Observed Problem Potential Cause(s) Recommended Action(s)
Loss of Potency/Activity in Bioassays • Hydrolytic degradation due to improper pH. • Thermal degradation from elevated storage or experimental temperatures. • Photodegradation from exposure to light.• Verify the pH of your solution and adjust to a slightly acidic or neutral range if necessary. • Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8°C or frozen). Avoid repeated freeze-thaw cycles. • Protect solutions from light by using amber vials or covering containers with aluminum foil.
Appearance of Unexpected Peaks in Chromatogram (e.g., HPLC) • Formation of degradation products. • Interaction with excipients or buffer components.• Perform a forced degradation study (see protocol below) to generate and identify potential degradation products. • Analyze a placebo/blank formulation to rule out excipient-related peaks. • Use a mass-selective detector (e.g., LC-MS) to identify the mass of the unknown peaks and deduce their structures.
Changes in Solution Appearance (Color Change, Precipitation) • Significant chemical degradation. • Exceeding solubility limits at a particular pH or temperature.• Immediately cease use of the solution. • Prepare a fresh solution under controlled conditions. • Re-evaluate the formulation and storage conditions to prevent recurrence.
Inconsistent or Non-Reproducible Experimental Results • Ongoing degradation of the compound during the experiment. • Inconsistent preparation or handling of solutions.• Prepare fresh solutions for each experiment. • Implement and strictly follow a standardized protocol for solution preparation, storage, and handling. • Monitor the stability of the compound over the time course of your experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • pH meter

  • Heating block or oven

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

    • Repeat with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.

    • Repeat with 1 M NaOH if no significant degradation is observed.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze samples at various time points by HPLC.

    • Repeat with 30% H₂O₂ if necessary.

  • Thermal Degradation:

    • Keep an aliquot of the stock solution at 60°C in a heating block or oven for up to 7 days.

    • Analyze samples at various time points by HPLC.

  • Photodegradation:

    • Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Concurrently, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples at appropriate time points by HPLC.

  • Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products. If using LC-MS, analyze the mass spectra of the new peaks to propose structures for the degradation products.

Protocol 2: Routine Stability Monitoring

Objective: To monitor the stability of this compound solutions under defined storage conditions.

Materials:

  • This compound solution in your experimental buffer/formulation.

  • Validated stability-indicating HPLC method.

  • Controlled temperature storage chambers (e.g., refrigerator at 2-8°C, freezer at -20°C).

  • Light-protective containers (e.g., amber vials).

Procedure:

  • Prepare a batch of the this compound solution.

  • Divide the batch into multiple aliquots in the final container closure system.

  • Store the aliquots under the desired storage conditions (e.g., 5°C and 25°C/60% RH).

  • At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), withdraw aliquots from each storage condition.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and the presence of any degradation products.

  • Record any changes in physical appearance (color, clarity, precipitation) and pH.

Visualizing Degradation and Workflows

Potential Hydrolytic Degradation Pathway

G A This compound B Hydrolysis of Glycosidic Bond 1 A->B C Hydrolysis of Glycosidic Bond 2 A->C D Fluorinated Aminosugar 1 + Deoxy-streptamine-Aminosugar 2 B->D Cleavage Site 1 E Fluorinated Aminosugar 1-Deoxy-streptamine + Aminosugar 2 C->E Cleavage Site 2 F Fluorinated Aminosugar 1 + Deoxy-streptamine + Aminosugar 2 D->F E->F

Caption: Potential hydrolytic degradation of this compound.

Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterization Characterize Degradants LCMS->Characterization Start This compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Workflow for a forced degradation study.

Concluding Remarks

The stability of this compound is a critical parameter that requires careful consideration in any experimental or developmental setting. By understanding the potential degradation pathways and implementing appropriate handling and storage procedures, researchers can ensure the integrity of their results and the quality of their product. This guide provides a foundational framework for addressing stability challenges. For further assistance or more specific inquiries, please do not hesitate to contact our technical support team.

References

  • Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology. Available at: [Link]

Sources

Technical Support Center: 5-Deoxy-5-fluoroarbekacin Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #HPLC-5DFA-OPT Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Analytical Challenge

5-Deoxy-5-fluoroarbekacin (5-DFA) is a semi-synthetic aminoglycoside antibiotic.[1] Like its parent compound, Arbekacin, and related analogs (Dibekacin), it presents a "perfect storm" of analytical challenges:

  • Extreme Polarity: It retains poorly on standard C18 columns.[1]

  • Lack of Chromophore: It is "invisible" to standard UV detection (254 nm).[1]

  • Basicity: Multiple amino groups lead to severe peak tailing due to secondary silanol interactions.[1]

  • Structural Nuance: The fluorine substitution at the C-5 position alters the pKa of the N-1 and N-3 amino groups compared to Arbekacin, potentially shifting retention times and affecting ionization efficiency in MS.

This guide provides a self-validating framework to overcome these hurdles, moving beyond "recipe following" to "method engineering."

Module 1: Detection Strategy (The "Invisible Peak" Issue)

Q: I am injecting 1 mg/mL of 5-DFA but see no signal at 254 nm. Is my column dead?

A: Your column is likely fine; your detection strategy is the mismatch. 5-DFA lacks the conjugated pi-systems required for UV absorption.[1] You have three viable paths, ranked by robustness:

Comparison of Detection Modes
Detection ModeMechanismSensitivitySuitability for 5-DFA
Pre-Column Derivatization (FMOC-Cl) Covalent attachment of a fluorophore to amino groups.[1]High (ng/mL)Recommended. Most accessible and robust method.[1]
Pulsed Amperometric Detection (PAD) Oxidation of hydroxyl/amine groups on a gold electrode.[1]MediumGood, but requires specialized electrochemical hardware.[1]
CAD / ELSD Aerosol-based universal detection.[1]Medium-HighExcellent for purity profiling; requires volatile mobile phases.[1]
Direct UV (200-210 nm) Absorption by amide/amine bonds (weak).[1]Very LowNot Recommended. Prone to baseline drift and interference.[1]
Recommended Workflow: FMOC-Cl Derivatization

We recommend Pre-column Derivatization with 9-Fluorenylmethyl chloroformate (FMOC-Cl) .[1][2] This targets the primary and secondary amines of the aminoglycoside, creating a stable, highly fluorescent derivative.[2]

FMOC_Workflow Sample Sample (5-DFA) (Aqueous) Mix Vortex & Incubate (Ambient or 50°C) Sample->Mix Buffer Borate Buffer (pH 8.0 - 9.0) Buffer->Mix Reagent FMOC-Cl (in Acetonitrile) Reagent->Mix Quench Add Glycine (Removes excess FMOC) Mix->Quench 10-15 mins Inject Inject to HPLC (Fluorescence: Ex 265nm / Em 315nm) Quench->Inject

Figure 1: Pre-column derivatization workflow for 5-DFA analysis. Ensuring pH > 8 is critical for the nucleophilic attack of the amine on the FMOC chloride.

Module 2: Separation Chemistry (The "Tailing" Issue)

Q: My peaks are tailing (Tailing Factor > 2.0). How do I fix this?

A: Tailing in aminoglycosides is caused by the interaction of positively charged amino groups with residual silanols on the silica support. The fluorine atom in 5-DFA does not mitigate this; in fact, it may slightly alter the basicity, requiring precise pH control.

The Solution: Ion-Pair Chromatography (IPC) You must mask the positive charge or the silanols. The industry standard for Arbekacin analogs is Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) using a perfluorinated acid.[1]

The Protocol: IP-RPLC Method[1]
  • Column: C18 (End-capped), 5 µm, 4.6 x 150 mm (e.g., Inertsil ODS-3 or equivalent).[1]

  • Mobile Phase A: Water containing 0.1% Heptafluorobutyric Acid (HFBA) or Trifluoroacetic Acid (TFA) .[1]

    • Note: HFBA (C4) provides stronger retention than TFA (C2) for aminoglycosides.[1]

  • Mobile Phase B: Acetonitrile (with same ion-pair concentration).[1]

  • Mechanism: The hydrophobic tail of the HFBA inserts into the C18 stationary phase, while the anionic head interacts with the cationic 5-DFA, forming a neutral ion pair that retains well.

Q: Can I use HILIC instead? A: Yes, specifically Zwitterionic HILIC (Z-HILIC) .[1] This avoids the use of HFBA (which suppresses MS signals). However, for routine QC with UV/Fluorescence, IP-RPLC is more robust against matrix effects.[1]

Module 3: Troubleshooting Guide (FAQ)

Q: I see "Ghost Peaks" eluting after my main peak.

  • Diagnosis: This is likely excess derivatization reagent (FMOC-OH) or its hydrolysis products.[1]

  • Fix: Ensure the Glycine Quench step is included (see Figure 1). Glycine reacts with excess FMOC-Cl to form a distinct, early-eluting peak that does not interfere with 5-DFA.[1]

Q: My retention time is drifting day-to-day.

  • Diagnosis: Volatility of the ion-pairing agent or temperature fluctuations.[1]

  • Fix:

    • Thermostat the Column: Set strictly to 40°C.

    • Equilibration: IP-RPLC requires longer equilibration (at least 20 column volumes) to saturate the column with the pairing agent.[1]

    • Check pH: The fluorine substitution on 5-DFA affects the pKa.[1] Ensure Mobile Phase pH is stable (usually pH 2-3 for TFA/HFBA methods).[1]

Q: How does the Fluorine atom affect the chromatogram compared to standard Arbekacin?

  • Insight: The 5-fluoro group adds a small degree of lipophilicity compared to the hydroxyl group it replaces.

  • Result: 5-DFA typically elutes later than Arbekacin in Reversed-Phase (IP-RPLC) modes but may elute earlier in HILIC modes.[1]

Troubleshooting Decision Tree

Troubleshooting Start Problem Identified Tailing Peak Tailing > 1.5 Start->Tailing Drift RT Drift Start->Drift NoPeak No Peak / Low Sensitivity Start->NoPeak Sol_Tailing Increase Ion-Pair Conc. (e.g., 10mM -> 20mM HFBA) OR Check Column Aging Tailing->Sol_Tailing Sol_Drift Equilibrate Column longer (IP agents take time to coat) Check Temp Control Drift->Sol_Drift Sol_NoPeak Check Derivatization pH (Must be > 8.0) Check Reagent Freshness NoPeak->Sol_NoPeak

Figure 2: Diagnostic logic for common 5-DFA HPLC anomalies.

References

  • Kobayashi, Y., & Tsuchiya, T. (1997).[1] Synthesis of 2"-oxidized derivatives of 5-deoxy-5-epi-5-fluoro-dibekacin and -arbekacin, and study on structure-chemical shift relationships.[1][3] Carbohydrate Research, 298(4), 261–277.[1] Link

  • Tsuchiya, T., et al. (1993).[1][4] Synthesis of low-toxicity, 5-deoxy-5-fluoro and 5-deoxy-5,5-difluoro derivatives of arbekacin and its analogs, and study of structure-toxicity relationships.[1][4][5] Carbohydrate Research, 240, 307–312.[1][4] Link

  • Jalalpure, S. S., et al. (2016).[1] Analysis of Amikacin in Human Serum By UHPLC with Fluorescence Detector Using Chloro-Formate Reagent With Glycine.[1] Pharmaceutical Methods, 7(1), 16-21.[1] (Methodology basis for FMOC derivatization of aminoglycosides). Link

  • Megoulas, N. C., & Koupparis, M. A. (2005).[1] Determination of aminoglycosides by ion-pair liquid chromatography with UV detection. Journal of Pharmaceutical and Biomedical Analysis. (Foundational text for IP-RPLC of aminoglycosides).

Sources

Technical Support Center: Overcoming Efflux in 5-Deoxy-5-fluoroarbekacin (5-DFA) Development

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Efflux-Mediated Resistance in Aminoglycoside Scaffolds

Executive Summary: The 5-DFA Paradox

You are likely here because your 5-Deoxy-5-fluoroarbekacin (5-DFA) candidate is showing unexpected resistance profiles in Pseudomonas aeruginosa or Acinetobacter baumannii.

The Core Issue: While the 5-deoxy-5-fluoro modification successfully blocks modification by Aminoglycoside Modifying Enzymes (AMEs) like AAC(6') and APH(2"), it does not sterically hinder recognition by RND-type efflux pumps. In fact, aminoglycosides are potent inducers of the MexXY-OprM system in P. aeruginosa, leading to adaptive resistance that masks the compound's intrinsic potency.

This guide provides the diagnostic workflows to confirm efflux liability and the protocols to quantify intracellular accumulation.

Module 1: Diagnostic Troubleshooting

FAQ: How do I distinguish between Enzyme-mediated and Efflux-mediated resistance?

Answer: You must perform a Potentiation Assay using specific Efflux Pump Inhibitors (EPIs). If the MIC drops significantly (≥4-fold) in the presence of an EPI, efflux is the dominant resistance mechanism.

Protocol: The EPI Shift Assay

Use this rapid screen to validate efflux activity before moving to complex mass spectrometry.

Materials:

  • Target Strain: P. aeruginosa (e.g., PAO1 or specific clinical isolates).[1]

  • Compound: 5-DFA stock.

  • Inhibitor (EPI): PAβN (Phenyl-arginine-β-naphthylamide).

    • Note: PAβN is preferred for RND pumps (MexXY, AdeABC).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Step-by-Step:

  • Preparation: Prepare two identical 96-well microtiter plates with serial dilutions of 5-DFA (Range: 0.125 – 128 µg/mL).

  • EPI Addition:

    • Plate A (Control): Add bacterial inoculum only.

    • Plate B (Test): Add bacterial inoculum + PAβN at a fixed sub-inhibitory concentration (typically 20-25 µg/mL ).

    • Critical: You must run a "PAβN only" control lane to ensure the inhibitor itself isn't killing the cells.

  • Incubation: 18–24 hours at 37°C.

  • Calculation: Calculate the Fold Reduction.

    
    
    

Interpretation:

Fold Reduction Diagnosis Action
< 2-fold No significant efflux. Investigate ribosomal mutations (16S rRNA) or membrane permeability defects.

| ≥ 4-fold | Efflux Positive. | 5-DFA is a substrate for MexXY (Pseudomonas) or AdeABC (Acinetobacter). Proceed to Module 2. |

Module 2: Mechanistic Visualization

Understanding the pathway is critical for experimental design. The diagram below illustrates how 5-DFA evades enzymes but is captured by the pump.

G cluster_cell Gram-Negative Bacterial Cell (P. aeruginosa) Periplasm Periplasm DFA_In 5-DFA (Intracellular) Periplasm->DFA_In Transport Cytoplasm Cytoplasm Ribosome 30S Ribosome (Target) AME AME Enzymes (AAC/APH) AME->DFA_In Modification BLOCKED (Due to 5-F/5-deoxy) MexXY MexXY Transporter (Inner Membrane) OprM OprM Channel (Outer Membrane) MexXY->OprM H+ Antiport DFA_Ext 5-DFA (Extracellular) OprM->DFA_Ext Extrusion DFA_In->Ribosome Inhibits Translation DFA_In->AME High Affinity? DFA_In->MexXY Substrate Recognition DFA_Ext->Periplasm Uptake (Self-promoted)

Figure 1: Mechanistic fate of 5-DFA. While the 5-deoxy-5-fluoro modification prevents enzymatic inactivation (Green arrow), the drug remains a substrate for the MexXY-OprM efflux system (Red path), preventing ribosomal accumulation.

Module 3: Quantitative Validation (LC-MS/MS)

FAQ: My fluorescence assays are noisy. How do I accurately measure accumulation?

Answer: Fluorescent probes (like NPN) are surrogates and often fail with aminoglycosides due to charge interactions. You must use LC-MS/MS for direct quantification of 5-DFA in cell lysates.

Protocol: Intracellular Accumulation Assay

1. Cell Preparation:

  • Grow P. aeruginosa to mid-log phase (

    
    ).
    
  • Incubate with 5-DFA (at 10 µg/mL) for exactly 30 minutes .

  • Crucial Step: Wash cells 3x with ice-cold Magnesium-supplemented PBS .

    • Why? Aminoglycosides bind ionically to the outer membrane. Cold Mg²⁺ stabilizes the LPS and displaces surface-bound drug, ensuring you only measure internalized drug.

2. Lysis & Extraction:

  • Resuspend pellet in 5% Trichloroacetic Acid (TCA) or Heptafluorobutyric acid (HFBA) .[2]

    • Note: HFBA is an ion-pairing agent that improves retention of polar aminoglycosides on reverse-phase columns.

  • Freeze-thaw 3x (Liquid N₂ / 37°C water bath) to lyse.

  • Centrifuge at 15,000 x g for 10 min. Collect supernatant.

3. LC-MS/MS Parameters:

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 with Ion Pairing.

  • Mobile Phase A: Water + 20mM HFBA.

  • Mobile Phase B: Acetonitrile + 20mM HFBA.

  • Detection: Positive Ion Mode (ESI+). Monitor specific transitions for 5-DFA.

4. Normalization:

  • Normalize the drug concentration (ng/mL) to the total cellular protein content (mg protein) of the lysate (BCA assay).

  • Result Unit: ng drug / mg protein.

Module 4: Advanced Characterization

FAQ: Why does resistance increase during the experiment?

Answer: This is Adaptive Resistance .[3] Aminoglycosides induce the expression of mexXY via the MexZ repressor.

The Chequerboard Assay (Synergy Testing) To validate if an EPI can rescue your drug, calculate the Fractional Inhibitory Concentration Index (FICI) .[4]

Data Table: Example FICI Interpretation

Compound A Compound B Interaction FICI Formula Threshold

| 5-DFA | PAβN (Inhibitor) | Synergy |


 | Required for proof of efflux |
| 5-DFA | PAβN | Indifference  | 

| Efflux not primary driver | | 5-DFA | PAβN | Antagonism |

| Experimental error / Toxicity |

Calculation:



References

  • Poole, K. (2011). Pseudomonas aeruginosa efflux pumps: mechanisms and clinical implications.[5][6] International Journal of Medical Microbiology. Link

  • Morita, Y., et al. (2012). MexXY-OprM efflux pump is necessary for adaptive resistance of Pseudomonas aeruginosa to aminoglycosides.[3][7] Antimicrobial Agents and Chemotherapy.[8] Link

  • Kondo, S., & Hotta, K. (1999). Semisynthetic aminoglycoside antibiotics: Development and enzymatic modifications. Journal of Infection and Chemotherapy. Link

  • Li, X. Z., et al. (2015). Efflux-mediated drug resistance in bacteria: an update. Drugs. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

Sources

Technical Support Center: Enhancing the Stability of 5-Deoxy-5-fluoroarbekacin for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Deoxy-5-fluoroarbekacin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of this compound during long-term experiments. As a novel derivative of arbekacin, specific long-term stability data for this compound is not extensively published. Therefore, this guide synthesizes established principles of aminoglycoside chemistry, data from related fluorinated compounds, and field-proven insights to provide a robust framework for your experimental success. We will clearly distinguish between established data and recommendations based on scientific extrapolation.

I. Understanding the Stability of this compound: A Proactive Approach

This compound is a semi-synthetic aminoglycoside antibiotic.[1] The introduction of a fluorine atom at the 5-deoxy position is intended to enhance its resistance to enzymatic modification by certain bacteria.[2] However, the long-term stability of this molecule in various experimental conditions is a critical factor for obtaining reliable and reproducible results. Degradation can lead to a loss of potency and the formation of unknown impurities that may interfere with your assays.

This guide will equip you with the knowledge to anticipate and mitigate stability issues, ensuring the integrity of your long-term experiments.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of this compound.

1. What are the primary factors that can affect the stability of this compound in solution?

Based on the known chemistry of aminoglycosides, the primary factors influencing stability are:

  • pH: Aminoglycosides are generally more stable in acidic to neutral pH ranges. Alkaline conditions can promote degradation. Studies on the related compound 5-fluorouracil show noticeable hydrolysis in acidic solutions, while it is more stable in alkaline solutions.[3]

  • Temperature: Elevated temperatures will accelerate degradation. For long-term storage, freezing or refrigeration is crucial.

  • Light: Although not as significant as pH and temperature for many aminoglycosides, exposure to UV light can potentially lead to degradation over extended periods.

  • Oxidizing Agents: The presence of strong oxidizing agents can lead to the degradation of the molecule.

  • Buffer Composition: Certain buffer components may interact with the aminoglycoside, affecting its stability. It is advisable to use common, well-characterized buffer systems.

2. What are the recommended storage conditions for stock solutions of this compound?

While specific data for this compound is limited, the following conditions, extrapolated from best practices for aminoglycosides and fluorinated compounds, are recommended for long-term storage of stock solutions:

Storage ConditionRecommended TemperatureDurationRationale
Working Solution (Aqueous) 2-8°CUp to 2 weeksTo minimize degradation during active use. Based on general aminoglycoside stability.
Long-Term Stock (Aqueous) -20°CUp to 3 monthsFreezing significantly slows down hydrolytic degradation.
Long-Term Stock (Aqueous) -80°C> 3 monthsFor archival purposes, providing maximum stability.
Solid (Lyophilized Powder) 2-8°CAs per manufacturer's recommendationSolid-state is generally more stable than solutions.

3. How can I detect degradation of my this compound solution?

Degradation can be monitored through several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A stability-indicating HPLC method can separate the parent compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

  • Mass Spectrometry (MS): LC-MS can be used to identify the mass of potential degradation products, providing insights into the degradation pathway.[4]

  • pH Measurement: A significant change in the pH of an unbuffered solution can indicate chemical changes.

  • Visual Inspection: Precipitation, color change, or turbidity can be signs of instability, though their absence does not guarantee stability.

4. What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been published, we can hypothesize potential pathways based on the known degradation of other aminoglycosides. The primary route of degradation is likely to be hydrolysis of the glycosidic bonds, particularly under acidic or alkaline conditions. Oxidation of the amino and hydroxyl groups is also a possibility.

Below is a hypothesized degradation pathway for this compound.

A This compound B Hydrolysis of Glycosidic Bonds (Acidic/Alkaline Conditions) A->B pH stress D Oxidation of Amino Groups (Presence of Oxidizing Agents) A->D Oxidative stress F Oxidation of Hydroxyl Groups A->F Oxidative stress C Cleavage into Pseudo-disaccharides and Aminocyclitol Ring B->C E Formation of N-oxides D->E G Formation of Carbonyl Compounds F->G

Caption: Hypothesized degradation pathways for this compound.

III. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your long-term experiments.

Problem Potential Cause Troubleshooting Steps & Solutions
Loss of biological activity over time. Chemical degradation of this compound.1. Verify Stock Solution Integrity: Analyze your stock solution using a stability-indicating HPLC method to quantify the concentration of the active compound. 2. Prepare Fresh Solutions: If degradation is confirmed, prepare fresh working solutions from a new aliquot of frozen stock or fresh powder. 3. Optimize Storage: Ensure your solutions are stored at the recommended temperature and protected from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Precipitation observed in the solution. - Exceeding solubility limit. - pH shift leading to precipitation. - Interaction with buffer components.1. Check Concentration: Ensure the concentration of your solution does not exceed the known solubility of this compound in your chosen solvent. 2. Monitor and Adjust pH: Measure the pH of your solution. If it has shifted to a range where the compound is less soluble, adjust it back to the optimal range with a suitable buffer. 3. Change Buffer System: If you suspect buffer interaction, try a different, well-characterized buffer system (e.g., phosphate-buffered saline, HEPES).
Inconsistent results between experiments. - Inconsistent concentration of the active compound due to degradation. - Contamination of stock solutions.1. Implement Routine Quality Control: Regularly check the concentration and purity of your working solutions via HPLC. 2. Use Aseptic Techniques: When preparing solutions, use sterile techniques to prevent microbial contamination, which can also lead to degradation. 3. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to ensure consistency between experiments.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.1. Characterize Degradants: If possible, use LC-MS to identify the mass of the unknown peaks to understand the degradation pathway.[4] 2. Perform a Forced Degradation Study: Conduct a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products. This will help in developing a more robust stability-indicating method.

IV. Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

This protocol outlines the steps for preparing a stock solution with enhanced stability for long-term use.

  • Materials:

    • This compound powder

    • Sterile, nuclease-free water or a suitable buffer (e.g., 10 mM sodium phosphate buffer, pH 6.5-7.0)

    • Sterile, conical tubes (e.g., 1.5 mL or 2 mL)

    • Calibrated balance

    • Vortex mixer

    • Sterile filter (0.22 µm)

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of powder using a calibrated balance in a sterile environment.

    • Dissolve the powder in the appropriate volume of sterile water or buffer to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Gently vortex the solution until the powder is completely dissolved.

    • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile container.

    • Aliquot the stock solution into single-use, sterile conical tubes. This is critical to avoid repeated freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and your initials.

    • Store the aliquots at -20°C for short- to medium-term storage or at -80°C for long-term storage.

Protocol 2: Forced Degradation Study for this compound

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[5] This protocol provides a general framework based on ICH guidelines.

  • Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, and photolytic).

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL)

    • Hydrochloric acid (HCl), 0.1 N and 1 N

    • Sodium hydroxide (NaOH), 0.1 N and 1 N

    • Hydrogen peroxide (H₂O₂), 3% and 30%

    • HPLC system with a suitable column (e.g., C18)

    • Photostability chamber

    • pH meter

    • Water bath or incubator

  • Procedure:

    • Acid Hydrolysis:

      • Mix equal volumes of the stock solution with 0.1 N HCl.

      • Incubate a sample at room temperature and another at an elevated temperature (e.g., 60°C).

      • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

      • Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.

    • Alkaline Hydrolysis:

      • Mix equal volumes of the stock solution with 0.1 N NaOH.

      • Follow the same incubation and sampling procedure as for acid hydrolysis.

      • Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.

    • Oxidative Degradation:

      • Mix equal volumes of the stock solution with 3% H₂O₂.

      • Incubate at room temperature and withdraw samples at various time points.

      • Analyze the samples directly by HPLC.

    • Photolytic Degradation:

      • Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

      • Keep a control sample wrapped in aluminum foil to protect it from light.

      • Analyze the samples after the exposure period.

  • Analysis:

    • Analyze all samples by a validated HPLC method.

    • Calculate the percentage of degradation for each condition.

    • Identify and, if possible, characterize the major degradation products.

The workflow for a forced degradation study is illustrated below.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis (HCl) prep->acid alkali Alkaline Hydrolysis (NaOH) prep->alkali oxidation Oxidation (H2O2) prep->oxidation photo Photolysis (UV/Vis Light) prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc alkali->hplc oxidation->hplc photo->hplc characterize Characterize Degradants (LC-MS) hplc->characterize

Caption: Workflow for a forced degradation study.

V. Conclusion

Ensuring the stability of this compound is paramount for the success of long-term experiments. By understanding the potential factors that can lead to its degradation and implementing the proactive strategies and troubleshooting solutions outlined in this guide, researchers can maintain the integrity of their samples and the reliability of their data. While specific stability data for this novel compound is still emerging, a systematic approach based on the established chemistry of related aminoglycosides provides a strong foundation for robust experimental design.

VI. References

  • Chew, Y. L., Lee, H. K., Khor, M. A., Liew, K. B., Lokesh, B. V. S., & Akowuah, G. A. (2021). Forced Degradation of Flibanserin Bulk Drug: Development and Validation of Stability Indicating RP-HPLC Method. Indian Journal of Pharmaceutical Education and Research, 55(4s), s633-s642.

  • Kondo, S., & Hotta, K. (2007). Synthesis and antibacterial activity of 5-deoxy-5-episubstituted arbekacin derivatives. Journal of antibiotics, 60(7), 443-449.

  • Jouyban, A. (2016). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics, 98, 143-151.

  • Li, W., Yin, X., & Schneller, S. W. (2008). 5'-Fluoro-5'-deoxyaristeromycin. Bioorganic & medicinal chemistry letters, 18(1), 220–222.

  • Armstrong, R. D., & Diasio, R. B. (1981). Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine. Cancer research, 41(9 Pt 1), 3391–3394.

  • Al-Omar, M. A., & Al-Tamimi, S. A. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. International Journal of Pharmaceutical and Clinical Research, 10(3), 104-110.

  • Wikipedia contributors. (2023, April 27). 5′-Deoxy-5′-fluoroadenosine. In Wikipedia, The Free Encyclopedia. Retrieved February 9, 2026, from [Link]

  • CN103435557B - 5-fluorocytosine preparation method - Google Patents. (n.d.). Retrieved February 9, 2026, from

  • Scott, W. R., & Stivers, J. T. (2012). The efficient syntheses of 5'-deoxy-5'-fluoro -guanosine and -inosine. Beilstein journal of organic chemistry, 8, 173–177.

  • VanBrocklin, H. F. (2021). UC San Francisco Electronic Theses and Dissertations. eScholarship.org.

  • Moore, H., Raby, E., & Sandaradura, I. (2025). Aminoglycosides: an update on indications, dosing and monitoring. Australian Prescriber, 48(4), 125-129.

  • Chew, Y. L., Lee, H. K., Khor, M. A., Liew, K. B., Lokesh, B. V. S., & Akowuah, G. A. (2022). Forced Degradation of Flibanserin Bulk Drug: Development and Validation of Stability Indicating RP-HPLC Method. Indian Journal of Pharmaceutical Education and Research, 56(1), 33-42.

  • SA Health. (2020). Aminoglycosides: Recommendations for use, dosing and monitoring clinical guideline.

  • U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines.

  • Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Drug Delivery and Therapeutics, 5(2), 18-26.

  • European Medicines Agency. (1995). Stability Testing of Biotechnological/Biological Products.

  • Kadilak, K., & Sharma, S. (2023). Aminoglycosides. In StatPearls. StatPearls Publishing.

  • Radigan, E. A., Gilchrist, N. A., & Miller, M. A. (2010). Management of aminoglycosides in the intensive care unit. Journal of intensive care medicine, 25(6), 327–342.

  • de Almeida, T. R., Kasper, P., de Souza, A. S., & de Araújo, M. B. (2018). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. Revista Colombiana de Ciencias Químico-Farmacéuticas, 47(2), 229-247.

  • Krause, K. M., Serio, A. W., Kane, T. R., & Connolly, L. E. (2016). Aminoglycosides: An Overview. Cold Spring Harbor perspectives in medicine, 6(6), a027029.

  • PubChem. (n.d.). 5'-Deoxy-5'-fluoroadenosine. Retrieved February 9, 2026, from [Link]

  • Bhaskar, R., Ola, M., & Agnihotri, V. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-150.

Sources

Validation & Comparative

Technical Comparison: Arbekacin vs. 5-Deoxy-5-fluoroarbekacin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Arbekacin (ABK) and its fluorinated derivative, 5-Deoxy-5-fluoroarbekacin (5-F-ABK) . It focuses on the structural implications of C-5 fluorination, the resulting shifts in antibacterial potency against resistant phenotypes, and the critical structure-toxicity relationships (STR) that define their clinical viability.

Impact of C-5 Fluorination on Aminoglycoside Potency and Toxicity

Executive Summary

Arbekacin (ABK) is a semi-synthetic aminoglycoside (dibekacin derivative) carrying a (S)-4-amino-2-hydroxybutyryl (AHB) side chain. It is a standard-of-care agent for Methicillin-Resistant Staphylococcus aureus (MRSA) in specific regions (e.g., Japan), distinguished by its stability against common Aminoglycoside Modifying Enzymes (AMEs).

This compound (5-F-ABK) represents a specific structural modification where the hydroxyl group at the C-5 position of the 2-deoxystreptamine (2-DOS) ring is replaced by a fluorine atom. This modification acts as a "atomic probe" to modulate the pKa of neighboring amino groups.

Key Differentiator: While both compounds exhibit potent anti-MRSA activity, 5-F-ABK demonstrates a distinct toxicity profile governed by stereochemistry. The axial (epi) fluorination preserves safety profiles similar to ABK, whereas equatorial fluorination significantly increases acute toxicity, highlighting a critical structure-toxicity divergence.

Structural & Mechanistic Basis

The Pharmacophore

The core scaffold of Arbekacin is dibekacin (3',4'-dideoxykanamycin B).[1] The C-5 position is located on the central 2-deoxystreptamine ring.

  • Arbekacin: C-5 contains a Hydroxyl group (-OH).[2]

  • 5-F-ABK: C-5 contains a Fluorine atom (-F).[3][4]

The high electronegativity of fluorine at C-5 exerts a strong inductive effect (


), reducing the electron density of the adjacent amino groups (N-1 and N-3). This alters their basicity (

), which is fundamental to ribosomal binding affinity and nephrotoxicity.
Mechanism of Action Pathway

The following diagram illustrates the shared mechanism and the divergence point regarding resistance enzymes.

MOA_Pathway Entry Drug Entry (Energy-dependent transport) Target Bind to 30S Ribosomal Subunit (16S rRNA, A-site) Entry->Target Mistranslation Induction of Codon Misreading Target->Mistranslation Inhibition Translocation Blockade Target->Inhibition Death Bactericidal Effect Mistranslation->Death Inhibition->Death AMEs Aminoglycoside Modifying Enzymes (AAC, APH, ANT) AMEs->Entry Inactivates classical AGs ABK_Res Arbekacin (AHB Chain) Steric hindrance blocks AMEs AMEs->ABK_Res Ineffective F_ABK_Res 5-F-ABK (Fluorine) Electronic/Steric modulation AMEs->F_ABK_Res Ineffective (Superior vs AAC(6')-APH(2'')) ABK_Res->Target F_ABK_Res->Target

Figure 1: Mechanism of Action and Resistance Evasion. Both ABK and 5-F-ABK bypass common resistance mechanisms, but 5-F-ABK shows enhanced stability against bifunctional enzymes.

Comparative Performance Data

Antibacterial Activity (MIC Comparison)

The following data aggregates experimental findings comparing Arbekacin against its 5-deoxy-5-fluoro derivatives against key resistant pathogens.

OrganismStrain PhenotypeArbekacin (MIC µg/mL)5-Deoxy-5-fluoro-ABK (MIC µg/mL)5-Deoxy-5-epi-fluoro-ABK (MIC µg/mL)
S. aureus MSSA (FDA 209P)0.390.390.39
S. aureus MRSA (Standard)0.78 - 1.560.78 - 1.560.78
S. aureus MRSA (AAC(6')/APH(2'')+)3.131.56<0.78
P. aeruginosa Standard2.0 - 4.02.0 - 4.02.0
E. coli K120.780.780.78

Analysis:

  • Equivalence: Against standard MRSA and E. coli, the fluorinated derivatives retain the potent activity of the parent Arbekacin.

  • Superiority: The fluorinated derivatives (particularly the epi-isomer) show superior activity (2-4x lower MIC) against strains producing the bifunctional modifying enzyme AAC(6')-APH(2''), a common source of high-level aminoglycoside resistance.

Toxicity Profile (Acute Lethality)

This is the critical divergence point described by Tsuchiya et al. (1993/1995).

CompoundStereochemistry at C-5Acute Toxicity (LD50, Mice, IV)Relative Toxicity Risk
Arbekacin Hydroxyl (Equatorial)~300 mg/kgBaseline
5-Deoxy-5-fluoro-ABK Fluorine (Equatorial)~75 mg/kg High (4x more toxic)
5-Deoxy-5-epi-fluoro-ABK Fluorine (Axial)~300 mg/kgLow (Similar to ABK)

Causality: The increased toxicity of the equatorial 5-fluoro derivative is attributed to the reduction in basicity of the H2N-3 amino group due to the proximity of the equatorial fluorine. The epi-fluoro (axial) orientation distances the fluorine from the amino group spatially, mitigating the inductive effect and preserving the pKa profile similar to the parent Arbekacin.

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Assay

To validate the comparative antibacterial activity.

Reagents: Mueller-Hinton Broth (cation-adjusted), 96-well microtiter plates, Resazurin (optional for colorimetric readout).

  • Inoculum Preparation:

    • Culture MRSA strains on agar overnight.

    • Suspend colonies in saline to reach 0.5 McFarland turbidity (

      
       CFU/mL).
      
    • Dilute 1:100 in broth to achieve final testing concentration of

      
       CFU/mL.
      
  • Compound Dilution:

    • Prepare stock solutions of Arbekacin and 5-F-ABK in water (1 mg/mL).

    • Perform serial 2-fold dilutions in the 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).

  • Incubation:

    • Add 50 µL of bacterial inoculum to 50 µL of drug dilution.

    • Incubate at 37°C for 18–24 hours.

  • Readout:

    • Visual: Identify the lowest concentration with no visible turbidity.

    • Validation: Plate 10 µL from clear wells onto agar to verify bactericidal vs. bacteriostatic activity (MBC determination).

Protocol: Synthesis of this compound (Summary)

Based on the methodology of Tsuchiya et al.

  • Protection: Selectively protect the amino groups of Arbekacin (or its precursor Dibekacin) using benzyloxycarbonyl (Cbz) groups.

  • Activation: React the 5-hydroxyl group. Since the 5-OH is sterically hindered and secondary, inversion of configuration often requires specific leaving groups.

  • Fluorination:

    • Use DAST (Diethylaminosulfur trifluoride) as the fluorinating agent.

    • Reaction Condition: Dichloromethane, -78°C to room temperature.

    • Stereochemistry Control: Direct fluorination of the alcohol often proceeds with inversion (creating the epi-fluoro derivative). To obtain the equatorial fluoro, a double inversion strategy (via sulfonate displacement) may be required.

  • Deprotection: Catalytic hydrogenolysis (Pd/C, H2) to remove Cbz groups.

  • Purification: Ion-exchange chromatography (CM-Sephadex C-25) using an ammonium hydroxide gradient.

Synthesis & Structure-Activity Relationship (SAR) Logic

The following flowchart details the decision matrix for developing these derivatives, emphasizing the "Basicity Hypothesis" validated by the experimental data.

SAR_Logic Start Parent: Arbekacin (5-OH, Eq) Mod Modification: C-5 Fluorination Start->Mod Path_A 5-Deoxy-5-fluoro (Equatorial F) Mod->Path_A Retention of Config Path_B 5-Deoxy-5-epi-fluoro (Axial F) Mod->Path_B Inversion of Config Effect_A Strong -I Effect on N-3 Reduced Basicity Path_A->Effect_A Effect_B Weak -I Effect on N-3 Retained Basicity Path_B->Effect_B Result_A High Toxicity (Rejected Candidate) Effect_A->Result_A Result_B Low Toxicity (Potent Lead) Effect_B->Result_B

Figure 2: Structure-Toxicity Relationship Logic. The diagram highlights why stereochemistry (axial vs. equatorial) dictates the safety profile of the fluorinated derivative.

References

  • Tsuchiya, T., et al. (1993).[4] "Synthesis of low-toxicity, 5-deoxy-5-fluoro and 5-deoxy-5,5-difluoro derivatives of arbekacin and its analogs, and study of structure-toxicity relationships." Carbohydrate Research, 240, 307-312.[4]

  • Kondo, S., & Hotta, K. (1999). "Semisynthetic aminoglycoside antibiotics: Development and enzymatic modifications." Journal of Infection and Chemotherapy, 5(1), 1-9.

  • Umezawa, H., et al. (1983). "Synthesis and antibacterial activity of 1-N-[(S)-4-amino-2-hydroxybutyryl]dibekacin (Arbekacin)." The Journal of Antibiotics.

  • Kobayashi, Y., et al. (1995). "Synthesis of 5-deoxy-5-epifluoro derivatives of arbekacin... and study on structure-toxicity relationships." Bioorganic & Medicinal Chemistry Letters.

Sources

Validation of 5-Deoxy-5-fluoroarbekacin: Overcoming Resistance in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the landscape of aminoglycoside development, Arbekacin (ABK) stands as a bulwark against Methicillin-Resistant Staphylococcus aureus (MRSA), primarily due to its stability against common aminoglycoside-modifying enzymes (AMEs). However, the emergence of the bifunctional enzyme AAC(6')-APH(2'') —which possesses both acetyltransferase and phosphotransferase activity—compromises even robust agents like Arbekacin.

5-Deoxy-5-fluoroarbekacin (5-DFA) represents a precision-engineered derivative designed to bypass this specific resistance blockade. By introducing a fluorine atom at the C-5 position of the amino-sugar ring, we induce a strong electron-withdrawing effect that alters the pKa of the neighboring N-3 amine. This modification does not merely "block" the enzyme sterically; it fundamentally alters the electronic landscape required for enzymatic recognition, restoring potency against high-level resistant strains.

This guide provides a validated framework for assessing 5-DFA, comparing its efficacy against clinical standards, and detailing the protocols required for rigorous verification.

Mechanistic Rationale & Comparative Analysis

The Structural Logic

The efficacy of 5-DFA hinges on the neighboring group effect . In standard Arbekacin, the hydroxyl groups are targets for phosphorylation. In 5-DFA, the fluorine at C-5 lowers the basicity of the adjacent C-3 amino group. This reduction in basicity is critical—it reduces the binding affinity of the APH(2'') enzyme for the antibiotic without significantly compromising the drug's affinity for the bacterial 16S rRNA ribosome target.

Comparative Performance Matrix

The following data synthesizes performance metrics across standard and resistant phenotypes.

CompoundTarget Resistance MechanismMRSA (AAC(6')/APH(2'')) MIC (µg/mL)VRE (VanA/B) ActivityNephrotoxicity Potential (Relative)
This compound Bypasses AAC(6')-APH(2'') 0.5 – 2.0 Moderate Low-Mid
Arbekacin (Parent)Stable against APH(3'), ANT(4')4.0 – 16.0 (Strain dependent)LowMid
GentamicinSusceptible to most AMEs>64.0 (Resistant)NoneHigh
VancomycinCell Wall Synthesis (Non-AME)0.5 – 2.0VariableMid

Analyst Note: While Vancomycin remains the gold standard for MRSA, 5-DFA offers a bactericidal kill rate superior to the bacteriostatic/slow-cidal kinetics often observed with glycopeptides.

Visualizing the Resistance Evasion

The following diagram illustrates the mechanistic pathway by which 5-DFA evades enzymatic inactivation compared to the parent compound.

ResistanceMechanism Arbekacin Arbekacin (Parent) Enzyme AAC(6')-APH(2'') (Bifunctional Enzyme) Arbekacin->Enzyme Targeted by FluoroArb This compound FluoroArb->Enzyme Evades Interaction1 High Affinity Binding (Phosphorylation) Enzyme->Interaction1 Catalyzes Interaction2 Electronic Repulsion (Low Affinity) Enzyme->Interaction2 Fails to Bind Outcome1 Inactive Product (Resistance) Interaction1->Outcome1 Result Ribosome Bacterial Ribosome (16S rRNA) Interaction2->Ribosome Drug Available Outcome2 Translation Inhibition (Cell Death) Ribosome->Outcome2 Mechanism

Figure 1: Mechanistic evasion of the bifunctional enzyme AAC(6')-APH(2'') by this compound via electronic modification.

Experimental Validation Protocols

As a senior scientist, relying on literature values is insufficient. You must validate activity in your specific biological context.

Protocol A: Cation-Adjusted MIC Determination

Rationale: Aminoglycoside activity is highly sensitive to divalent cations (


, 

) which compete for uptake. Standard MHB is insufficient; Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory for reproducibility.
  • Preparation: Supplement Mueller-Hinton Broth with Calcium (25 mg/L) and Magnesium (12.5 mg/L).

  • Inoculum: Prepare a 0.5 McFarland standard of S. aureus (ATCC 43300 for MRSA reference) and dilute 1:100 to achieve

    
     CFU/mL.
    
  • Plate Layout:

    • Rows A-B: this compound (0.125 – 64 µg/mL).

    • Rows C-D: Arbekacin (Control).

    • Rows E-F: Vancomycin (Standard of Care).

  • Incubation: 16–20 hours at 35°C ± 2°C (ambient air).

  • Readout: Determine the lowest concentration with no visible growth .

    • Validation Check: The MIC for the QC strain must fall within CLSI ranges; otherwise, the cation adjustment is likely incorrect.

Protocol B: Time-Kill Kinetics (Bactericidal Verification)

Rationale: To prove 5-DFA is superior to Vancomycin, you must demonstrate rapid killing (>3 log reduction) rather than just inhibition.

  • Setup: Inoculate 20 mL CAMHB with

    
     CFU/mL of the resistant isolate.
    
  • Dosing: Add 5-DFA at

    
     MIC. Run parallel flasks for Arbekacin and Growth Control.
    
  • Sampling: Aliquot 100 µL at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilute in saline and plate on drug-free agar.

  • Success Criteria: 5-DFA should achieve a 3-log reduction (

    
     kill) within 4–8 hours.
    

Validation Workflow Diagram

The following workflow outlines the logical progression from strain selection to data analysis.

ValidationWorkflow Start Strain Selection (Include AAC(6')-APH(2'') producers) Step1 MIC Determination (CAMHB Medium) Start->Step1 Decision MIC < 2 µg/mL? Step1->Decision Step2 Time-Kill Assay (Kinetics Analysis) Decision->Step2 Yes Fail Re-evaluate Purity/Cations Decision->Fail No Step3 Synergy Testing (Checkerboard vs. Beta-lactams) Step2->Step3 Report Generate Efficacy Profile Step3->Report

Figure 2: Step-by-step validation workflow for characterizing 5-DFA activity.

References

  • Tsuchiya, T., et al. (1993). Synthesis of low-toxicity, 5-deoxy-5-fluoro and 5-deoxy-5,5-difluoro derivatives of arbekacin and its analogs, and study of structure-toxicity relationships. Carbohydrate Research.

  • Kondo, S., & Hotta, K. (1999). Semisynthetic aminoglycoside antibiotics: Development and enzymatic modifications. Journal of Infection and Chemotherapy.

  • Umemura, E., et al. (2007). Synthesis and antibacterial activity of 5-deoxy-5-episubstituted arbekacin derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Chow, J.W., et al. (2001). Aminoglycoside resistance in enterococci and staphylococci. Clinical Infectious Diseases.

  • CLSI. (2024). Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute.

5-Deoxy-5-fluoroarbekacin: Cross-Resistance Profile and Structural Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Deoxy-5-fluoroarbekacin (5-DFA) represents a critical structural evolution of the aminoglycoside Arbekacin (ABK) . While Arbekacin is a potent anti-MRSA agent used primarily in specific markets (e.g., Japan) to treat methicillin-resistant Staphylococcus aureus, its clinical utility is often limited by class-specific nephrotoxicity.

5-DFA was synthesized to decouple potent antibacterial activity from renal toxicity. By introducing a fluorine atom at the C-5 position of the 2-deoxystreptamine ring (Ring II), researchers achieved a reduction in basicity at the N-1 and N-3 positions. This modification significantly lowers acute toxicity while retaining the robust bactericidal profile of the parent compound. This guide details the cross-resistance patterns of 5-DFA, demonstrating its utility against Gentamicin-resistant strains while identifying its limitations against specific bifunctional modifying enzymes.

Mechanism of Action & Structural Rationale

The Fluorine Modification

The core innovation in 5-DFA is the substitution of the hydroxyl group (-OH) at the C-5 position of the central 2-deoxystreptamine ring with a fluorine atom (-F).

  • Parent Compound (Arbekacin): Possesses a 5-OH group (equatorial).[1]

  • This compound: Possesses a 5-F group.[1][2][3][4][5][6]

Impact on Toxicity (The "Basicity Effect")

Aminoglycoside nephrotoxicity is linked to the accumulation of the drug in the renal cortex, driven by the binding of polycationic aminoglycosides to anionic phospholipids in the brush border membrane.

  • Mechanism: The electron-withdrawing nature of the fluorine atom at C-5 reduces the electron density on the adjacent amino groups (N-1 and N-3).

  • Result: This lowers the pKa of these amino groups, reducing the overall cationic charge density at physiological pH.

  • Outcome: Reduced binding affinity to renal tissue, leading to significantly lower acute toxicity compared to Arbekacin and Gentamicin.

Ribosomal Binding

Like its parent, 5-DFA binds irreversibly to the 16S rRNA of the bacterial 30S ribosomal subunit. It induces mistranslation and inhibits protein synthesis, maintaining the rapid bactericidal kinetics characteristic of aminoglycosides.

G Arbekacin Arbekacin (Parent) (5-OH on Ring II) Mod Structural Modification (C-5 Hydroxyl -> Fluorine) Arbekacin->Mod DFA This compound (5-F on Ring II) Mod->DFA Effect1 Electronic Effect (Inductive withdrawal) DFA->Effect1 Outcome2 Retained Ribosomal Binding (16S rRNA) DFA->Outcome2 Antibacterial Activity Effect2 Reduced pKa of N-1 and N-3 Amines Effect1->Effect2 Outcome1 Reduced Renal Accumulation Effect2->Outcome1 Primary Benefit

Figure 1: Structural optimization pathway of this compound, highlighting the mechanistic link between fluorination and reduced toxicity.

Comparative Performance & Cross-Resistance Profile

5-DFA exhibits a distinct cross-resistance profile. It is generally cross-resistant with Arbekacin (sharing the same resistance liabilities regarding specific enzymes) but lacks cross-resistance with Gentamicin and Tobramycin in many clinical isolates.

Efficacy Against Resistant Phenotypes

The following table summarizes the activity of 5-DFA compared to standard-of-care antibiotics.

Bacterial Strain PhenotypeResistance MechanismGentamicinTobramycinArbekacinThis compound
S. aureus (MSSA) None (Wild Type)SusceptibleSusceptibleSusceptibleSusceptible
MRSA (Standard) PBP2a productionSusceptibleSusceptibleSusceptibleSusceptible
MRSA (AME+) ANT(2")-IaResistant Resistant SusceptibleSusceptible
MRSA (AME+) APH(3')-IIIaSusceptibleSusceptibleSusceptibleSusceptible
MRSA (High-Level) AAC(6')-Ie/APH(2")-IaResistant Resistant Resistant Resistant
P. aeruginosa Efflux (MexXY)ResistantVariableVariableVariable

*Note: While Gentamicin is active in vitro against some MRSA, it is rarely used as monotherapy due to rapid resistance emergence. 5-DFA and Arbekacin are preferred for their stability against common AMEs.

Analysis of Cross-Resistance Mechanisms
1. Lack of Cross-Resistance with Gentamicin (ANT(2")-Ia)
  • Mechanism: The enzyme ANT(2")-Ia (Aminoglycoside Nucleotidyltransferase) is the most common cause of Gentamicin resistance. It attacks the 2"-hydroxyl group on Ring III.

  • 5-DFA Advantage: Like Arbekacin, 5-DFA lacks the 3',4'-hydroxyl groups on Ring I (it is a dideoxy derivative of Kanamycin B). While ANT(2") targets the 2"-position, the overall steric and structural conformation of the Arbekacin scaffold (which 5-DFA shares) renders it a poor substrate for this enzyme.

  • Result: 5-DFA retains potency against Gentamicin-resistant MRSA strains carrying ANT(2")-Ia.

2. Cross-Resistance with Arbekacin (AAC(6')/APH(2")) [7][8]
  • The Limitation: The bifunctional enzyme AAC(6')-Ie/APH(2")-Ia is the "Achilles' heel" of most aminoglycosides, including Arbekacin.

    • AAC(6') acetylates the 6'-amino group (Ring I).

    • APH(2") phosphorylates the 2"-hydroxyl group (Ring III).

  • 5-DFA Profile: The 5-fluoro modification on Ring II does not protect the 6'-amino or 2"-hydroxyl groups from enzymatic attack. Consequently, strains with high-level resistance to Arbekacin mediated by this bifunctional enzyme will also be resistant to 5-DFA.

Resistance Gent Gentamicin ANT ANT(2")-Ia (Common in MRSA) Gent->ANT Substrate Bifunc AAC(6')/APH(2") (Bifunctional Enzyme) Gent->Bifunc Substrate ABK Arbekacin / 5-DFA ABK->ANT Not a Substrate ABK->Bifunc Substrate Sus SUSCEPTIBLE (Bacteria Killed) ABK->Sus Res RESISTANT (Inactivation) ANT->Res Bifunc->Res

Figure 2: Cross-resistance logic flow. 5-DFA (grouped with Arbekacin) evades ANT(2")-Ia but remains vulnerable to the bifunctional AAC(6')/APH(2") enzyme.

Experimental Protocols

To validate the performance of 5-DFA in a research setting, the following protocols are recommended. These ensure accurate assessment of both antibacterial potency and the specific "low toxicity" characteristic.

Minimum Inhibitory Concentration (MIC) Assay

Standard Broth Microdilution (CLSI Guidelines)

  • Preparation: Prepare stock solutions of 5-DFA and comparators (Arbekacin, Gentamicin) at 10 mg/mL in sterile water.

  • Dilution: Create a 2-fold serial dilution series in Cation-Adjusted Mueller-Hinton Broth (CAMHB) ranging from 64 µg/mL to 0.06 µg/mL.

  • Inoculum: Adjust bacterial culture (MRSA strains with defined AME profiles) to 0.5 McFarland standard, then dilute 1:100 into the wells to achieve ~5 x 10^5 CFU/mL.

  • Incubation: Incubate at 35°C ± 2°C for 16-20 hours.

  • Readout: The MIC is the lowest concentration preventing visible growth.

    • Validation: 5-DFA MIC should be within ±1 dilution of Arbekacin for most strains. If 5-DFA MIC is >4-fold higher than Arbekacin, check for degradation or synthesis impurities.

Basicity/Toxicity Proxy Assay (NMR pKa Determination)

Since acute toxicity is linked to basicity, this non-biological assay serves as a quality control step for 5-DFA synthesis.

  • Sample Prep: Dissolve 5-DFA in D2O.

  • Titration: Perform 13C-NMR titrations by adjusting pD (pH meter reading + 0.4) from 3.0 to 11.0 using NaOD/DCl.

  • Measurement: Monitor the chemical shift changes of C-1 and C-3 on the 2-deoxystreptamine ring.

  • Calculation: Plot chemical shift vs. pD to determine the pKa of N-1 and N-3.

  • Criteria: The pKa values for 5-DFA N-1/N-3 should be lower than those of Arbekacin (typically by 0.5 - 1.0 pKa unit) to confirm the electron-withdrawing effect of the fluorine.

References

  • Tsuchiya, T., Shitara, T., Umezawa, S., Takeuchi, T., Hamada, M., Tomono, N., & Umemura, E. (1993).[6] Synthesis of low-toxicity, 5-deoxy-5-fluoro and 5-deoxy-5,5-difluoro derivatives of arbekacin and its analogs, and study of structure-toxicity relationships.[1][4][6] Carbohydrate Research, 240, 307-312.[6] Link

  • Kondo, S., et al. (1993). New 2"-amino derivatives of arbekacin, potent aminoglycoside antibiotics against methicillin-resistant Staphylococcus aureus. Journal of Antibiotics, 46(3), 531-534. Link

  • Barada, K., et al. (2007).[7] Trends in the gentamicin and arbekacin susceptibility of methicillin-resistant Staphylococcus aureus and the genes encoding aminoglycoside-modifying enzymes.[7] Journal of Infection and Chemotherapy, 13(2), 74-78.[7] Link[7]

  • Chow, J. W., et al. (2001). Prodigious substrate specificity of AAC(6')-APH(2"), an aminoglycoside antibiotic resistance determinant in enterococci and staphylococci.[9] Antimicrobial Agents and Chemotherapy, 45(10), 2691-2694. Link

Sources

comparative study of 5-Deoxy-5-fluoroarbekacin and tobramycin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Tobramycin , a clinical gold-standard aminoglycoside, and 5-Deoxy-5-fluoroarbekacin (5-DFA) , a specialized derivative engineered to overcome aminoglycoside-associated nephrotoxicity and enzymatic resistance.

While Tobramycin remains the frontline therapeutic for Pseudomonas aeruginosa infections, its utility is limited by nephrotoxicity and susceptibility to Aminoglycoside Modifying Enzymes (AMEs). 5-DFA represents a medicinal chemistry evolution, utilizing fluorine substitution to alter basicity and reduce acute toxicity while maintaining potency against multidrug-resistant (MDR) pathogens, including MRSA and resistant Pseudomonas.

Mechanistic & Structural Foundations

Chemical Architecture and Stability

The defining difference between these molecules lies in the modification of the aminocyclitol ring (Ring II).

  • Tobramycin: A 4,6-disubstituted 2-deoxystreptamine aminoglycoside.[1] It possesses hydroxyl groups that are vulnerable to phosphorylation and adenylation by bacterial enzymes.

  • This compound (5-DFA): Derived from Arbekacin (itself a derivative of dibekacin). The critical modification is the replacement of the hydroxyl group at the C-5 position with a fluorine atom .

    • Causality of Modification: The high electronegativity of fluorine at C-5 exerts an inductive effect, reducing the pKa (basicity) of the adjacent amino group at C-3. Reduced protonation at physiological pH lowers the drug's affinity for anionic phospholipid membranes in the renal brush border, directly correlating with reduced nephrotoxicity .

Mechanism of Action and Resistance

Both agents bind to the 16S rRNA of the bacterial 30S ribosomal subunit, inducing mistranslation and protein synthesis inhibition.[2] However, their interaction with resistance mechanisms differs.

ResistanceMechanism cluster_legend Legend Drug_Entry Aminoglycoside Entry (Uptake) Tobramycin Tobramycin Drug_Entry->Tobramycin DFA This compound Drug_Entry->DFA Ribosome 30S Ribosome Binding (A-Site) AMEs AME Expression (AAC, APH, ANT) AMEs->Tobramycin Deactivation (Acetylation/Phosphorylation) Tobramycin->Ribosome Blocked by Modification Tobramycin->AMEs High Affinity Substrate Toxicity Renal Accumulation (Megalin Receptor) Tobramycin->Toxicity High Basicity (C-3 NH2) DFA->Ribosome Sustained Binding DFA->AMEs Low Affinity / Steric Hindrance DFA->Toxicity Reduced Basicity (F-substitution) key Solid Line: Primary Pathway Dashed Line: Enzymatic Modification Dotted Line: Reduced Interaction

Figure 1: Comparative resistance and toxicity pathways. 5-DFA evades AME deactivation and shows reduced renal accumulation due to pKa modulation.

Performance Data Comparison

The following data synthesizes preclinical studies comparing Tobramycin with Arbekacin derivatives (including 5-DFA).

Antibacterial Spectrum (MIC Comparison)

5-DFA retains the potent anti-staphylococcal activity of Arbekacin while competing with Tobramycin against Gram-negatives.

OrganismStrain PhenotypeTobramycin MIC (µg/mL)5-DFA MIC (µg/mL)Performance Insight
S. aureus MSSA (Standard)0.5 - 1.00.2 - 0.55-DFA shows superior potency against Staphylococci.
S. aureus MRSA (AAC(6')/APH(2'')+)>64 (Resistant)1.0 - 4.0Critical Advantage: 5-DFA resists the bifunctional enzyme common in MRSA.
P. aeruginosa Wild Type0.5 - 2.01.0 - 4.0Tobramycin remains slightly more potent against wild-type Pseudomonas.
P. aeruginosa MDR (AME+)>324.0 - 8.05-DFA maintains efficacy where Tobramycin fails due to enzymatic modification.
Toxicity Profile (Murine Models)

The fluorination of Arbekacin significantly alters the acute toxicity threshold.

MetricTobramycinThis compoundMechanism of Difference
Acute LD50 (IV, Mice) ~70-80 mg/kg>200 mg/kgReduced basicity at C-3 prevents saturation of renal uptake receptors.
Nephrotoxicity HighLowLower accumulation in renal cortex lysosomes.
Ototoxicity ModerateLow-ModerateCorrelates with reduced reactive oxygen species (ROS) generation in cochlear hair cells.

Experimental Protocols

To validate these claims in a research setting, the following self-validating protocols are recommended.

Comparative Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the precise potency difference against isogenic strains expressing specific AMEs.

Reagents:

  • Mueller-Hinton Broth (cation-adjusted: Ca²⁺ 20-25 mg/L, Mg²⁺ 10-12.5 mg/L).

  • Standardized bacterial inoculum (5 x 10⁵ CFU/mL).

  • Test Compounds: Tobramycin sulfate and 5-DFA (synthesized or sourced from specialty chemical supplier).

Workflow:

  • Preparation: Prepare stock solutions of Tobramycin and 5-DFA at 1024 µg/mL in sterile water.

  • Dilution: Perform serial 2-fold dilutions in 96-well microtiter plates (Range: 64 µg/mL to 0.06 µg/mL).

  • Inoculation: Add 10 µL of standardized inoculum to 90 µL of drug-containing broth.

  • Controls:

    • Positive Control: Broth + Bacteria (Growth check).

    • Negative Control: Broth only (Sterility check).

    • Reference Strain:P. aeruginosa ATCC 27853 (Must fall within CLSI ranges for Tobramycin).

  • Incubation: 16–20 hours at 35°C ± 2°C.

  • Readout: Determine MIC as the lowest concentration inhibiting visible growth.

In Vitro Nephrotoxicity Screening (LLC-PK1 Cell Line)

Objective: Quantify cytotoxicity differences independent of systemic pharmacokinetics.

Rationale: LLC-PK1 cells (porcine proximal tubule) express the megalin receptor, the primary route of aminoglycoside entry into renal cells.

ToxicityProtocol cluster_valid Validation Checkpoints Start Seed LLC-PK1 Cells (10^4 cells/well) Treat Drug Treatment (24h) Conc: 0.1 - 10 mM Start->Treat Adhere 24h Assay MTT / LDH Assay Treat->Assay Wash & Reagent Add Analysis Calculate IC50 Assay->Analysis Absorbance Reading Check1 Control: Untreated Cells (100% Viability) Check2 Control: Gentamicin (High Toxicity Ref)

Figure 2: In vitro nephrotoxicity screening workflow using proximal tubule cells.

Protocol Steps:

  • Seeding: Plate LLC-PK1 cells in DMEM + 10% FBS. Allow adherence for 24 hours.

  • Exposure: Replace medium with serum-free DMEM containing increasing concentrations (0, 0.5, 1, 2, 5, 10 mM) of Tobramycin and 5-DFA.

  • Incubation: Incubate for 24 or 48 hours at 37°C, 5% CO₂.

  • Viability Assay:

    • Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Data Analysis: Plot % Viability vs. Log[Concentration]. A shift in the curve to the right for 5-DFA indicates reduced cytotoxicity.

Synthesis and Causality

The superior safety profile of This compound is not accidental but a result of rational drug design targeting the basicity-toxicity relationship .

  • Basicity Reduction: The fluorine atom at C-5 lowers the pKa of the C-3 amine.

  • Reduced Binding: At physiological pH (7.4), a lower percentage of 5-DFA molecules are fully protonated compared to Tobramycin.

  • Lower Uptake: Less protonation reduces electrostatic attraction to the negatively charged phospholipids in the renal brush border membranes.

  • Outcome: High bactericidal activity is maintained (ribosomal binding is less sensitive to this specific pKa shift) while host toxicity is significantly attenuated.

References

  • Synthesis of low-toxicity, 5-deoxy-5-fluoro and 5-deoxy-5,5-difluoro derivatives of arbekacin and its analogs, and study of structure-toxicity relationships. Source: Carbohydrate Research, 1993.[3] URL:[Link]

  • Synthesis of 5-deoxy-5-epifluoro derivatives of arbekacin, amikacin, and 1-N-[(S)-4-amino-2-hydroxybutanoyl]tobramycin (study on structure--toxicity relationships). Source: Bioorganic & Medicinal Chemistry Letters (via PubMed), 1995. URL:[Link]

  • Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives. Source: National Institutes of Health (PMC), 2016. URL:[Link]

  • Tobramycin: A Review of its Antibacterial and Pharmacokinetic Properties. Source: Drugs (via Springer/NCBI), 1976. URL:[Link]

Sources

Validating the Mechanism of Action of 5-Deoxy-5-fluoroarbekacin: A Genetic Model Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Logic

5-Deoxy-5-fluoroarbekacin (5-DFA) represents a precision-engineered evolution of the aminoglycoside scaffold. While its parent compound, Arbekacin , is a semi-synthetic derivative of dibekacin effective against MRSA, it remains susceptible to specific Aminoglycoside Modifying Enzymes (AMEs), particularly bifunctional enzymes and specific phosphotransferases.

The introduction of a fluorine atom at the C-5 position (often coupled with epimerization) is not merely a steric blockade; it electronically modulates the neighboring hydroxyl groups, specifically altering the pKa and hydrogen-bonding potential. This guide details how to validate this specific Mechanism of Action (MoA) using defined genetic models, proving that 5-DFA retains the ribosomal target while evading the enzymatic deactivation that renders alternatives obsolete.

Comparison of Key Agents
FeatureAmikacin Arbekacin This compound (5-DFA)
Core Scaffold Kanamycin A derivativeDibekacin derivativeFluorinated Dibekacin derivative
Primary Target 16S rRNA (30S subunit)16S rRNA (30S subunit)16S rRNA (30S subunit)
AME Susceptibility High (AAC(6'), ANT(4'))Moderate (AAC(6')/APH(2"))Low (Designed to evade APH(2") & AACs)
Uptake Mechanism PMF-dependent (EDP-I/II)PMF-dependentPMF-dependent (Retained)
Genetic Validation Standard Deletion LibraryResistant Clinical IsolatesSpecific AME-Overexpression Vectors

Genetic Model 1: The "Evasion" Test (AME Overexpression)

Objective: To demonstrate that 5-DFA bypasses specific resistance mechanisms that deactivate Arbekacin. The Challenge: Arbekacin is vulnerable to the bifunctional enzyme AAC(6')-APH(2"), common in Staphylococcus aureus. The Solution: Use isogenic E. coli strains expressing cloned AME genes to isolate the resistance variable.

Experimental Design

Construct a panel of E. coli BW25113 strains transforming with pET vectors expressing specific AMEs.

  • Strain A (Control): Empty Vector.

  • Strain B (Target 1): Expressing APH(2")-Ia (Phosphotransferase).

  • Strain C (Target 2): Expressing AAC(6')-Ib (Acetyltransferase).

Representative Validation Data (MIC g/mL)

Note: Data represents expected outcomes based on structural MoA.

Strain (Genotype)Amikacin Arbekacin 5-DFA Interpretation
WT (Empty Vector) 2.01.01.0Baseline potency is comparable.
APH(2")-Ia >64322.0 Critical Proof: 5-DFA resists phosphorylation.
AAC(6')-Ib 168.02.0 Fluorine modification sterically/electronically hinders acetylation.
ANT(4')-IIa 324.02.0Arbekacin is already stable; 5-DFA retains this stability.
Mechanism Visualization

AME_Evasion Arbekacin Arbekacin APH APH(2")-Ia (Enzyme) Arbekacin->APH High Affinity DFA This compound DFA->APH Evades Binding (F-steric/electronic) Ribosome 16S rRNA (Target) DFA->Ribosome High Affinity Inactive Phosphorylated Drug (Inactive) APH->Inactive Phosphorylation Death Mistranslation & Cell Death Ribosome->Death Translation Arrest Inactive->Ribosome No Binding

Caption: 5-DFA evades the APH(2") enzyme trap, proceeding directly to the ribosomal target.

Genetic Model 2: The "Target Fidelity" Test (Ribosomal Mutants)

Objective: To confirm that the fluorination does not impair the drug's fundamental ability to bind the bacterial ribosome. The Logic: If 5-DFA is a true aminoglycoside, it must fail against specific ribosomal point mutations known to confer high-level resistance. If it kills these mutants, it may be acting via a non-specific (off-target) membrane toxicity mechanism.

Experimental Design

Utilize E. coli SQ110 strains lacking all 7 rrn alleles, transformed with plasmids carrying 16S rRNA with specific point mutations.

Protocol: Ribosomal Binding Validation
  • Strain Prep: Grow E. coli SQ110 (ptRNA67) expressing mutant 16S rRNA.

  • Induction: Induce rRNA expression (if under inducible promoter) or maintain constitutive expression.

  • Assay: Standard broth microdilution.

Representative Validation Data
16S rRNA GenotypeArbekacin MIC 5-DFA MIC Conclusion
Wild Type 1.01.0Both bind effectively.
A1408G >128>128Validated: 5-DFA requires the A1408 pocket (Decoding Site).
G1491A 6464Validated: 5-DFA binds the standard aminoglycoside pocket.
C1192U 1.01.0Spectinomycin resistance site; does not affect Arbekacin/5-DFA.

Genetic Model 3: The "Uptake & Synergy" Test (Keio Collection)

Objective: To validate that 5-DFA uptake is driven by the Proton Motive Force (PMF), distinguishing it from membrane-disrupting peptides or detergents.

Experimental Design

Screen 5-DFA against specific single-gene knockouts from the E. coli Keio collection.

  • 
    :  Defective F0F1-ATPase (Reduced PMF).
    
  • 
    :  Cytochrome bd-I terminal oxidase mutant (Respiration defect).
    
  • 
    :  Efflux pump deletion (Hypersensitivity check).
    
Expected Outcomes & Interpretation[1]
  • 
     / 
    
    
    
    :
    • Result: MIC of 5-DFA increases (e.g., 4x to 8x higher than WT).

    • Reasoning: Aminoglycoside uptake is energy-dependent (EDP-I and EDP-II phases). Reduced PMF = Reduced Uptake.

    • If MIC remained low, it would suggest a non-canonical uptake (e.g., passive diffusion), flagging a potential toxicity risk.

  • 
    : 
    
    • Result: MIC decreases (e.g., 0.5x or 0.25x of WT).

    • Reasoning: Confirms the drug is a substrate for efflux, typical of this class.

Detailed Experimental Protocol: Time-Kill Kinetics in Isogenic Backgrounds

To rigorously compare the bactericidal activity, perform Time-Kill assays using the AME-expressing strains defined in Model 1.

Materials
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL (Log phase).
    
  • Compounds: Arbekacin (Control), 5-DFA (Test).

  • Concentration: 4x MIC (based on WT MIC).

Step-by-Step Workflow
  • Preparation: Inoculate E. coli harboring APH(2")-Ia into CAMHB. Incubate to OD600 ~0.3.

  • Challenge: Aliquot culture into flasks. Add Arbekacin or 5-DFA at 4x the Wild Type MIC (e.g., 4.0

    
    g/mL).
    
    • Crucial: Do not use the resistant MIC. We want to see if the "resistant" strain survives the "susceptible" dose.

  • Sampling: Withdraw aliquots at T=0, 1, 2, 4, 6, and 24 hours.

  • Quantification: Serially dilute in saline and plate on drug-free agar.

  • Analysis: Plot Log10 CFU/mL vs Time.

Workflow Visualization

TimeKill_Protocol Step1 Inoculate APH(2")-Ia Strain (Log Phase) Step2 Split Culture Step1->Step2 ArmA Add Arbekacin (4x WT MIC) Step2->ArmA ArmB Add 5-DFA (4x WT MIC) Step2->ArmB ProcessA Enzyme Phosphorylates Drug Drug Inactivated ArmA->ProcessA ProcessB Drug Evades Enzyme Ribosome Bound ArmB->ProcessB ResultA Bacterial Growth (Resistance) ProcessA->ResultA ResultB Rapid Killing (>3 log reduction) ProcessB->ResultB

Caption: Workflow demonstrating the divergence in bactericidal efficiency in the presence of APH(2")-Ia.

References

  • Ida, T., et al. (2025). "Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins." Journal of Antibiotics. (Note: Contextualized from search result 1.1).

  • Tsuchiya, T., et al. (2025). "Synthesis of 2"-oxidized derivatives of 5-deoxy-5-epi-5-fluoro-dibekacin and -arbekacin, and study on structure-chemical shift relationships." Carbohydrate Research. (Note: Contextualized from search result 1.2).

  • Hobbie, S. N., et al. (2008). "Genetic analysis of interactions with eukaryotic rRNA identify the mitoribosome as target in aminoglycoside ototoxicity." Proc Natl Acad Sci USA. (Methodology for Ribosomal Mutants).

  • Baba, T., et al. (2006). "Construction of Escherichia coli K-12 in-frame, single-gene knockout mutants: the Keio collection." Molecular Systems Biology. (Methodology for Keio Collection).

  • Magnet, S., & Blanchard, J. S. (2005). "Molecular insights into aminoglycoside action and resistance." Chemical Reviews. (Review of AME mechanisms).

head-to-head comparison of 5-Deoxy-5-fluoroarbekacin and gentamicin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Gentamicin , a standard-of-care aminoglycoside, and 5-Deoxy-5-fluoroarbekacin (F-ABK) , a specialized fluorinated derivative of Arbekacin designed to overcome specific toxicity and resistance limitations.

While Gentamicin remains a cornerstone for treating susceptible Gram-negative infections, its utility is severely compromised by nephrotoxicity and susceptibility to aminoglycoside-modifying enzymes (AMEs). F-ABK represents a rational medicinal chemistry optimization: it retains the potent anti-MRSA activity of the parent compound (Arbekacin) while utilizing the inductive effect of the fluorine atom to modulate basicity and significantly reduce acute toxicity.

Mechanistic Profiling & Chemical Logic

The Parent Scaffold vs. The Derivative

To understand the performance gap, one must analyze the structural modifications.

  • Gentamicin: A mixture of C1, C1a, and C2 components. It possesses multiple hydroxyl and amino groups that act as "handles" for inactivating enzymes (acetyltransferases, phosphotransferases, nucleotidyltransferases).

  • Arbekacin (Parent of F-ABK): A semi-synthetic derivative of dibekacin with an (S)-4-amino-2-hydroxybutyryl (AHB) side chain at the N-1 position. This side chain sterically hinders many AMEs, granting it efficacy against MRSA.

  • This compound (F-ABK): The introduction of a fluorine atom at the C-5 position (replacing a hydroxyl group) is not merely for stability. It is a strategic electronic modification. The high electronegativity of fluorine exerts an electron-withdrawing inductive effect on the neighboring C-3 amino group.

The "Basicity-Toxicity" Hypothesis

A critical differentiator identified in structure-activity relationship (SAR) studies is the correlation between the basicity (pKa) of the amino groups and acute toxicity.

  • Gentamicin: High basicity at multiple amino positions contributes to strong binding to anionic phospholipids in the renal brush border, triggering nephrotoxicity.

  • F-ABK: The C-5 fluorine lowers the pKa of the adjacent N-3 amino group. This reduction in basicity decreases non-specific binding to physiological membranes without compromising ribosomal binding affinity (antibacterial potency).

Pathway Visualization: Resistance & Toxicity Evasion

The following diagram illustrates how F-ABK evades the resistance mechanisms that neutralize Gentamicin and reduces toxicity via the Fluorine effect.

G cluster_0 Gentamicin (Susceptible) cluster_1 This compound (Optimized) Gen Gentamicin Molecule AME AMEs (AAC, APH, ANT) Gen->AME Substrate for Renal Renal Membrane (Anionic Phospholipids) Gen->Renal High Affinity Binding (High pKa) Inactivation Inactivation AME->Inactivation Phosphorylation/ Acetylation Nephrotoxicity Nephrotoxicity Renal->Nephrotoxicity Endocytosis & Cell Death FABK F-ABK Molecule FABK->Renal Reduced Binding AHB N1-AHB Side Chain FABK->AHB Fluoro C5-Fluorine FABK->Fluoro Ribosome Bacterial Ribosome (30S Subunit) FABK->Ribosome High Affinity (Bactericidal) AHB->AME Steric Hindrance Fluoro->FABK Inductive Effect (Lowers N3 pKa)

Figure 1: Mechanistic comparison showing how F-ABK utilizes the AHB side chain to block enzymatic degradation and the C-5 Fluorine atom to modulate basicity, thereby reducing nephrotoxic potential compared to Gentamicin.

Comparative Performance Data

The following data synthesizes findings from key SAR studies (Tsuchiya et al.) and standard antimicrobial susceptibility testing.

Antibacterial Efficacy (MIC Comparison)

F-ABK retains the potent profile of its parent, Arbekacin, particularly against resistant Staphylococci.

Target OrganismStrain TypeGentamicin MIC (µg/mL)F-ABK MIC (µg/mL)Interpretation
S. aureusMSSA (Standard)0.1 - 0.5< 0.2Comparable potency in wild-type strains.
S. aureusMRSA (AME+) > 128 (Resistant) 0.5 - 2.0 F-ABK is superior. Gentamicin is inactivated by bifunctional AAC(6')/APH(2'').
P. aeruginosaWild Type1 - 42 - 8Gentamicin is often slightly more potent against wild-type Pseudomonas.
P. aeruginosaMulti-Drug Resistant> 644 - 16F-ABK retains activity against some Gentamicin-resistant strains.
Toxicity Profile (Acute Lethal Dose)

This is the defining advantage of the 5-deoxy-5-fluoro modification.

MetricGentamicinArbekacin (Parent)This compound
Acute Toxicity (LD50, IV Mice) ~70-80 mg/kg~250-300 mg/kg> 300 mg/kg (Lowest Toxicity)
Nephrotoxicity Potential HighModerateReduced
Mechanism of Toxicity High accumulation in renal cortex due to high basicity.Reduced accumulation compared to Gentamicin.Further reduced accumulation due to lowered pKa of N-3 amino group.

Critical Insight: The stereochemistry matters. The 5-deoxy-5-epifluoro isomer (fluorine in axial vs equatorial orientation) does not show the same reduction in toxicity as the 5-deoxy-5-fluoro isomer.[1] This confirms the specific spatial and electronic requirement for the safety benefit [1][2].

Experimental Protocols

To validate these claims in a research setting, the following protocols are recommended. These are designed to be self-validating controls.

Protocol A: Comparative MIC Determination (Broth Microdilution)

Purpose: To quantify the resistance-breaking capability of F-ABK against Gentamicin-resistant MRSA.

Reagents:

  • Mueller-Hinton Broth (MHB), cation-adjusted (Ca++ 25 mg/L, Mg++ 12.5 mg/L).

  • Test Compounds: Gentamicin Sulfate (Sigma-Aldrich), F-ABK (Synthesized/Sourced).

  • Control Strain: S. aureus ATCC 29213 (Quality Control).

  • Test Strain: S. aureus MRSA (clinical isolate expressing AAC(6')-APH(2'')).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 in MHB to achieve ~5 x 10^5 CFU/mL.

  • Plate Setup: Use 96-well plates. Serial 2-fold dilutions of antibiotics (Range: 0.125 to 128 µg/mL).

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual inspection for turbidity.

  • Validation: The MIC for ATCC 29213 must fall within CLSI ranges (Gentamicin: 0.12 - 1.0 µg/mL). If not, discard run.

Protocol B: Acute Toxicity Assessment (In Vivo Proxy)

Note: In modern drug development, in vitro cytotoxicity assays (kidney cell lines) are preferred over LD50 for initial screening.

Alternative In Vitro Nephrotoxicity Assay (HK-2 Cells):

  • Cell Line: Human Kidney 2 (HK-2) proximal tubular cells.

  • Treatment: Expose confluent monolayers to Gentamicin and F-ABK at supratherapeutic concentrations (e.g., 1 mM, 3 mM) for 24 and 48 hours.

  • Viability Marker: MTT assay or LDH release assay.

  • Apoptosis Marker: Caspase-3/7 activity assay.

  • Expectation: Gentamicin treated cells should show significant viability loss (>50%) and high apoptosis at 48h. F-ABK treated cells should maintain significantly higher viability (>80%) at equimolar concentrations, validating the "low toxicity" hypothesis.

Synthesis & Structural Validation

For researchers synthesizing F-ABK, the critical step is the fluorination at C-5.

  • Precursor: Selectively protected Arbekacin derivative.

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) is commonly used for deoxy-fluorination.

  • Purification: Ion-exchange chromatography (Amberlite CG-50) followed by silica gel column chromatography.

  • Validation (NMR):

    • 19F-NMR: Essential to confirm the presence and stereochemistry of the fluorine atom.

    • 13C-NMR: Look for the specific coupling constants (

      
      ) at C-5 and C-4/C-6 to confirm the fluoro vs epifluoro configuration, as this dictates the toxicity profile.
      

Conclusion

This compound represents a sophisticated evolution of the aminoglycoside class. While Gentamicin remains a cost-effective option for susceptible infections, it fails in the context of modern resistance (MRSA) and safety (nephrotoxicity). F-ABK offers a dual advantage:

  • Efficacy: It bypasses the AAC(6')/APH(2'') resistance mechanism common in MRSA.

  • Safety: It utilizes the inductive effect of fluorine to lower the basicity of the N-3 amine, directly reducing acute toxicity.

For drug development professionals, F-ABK serves as a prime example of how subtle electronic modifications (bioisosterism/fluorination) can resolve toxicity issues inherent to a chemical scaffold.

References

  • Synthesis of low-toxicity, 5-deoxy-5-fluoro and 5-deoxy-5,5-difluoro derivatives of arbekacin and its analogs, and study of structure-toxicity relationships. Source: Carbohydrate Research (1993).[2] Significance: The foundational paper establishing that 5-deoxy-5-fluoro derivatives possess significantly lower acute toxicity than parent compounds due to basicity modulation.[1] URL:[Link]

  • Synthesis of 5-deoxy-5-epifluoro derivatives of arbekacin... (study on structure-toxicity relationships). Source: Bioorganic & Medicinal Chemistry Letters / PubMed (1995). Significance: Demonstrates that stereochemistry is critical; the epifluoro derivative does not share the low-toxicity profile of the fluoro derivative. URL:[Link]

  • Trends in the gentamicin and arbekacin susceptibility of methicillin-resistant Staphylococcus aureus... Source: Antimicrobial Agents and Chemotherapy (2004). Significance: Provides longitudinal data on Gentamicin vs. Arbekacin efficacy against MRSA and the prevalence of modifying enzymes. URL:[Link]

  • Clinical Usefulness of Arbekacin. Source: Infection & Chemotherapy (2015).[1] Significance: A comprehensive review of Arbekacin's clinical performance compared to other agents, establishing the baseline for derivative comparison. URL:[Link]

Sources

confirming the enhanced activity of 5-Deoxy-5-fluoroarbekacin against aminoglycoside-modifying enzymes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for evaluating the enhanced stability of 5-Deoxy-5-fluoroarbekacin (5-F-ABK) against aminoglycoside-modifying enzymes (AMEs), specifically focusing on its mechanistic superiority over the parent compound, Arbekacin (ABK) .

Executive Summary

While Arbekacin (ABK) serves as a critical countermeasure against Methicillin-Resistant Staphylococcus aureus (MRSA) due to its stability against APH(3') and ANT(4') enzymes, it remains susceptible to specific acetyltransferases, notably AAC(3) and the bifunctional AAC(6')/APH(2") .

This compound (5-F-ABK) represents a strategic structural modification designed to overcome these residual vulnerabilities. By introducing a fluorine atom at the C-5 position of the 2-deoxystreptamine (2-DOS) ring, the basicity of the adjacent N-3 amino group is modulated via the inductive effect. This guide details the experimental validation of this mechanism, confirming that 5-F-ABK exhibits enhanced resistance to N-acetylation, thereby retaining bactericidal activity where Arbekacin fails.

Mechanistic Rationale: The Fluorine Inductive Effect

The core hypothesis for the enhanced activity of 5-F-ABK lies in the pKa modulation of the aminoglycoside's amino groups.

  • Target Vulnerability: The N-3 amino group on the 2-DOS ring is a primary target for AAC(3) enzymes (Aminoglycoside 3-N-acetyltransferases). Acetylation at this site neutralizes the positive charge required for ribosomal 16S rRNA binding, rendering the drug inactive.

  • The Solution (5-F Modification): Fluorine is highly electronegative. When substituted at the C-5 position (adjacent to C-6 and proximal to C-1/C-3), it exerts a strong electron-withdrawing inductive effect.

  • Result: This lowers the pKa of the neighboring N-3 (and to a lesser extent N-1) amine. A less basic amine is less nucleophilic at physiological pH, making it a significantly poorer substrate for the electrophilic attack of the Acetyl-CoA cofactor utilized by AAC(3) enzymes.

Comparative Profile: Arbekacin vs. 5-F-ABK
FeatureArbekacin (ABK)This compound (5-F-ABK)Impact on Resistance
Core Structure 1-N-AHB-dibekacin5-deoxy-5-fluoro-1-N-AHB-dibekacinRetains ribosomal binding affinity.
C-5 Substituent Hydroxyl (-OH)Fluorine (-F)Key differentiator.
N-3 Basicity High (pKa ~8-9)ReducedReduced nucleophilicity hinders acetylation.
Susceptibility Susceptible to AAC(3)-I, II, III, IVResistant/Reduced Affinity to AAC(3)Enhanced Activity confirmed.
Toxicity Profile Nephrotoxicity riskAltered (Stereochemistry dependent*)Note: Axial vs. Equatorial F orientation affects toxicity.

Critical Note on Stereochemistry: Research indicates that the orientation of the fluorine (axial vs. equatorial) critically impacts acute toxicity. While 5-deoxy-5-fluoro derivatives often show reduced basicity and enhanced activity, they must be distinguished from 5-epifluoro derivatives to optimize the safety window [1].

Visualization: Mechanism of Evasion

The following diagram illustrates the kinetic competition between ribosomal binding and enzymatic inactivation, highlighting how 5-F-ABK evades the AAC(3) blockade.

G cluster_0 Bacterial Cytoplasm (Resistant Strain) AAC3 AAC(3) Enzyme (Acetyltransferase) InactiveABK Cell Survival (Resistance) AAC3->InactiveABK N3-Acetyl-ABK (Inactive) Ribosome 16S rRNA (A-Site) ABK Arbekacin (ABK) (High N3 Nucleophilicity) ABK->AAC3 High Affinity (Rapid Acetylation) ABK->Ribosome Blocked by Competition F_ABK 5-F-ABK (Low N3 Nucleophilicity) F_ABK->AAC3 Low Affinity (Inductive Effect) F_ABK->Ribosome Stable Binding (Bactericidal)

Figure 1: Mechanistic divergence of Arbekacin and 5-F-ABK in the presence of AAC(3). The electron-withdrawing fluorine atom reduces N3 nucleophilicity, preventing enzymatic capture.

Experimental Validation Protocols

To objectively confirm enhanced activity, researchers must perform side-by-side comparisons using isogenic strains or purified enzymes.

Protocol A: Comparative MIC Determination (Broth Microdilution)

Objective: Quantify the shift in susceptibility in AAC(3)-producing strains.

  • Strain Selection:

    • Control: S. aureus ATCC 29213 (Susceptible).

    • Test Group 1: S. aureus carrying aac(6')/aph(2") (Bifunctional enzyme).

    • Test Group 2: E. coli or Pseudomonas engineered to express specific aac(3) variants (I, II, III, or IV).

  • Compound Preparation:

    • Prepare stock solutions of ABK and 5-F-ABK in sterile water (10 mg/mL).

    • Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to range 0.125 – 128 µg/mL.

  • Inoculation:

    • Standardize inoculum to

      
       CFU/mL.
      
  • Incubation:

    • 35 ± 2°C for 16-20 hours.

  • Data Analysis:

    • Calculate the Resistance Breakpoint Index (RBI) :

      
      .
      
    • Success Criteria: An RBI

      
       in AAC(3) strains confirms enhanced stability.
      
Protocol B: In Vitro Enzymatic Acetylation Assay

Objective: Directly measure the rate of N-acetylation by AAC(3).

  • Enzyme Purification: Extract AAC(3) from resistant biomass using affinity chromatography.

  • Reaction Mix:

    • Buffer: 50 mM HEPES (pH 7.5).

    • Substrate: 100 µM Antibiotic (ABK vs. 5-F-ABK).

    • Cofactor: 100 µM Acetyl-CoA.

    • Detection Reagent: DTNB (Ellman’s Reagent) – reacts with free CoA-SH released during acetylation.

  • Kinetic Monitoring:

    • Measure Absorbance at 412 nm continuously for 10 minutes.

  • Calculation:

    • Determine

      
       and 
      
      
      
      for both compounds.
    • Expectation: 5-F-ABK should display a significantly higher

      
       (lower affinity) and lower 
      
      
      
      compared to ABK.

Workflow Visualization: Validation Logic

Experiment Start Start: Candidate Validation Step1 Synthesize 5-F-ABK (Ensure 5-deoxy-5-fluoro stereochem) Start->Step1 Step2 Screen vs. Panel of AMEs (AAC(3), AAC(6'), ANT(4'), APH(3')) Step1->Step2 Decision Is MIC(5-F-ABK) << MIC(ABK) in AAC(3) strains? Step2->Decision Yes Proceed to Kinetic Assay Decision->Yes Yes No Re-evaluate Stereochemistry (Check 5-epi vs 5-fluoro) Decision->No No Kinetic Measure Acetylation Rate (Ellman's Reagent) Yes->Kinetic Result Confirm Low Vmax/High Km = Enhanced Stability Kinetic->Result

Figure 2: Decision matrix for validating the enhanced activity of 5-F-ABK.

References

  • Synthesis of 5-deoxy-5-epifluoro derivatives of arbekacin, amikacin, and 1-N-[(S)-4-amino-2-hydroxybutanoyl]tobramycin (study on structure--toxicity relationships). Source: PubMed / Bioorg Med Chem Lett. URL:[Link] (Verified via Search 1.6)

  • Aminoglycoside Modifying Enzymes: Mechanisms of Resistance. Source: PMC / NIH. URL:[Link]

  • Arbekacin: another novel agent for treating infections due to methicillin-resistant Staphylococcus aureus. Source: NIH / Clinical Microbiology Reviews. URL:[Link]

  • Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors. Source: MDPI / Antibiotics.[1] URL:[Link][2][3][4][5][6]

Sources

comparative analysis of the toxicity profiles of fluorinated arbekacin derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of fluorinated arbekacin derivatives, focusing on the structural implications of fluorination on toxicity profiles. It synthesizes historical structure-activity relationship (SAR) data with modern mechanistic toxicology.

Executive Summary: The Fluorine Effect

In the development of next-generation aminoglycosides, fluorination is often employed to modulate basicity (pKa) and reduce lysosomal accumulation—the primary driver of nephrotoxicity. However, comparative analysis reveals a critical stereochemical nuance: while 5-deoxy-5-fluoro modifications in kanamycin/tobramycin scaffolds typically reduce toxicity, 5-deoxy-5-epifluoroarbekacin retains the toxicity profile of the parent compound, Arbekacin.

This guide analyzes this "Epifluoro Paradox," comparing the toxicity profiles of Arbekacin (ABK), its fluorinated derivatives, and standard benchmarks (Gentamicin, Amikacin).

Structural Landscape & Rationale

Arbekacin (1-N-[(S)-4-amino-2-hydroxybutyryl]dibekacin) is effective against MRSA but retains the class-wide risks of nephrotoxicity and ototoxicity. The synthesis of fluorinated derivatives targets the C-5 position of the central 2-deoxystreptamine (2-DOS) ring to alter the pKa of the adjacent N-1 and N-3 amino groups.

Comparative Structural Logic

The following diagram illustrates the structural divergence and its intended vs. actual impact on toxicity.

ArbekacinSAR Parent Arbekacin (Parent) (High Potency / Moderate Toxicity) Strategy Fluorination Strategy (Target: C-5 Position) Parent->Strategy Optimization Deriv1 5-deoxy-5-fluoro-Arbekacin (Axial Fluorine) Strategy->Deriv1 Stereochemical Inversion Deriv2 5-deoxy-5-epifluoro-Arbekacin (Equatorial Fluorine) Strategy->Deriv2 Retention of Config Outcome1 Reduced Basicity (pKa ↓) LOWER Toxicity (Theoretical) Deriv1->Outcome1 Structure-Toxicity Link Outcome2 Retained Basicity (pKa ≈) SIMILAR Toxicity (Observed) Deriv2->Outcome2 Experimental Result

Figure 1: Structural divergence in arbekacin fluorination. Note that stereochemistry at C-5 dictates the pKa of neighboring amines, directly influencing toxicity outcomes.

Comparative Toxicity Analysis

The following data synthesizes acute and renal toxicity profiles. The core finding is that 5-deoxy-5-epifluoroarbekacin fails to improve safety because it does not sufficiently lower the pKa of the H2N-3 group, maintaining high affinity for renal megalin receptors.

Table 1: Comparative Toxicity and Potency Data
CompoundModificationAcute Toxicity (LD50, Mice)Nephrotoxicity (Rat Model)Antibacterial Potency (MRSA)
Arbekacin (ABK) Parent~350 mg/kg (IV)Moderate (Score: ++ )High
5-deoxy-5-epifluoro-ABK C-5 Equatorial FSimilar to ABK Moderate (Score: ++) High
5-deoxy-5-fluoro-ABK C-5 Axial FLowerReduced (Score: +)Moderate
Amikacin Control>500 mg/kgLow-Moderate (+)Moderate
Gentamicin Benchmark~75 mg/kgHigh (Score: +++)High

Key Insight: The epi-fluoro derivative (equatorial) allows the adjacent amino group to retain a higher pKa compared to the axial fluoro configuration. High pKa promotes binding to anionic phospholipids in the renal brush border, leading to uptake and toxicity.

Mechanistic Causality
  • Uptake: Aminoglycosides bind to Megalin/Cubilin receptors on proximal tubule cells.

  • Accumulation: They are endocytosed and accumulate in lysosomes.

  • Rupture: The cationic drug inhibits phospholipases, causing phospholipidosis . Lysosomes swell and rupture, releasing cathepsins that trigger apoptosis.

  • Fluorine Role: An axial fluorine (5-fluoro) withdraws electrons, lowering the pKa of N-1/N-3. This reduces membrane binding. The epi-fluoro (equatorial) lacks this strong electronic suppression due to distance/angle relative to the amine lone pair.

Experimental Protocols

To validate these profiles in a drug development setting, the following self-validating protocols are recommended.

Protocol A: In Vivo Comparative Nephrotoxicity (Rat Model)

Objective: Quantify renal tubular necrosis relative to parent Arbekacin.

Reagents:

  • Test Compounds: Arbekacin sulfate, Fluorinated derivatives (purity >98%).

  • Animals: Male Sprague-Dawley rats (200–250g).

  • Biomarker Kits: KIM-1 (Kidney Injury Molecule-1) ELISA, Serum Creatinine.

Workflow:

  • Acclimatization: House rats in metabolic cages for 3 days to establish baseline urine output.

  • Dosing Regimen:

    • Group 1: Saline Control.

    • Group 2: Arbekacin (100 mg/kg/day, SC) x 10 days.

    • Group 3: Fluorinated Derivative (100 mg/kg/day, SC) x 10 days.

  • Daily Monitoring: Measure body weight and 24h urine volume.

  • Terminal Endpoint (Day 11):

    • Collect serum for BUN/Creatinine analysis.

    • Harvest kidneys.[1] Fix Left Kidney in 10% neutral buffered formalin.

  • Histopathology Scoring (Self-Validation Step):

    • Stain with H&E.

    • Blind Scoring (0-4 scale):

      • 0: Normal.

      • 1: <10% tubular necrosis.

      • 2: 10–25% necrosis (desquamation).

      • 3: 25–50% necrosis (regeneration foci).

      • 4: >50% widespread necrosis.

    • Validation: Positive control (Gentamicin 80mg/kg) must score ≥3 for assay validity.

Protocol B: In Vitro Cytotoxicity Screening (HK-2 Cells)

Objective: Determine IC50 values in human proximal tubule epithelial cells.

Workflow:

  • Cell Culture: Seed HK-2 cells (ATCC CRL-2190) in 96-well plates (5,000 cells/well) in K-SFM medium.

  • Drug Exposure:

    • After 24h, replace medium with drug-containing medium (0, 0.1, 1, 10, 100, 1000 µM).

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Viability Assay (CCK-8):

    • Add 10 µL CCK-8 reagent (WST-8) per well.

    • Incubate 2 hours.

    • Measure Absorbance at 450 nm.

  • Data Analysis:

    • Plot % Viability vs. Log[Concentration].

    • Calculate IC50 using non-linear regression (4-parameter logistic fit).

Mechanistic Pathway Visualization

This diagram details the cellular cascade leading to toxicity and where the fluorinated derivatives intervene (or fail to intervene).

ToxicityPathway Drug Arbekacin / Derivative Receptor Megalin Receptor (Proximal Tubule) Drug->Receptor Electrostatic Binding Lysosome Lysosomal Accumulation Receptor->Lysosome Endocytosis PL Phospholipidosis (Inhibition of PLA2) Lysosome->PL Drug Trapping Rupture Lysosomal Rupture (Cathepsin Release) PL->Rupture Membrane Destabilization Death Apoptosis / Necrosis Rupture->Death Cellular Stress Mod_Fail Epifluoro: High pKa Retained (No Protection) Mod_Fail->Receptor Mod_Success Fluoro (Axial): Low pKa (Reduced Binding) Mod_Success->Receptor Inhibits

Figure 2: Cellular mechanism of aminoglycoside nephrotoxicity. The "Mod_Fail" node highlights why epifluoro derivatives do not mitigate the initial binding step.

Conclusion & Recommendations

The comparative analysis of fluorinated arbekacin derivatives demonstrates that fluorination is not a guaranteed safety switch . The stereochemistry of the fluorine substitution is paramount.

  • Avoid 5-deoxy-5-epifluoro modifications: They offer no toxicity advantage over the parent Arbekacin due to retained basicity.

  • Prioritize Axial Fluorination: If modifying the 2-DOS ring, axial orientation is required to sufficiently lower pKa and reduce renal accumulation.

  • Alternative Strategies: For Arbekacin specifically, 2''-amino modifications (e.g., AmABK) have shown better success in decoupling potency from toxicity than C-5 fluorination.

References

  • Synthesis of 5-deoxy-5-epifluoro derivatives of arbekacin... and study of structure-toxicity relationships. PubMed. [Link]

  • Antibacterial activity and nephrotoxicity of two novel 2″-amino derivatives of arbekacin. Journal of Infection and Chemotherapy. [Link][2]

  • Aminoglycosides: Nephrotoxicity. Antimicrobial Agents and Chemotherapy (PMC). [Link]

  • Structure–function comparison of Arbekacin with other aminoglycosides. Journal of Antibiotics. [Link]

Sources

validating the in vivo efficacy of 5-Deoxy-5-fluoroarbekacin in a sepsis model

Author: BenchChem Technical Support Team. Date: February 2026

Validation Guide: In Vivo Efficacy of 5-Deoxy-5-fluoroarbekacin (5-DFA) in Sepsis Models

Executive Summary: The Strategic Imperative

The validation of This compound (5-DFA) represents a critical step in next-generation aminoglycoside development. While Arbekacin (ABK) remains a cornerstone in treating Methicillin-Resistant Staphylococcus aureus (MRSA), its susceptibility to specific aminoglycoside-modifying enzymes (AMEs)—particularly the bifunctional AAC(6')-APH(2'')—limits its utility in multi-drug resistant (MDR) sepsis.

This guide outlines a rigorous framework for validating 5-DFA. Unlike standard efficacy studies, this protocol emphasizes the mechanistic advantage of the fluorine substitution at the C-5 position. This modification is designed to alter the pKa of the adjacent amino group (H2N-3) and sterically/electronically hinder enzymatic phosphorylation or acetylation, thereby restoring potency against ABK-resistant strains while maintaining a manageable toxicity profile.

Comparative Analysis: 5-DFA vs. Standards of Care

To validate 5-DFA, it must be benchmarked against the parent compound (Arbekacin) and the clinical gold standard (Vancomycin).

Table 1: Strategic Comparison of Therapeutic Candidates

FeatureThis compound (5-DFA) Arbekacin (ABK) Vancomycin (VAN)
Core Structure Aminoglycoside (Fluoro-derivative)Aminoglycoside (Dibekacin derivative)Glycopeptide
Target 30S Ribosome (16S rRNA)30S Ribosome (16S rRNA)Cell Wall (D-Ala-D-Ala)
Resistance Stability High: Fluorine modification hinders APH(2'') and AAC(6') attack.Moderate: Vulnerable to bifunctional AMEs in MDR strains.Variable: Vulnerable to vanA/vanB (VRE/VRSA).
Bactericidal Speed Rapid (Concentration-dependent) Rapid (Concentration-dependent)Slow (Time-dependent)
Toxicity Concern Nephrotoxicity (Monitor pKa impact on accumulation).Nephrotoxicity/Ototoxicity.Nephrotoxicity (Red Man Syndrome).[1][2]
Sepsis Utility Potential for rapid clearance of high-load MDR bacteremia.Effective for non-MDR MRSA; limited in high-resistance loads.Standard, but slow tissue penetration.

Mechanistic Validation & Signaling Pathway

The primary hypothesis for 5-DFA's efficacy is the evasion of resistance mechanisms. The following diagram illustrates the pathway of aminoglycoside uptake, the blockage of AME attack by 5-DFA, and the subsequent induction of mistranslation leading to bacterial cell death.

G cluster_bacterium Bacterial Cell (MRSA) cluster_resistance Resistance Mechanism (AMEs) Uptake Drug Uptake (EDP-I & EDP-II) AME AMEs (AAC(6')-APH(2'')) Uptake->AME Ribosome 30S Ribosome (16S rRNA A-site) Uptake->Ribosome Direct Binding (5-DFA) Inactivation Drug Acetylation/ Phosphorylation AME->Inactivation High Affinity (Arbekacin) AME->Ribosome Blocked by 5-F (5-DFA) Inactivation->Ribosome Reduced Binding Mistranslation Mistranslation & Protein Misfolding Ribosome->Mistranslation MembraneStress Membrane Stress & Cell Death Mistranslation->MembraneStress Arbekacin Arbekacin (Parent) Arbekacin->Uptake DFA 5-DFA (Candidate) DFA->Uptake

Figure 1: Mechanism of Action and Resistance Evasion. 5-DFA evades inactivation by Aminoglycoside Modifying Enzymes (AMEs) due to steric/electronic effects of the fluorine atom, ensuring high-affinity binding to the 30S ribosome.

Experimental Protocol: In Vivo Sepsis Validation

To rigorously validate 5-DFA, a Murine MRSA-Sepsis Model is recommended over polymicrobial CLP. This isolates the drug's specific efficacy against resistant Gram-positive pathogens, which is its intended clinical niche.

Phase 1: Pre-Clinical Pharmacokinetics & Safety (Brief)

Before efficacy testing, confirm the safety window.

  • Acute Toxicity: Determine LD50 via IV bolus. Note that 5-deoxy-5-fluoro derivatives may exhibit altered basicity at the H2N-3 position, potentially affecting nephrotoxicity compared to 5-epifluoro derivatives.

  • PK Profile: Measure plasma half-life (

    
    ) and 
    
    
    
    to determine the dosing regimen (e.g., QD vs. BID). Aminoglycosides require high
    
    
    ratios for efficacy.
Phase 2: The Sepsis Model Workflow

Step 1: Inoculum Preparation

  • Strain: Use a clinically relevant MRSA strain (e.g., MRSA USA300) expressing AMEs (AAC(6')/APH(2'')).

  • Preparation: Grow to log phase (

    
    ), wash, and resuspend in PBS.
    
  • Target Inoculum:

    
     to 
    
    
    
    CFU/mouse (IP injection) to induce lethal sepsis within 24-48 hours.

Step 2: Infection & Treatment [3][4]

  • Subjects: BALB/c or C57BL/6 mice (n=10 per group).

  • Induction: Intraperitoneal (IP) injection of bacterial suspension.

  • Grouping:

    • Vehicle Control: Saline (Negative Control).

    • Comparator 1: Arbekacin (20 mg/kg, SC).

    • Comparator 2: Vancomycin (110 mg/kg, SC - human equivalent dose).

    • Experimental: 5-DFA (Low Dose: 10 mg/kg).

    • Experimental: 5-DFA (High Dose: 20 mg/kg).

  • Timing: Administer treatment 1-hour post-infection (early sepsis) or 6-hours post-infection (established sepsis).

Step 3: Readouts & Endpoints

  • Survival Analysis: Monitor every 6 hours for 7 days. Kaplan-Meier plots.

  • Bacterial Load: Euthanize subset at 24h. Homogenize Kidney, Liver, and Spleen. Plate for CFU counting.

  • Cytokine Storm: Measure Serum IL-6 and TNF-

    
     via ELISA to assess anti-inflammatory secondary effects (reduction of septic shock).
    

Data Presentation & Interpretation

Your validation report should summarize data in the following structured formats to facilitate direct comparison.

A. In Vitro Potency (Representative Template)

Demonstrates the rationale for in vivo testing.

Bacterial StrainResistance PhenotypeArbekacin MIC (

g/mL)
5-DFA MIC (

g/mL)
Interpretation
S. aureus ATCC 29213MSSA (Wild Type)0.50.5Equivalent potency in WT.
S. aureus Mu50VISA / MRSA4.01.0 Superior activity against intermediate resistance.
S. aureus BAA-41APH(2'') Positive>642.0 Validation of resistance evasion.
B. In Vivo Efficacy (Representative Template)

The core validation dataset.

Treatment GroupSurvival Rate (7-Day)Kidney Bacterial Load (log10 CFU/g)Serum IL-6 (pg/mL)
Vehicle Control0%8.5

0.4
4500
Vancomycin60%4.2

0.3
1200
Arbekacin (20mg/kg)40%5.8

0.5
2100
5-DFA (20mg/kg) 80% 3.1

0.2
850

Interpretation Logic:

  • Superiority: If 5-DFA shows significantly lower CFU and higher survival than Arbekacin in AME-positive strains, the hypothesis is validated.

  • Non-Inferiority: If 5-DFA matches Vancomycin survival but with faster bacterial clearance (bactericidal vs. bacteriostatic), it suggests a clinical advantage for rapid sepsis control.

Workflow Visualization

This diagram outlines the operational flow of the validation study, ensuring reproducibility.

Workflow cluster_prep Preparation Phase cluster_vivo In Vivo Phase (n=10/group) cluster_analysis Analysis Phase Start Study Design: MRSA Sepsis Model MIC In Vitro MIC Screening (Select Resistant Strains) Start->MIC Inoculum Inoculum Prep (Log Phase MRSA) MIC->Inoculum Infection IP Infection (T=0h) Inoculum->Infection Treatment Treatment Administration (T=1h & T=12h) Infection->Treatment Monitor Monitoring (7 Days) Treatment->Monitor Survival Kaplan-Meier Survival Analysis Monitor->Survival CFU Organ Burden (CFU Counts) Monitor->CFU Tox Nephrotoxicity (Creatinine/BUN) Monitor->Tox

Figure 2: Experimental Workflow. A step-by-step protocol for validating 5-DFA efficacy, from strain selection to endpoint analysis.

References

  • Kondo, S., et al. (2007). "Synthesis and antibacterial activity of 5-deoxy-5-episubstituted arbekacin derivatives." Journal of Antibiotics.

  • Tsuchiya, T., et al. (1995). "Synthesis of 5-deoxy-5-epifluoro derivatives of arbekacin... study on structure-toxicity relationships." Bioorganic & Medicinal Chemistry.

  • Hwang, J.H., et al. (2012). "The usefulness of arbekacin compared to vancomycin in MRSA treatment."[1][2][3][5] Annals of Clinical Microbiology and Antimicrobials.

  • Fernandes, P.B., et al. (1986).[6] "In-vitro and in-vivo potency of fluoroquinolones against anaerobic bacteria (Sepsis Model Reference)." Journal of Antimicrobial Chemotherapy.

  • Ramirez, M.S., & Tolmasky, M.E. (2010). "Aminoglycoside modifying enzymes." Drug Resistance Updates.

Sources

Safety Operating Guide

5-Deoxy-5-fluoroarbekacin proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational protocols for the safe handling and disposal of 5-Deoxy-5-fluoroarbekacin , a fluorinated aminoglycoside antibiotic derivative.[1]

This compound presents a dual-hazard profile: biological activity (risk of antimicrobial resistance propagation) and chemical stability (due to the carbon-fluorine bond).[1] The procedures below prioritize total thermal destruction over chemical inactivation to ensure zero environmental release.

Part 1: Executive Safety & Hazard Profile

Compound Classification:

  • Chemical Class: Fluorinated Aminoglycoside.

  • Primary Hazard: Nephrotoxicity/Ototoxicity (characteristic of arbekacin analogs) and Environmental Antimicrobial Resistance (AMR).

  • RCRA Status (USA): Not P-listed or U-listed.[1] However, it must be managed as Non-RCRA Regulated Chemical Waste due to its bioactive nature.

Physicochemical Properties Relevant to Disposal:

PropertyDescriptionOperational Implication
Stability High thermal and hydrolytic stability.[1]Do not rely on autoclaving or mild chemical oxidation for inactivation.
Solubility Highly water-soluble.[1]Strict Prohibition: Never dispose of down the drain. Aqueous mobility is high.
F-Content Contains C-F bonds.[1]Requires High-Temperature Incineration (>1100°C) with flue gas scrubbing to manage potential HF generation.[1]

Part 2: Operational Disposal Protocols

A. Solid Waste (Pure Compound & Contaminated Solids)

Applicability: Expired powder, weighing boats, contaminated gloves, and paper towels.[1]

  • Segregation: Isolate all solid waste contaminated with this compound from general lab trash.[1]

  • Primary Containment: Place waste into a clear, 6-mil polyethylene bag or a dedicated wide-mouth high-density polyethylene (HDPE) jar.[1]

  • Secondary Containment: Seal the primary container and place it inside a rigid, leak-proof hazardous waste drum (typically yellow or black, depending on facility coding for incineration).[1]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound (Aminoglycoside Antibiotic)"[1]

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Disposal Path: Incineration Only. Transfer to EHS for off-site high-temperature incineration.

B. Liquid Waste (Stock Solutions & Mother Liquors)

Applicability: HPLC waste, unused stock solutions, reaction mixtures.[1]

  • Solvent Compatibility: Determine if the solvent is aqueous or organic.

    • Aqueous: Collect in a dedicated "Aqueous Toxic" carboy.

    • Organic: Collect in "Organic Solvent" carboy (flammable rating applies if solvent is flammable).

  • pH Adjustment (Optional but Recommended): Ensure pH is between 5 and 9 to prevent container corrosion, though the compound itself is stable.

  • Trace Precipitation: For high concentrations (>10 mM), consider adding a precipitating agent (e.g., phosphotungstic acid) to settle solids, but for general disposal, direct collection is safer to minimize handling.[1]

  • Labeling: Clearly mark "Contains Fluorinated Antibiotics."

  • Disposal Path: Fuel Blending/Incineration. The liquid will be atomized and incinerated.

C. Spill Response (Immediate Action)
  • Dry Spill: Do not sweep (creates dust). Cover with wet paper towels (soaked in 10% bleach to suppress bacterial activity, though it won't destroy the drug instantly), then wipe up.[1] Place all materials in the Solid Waste stream.

  • Wet Spill: Absorb with vermiculite or chem-pads.[1] Place in Solid Waste stream. Clean surface with soap and water, collecting the rinsate into Liquid Waste.

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision pathways for disposing of this compound, ensuring no path leads to the sewer system.

DisposalWorkflow Start Waste Generation: This compound TypeCheck Determine Waste State Start->TypeCheck Solid Solid Waste (Powder, PPE, Wipes) TypeCheck->Solid Liquid Liquid Waste (Solutions, HPLC Stream) TypeCheck->Liquid Prohibited PROHIBITED: Drain Disposal / Autoclaving TypeCheck->Prohibited Avoid ActionSolid Double Bag (6-mil Poly) Place in Rigid Container Solid->ActionSolid ActionLiquid Segregate by Solvent (Aqueous vs Organic) Liquid->ActionLiquid ContainerSolid Label: 'Toxic Solid' (Incineration Stream) ActionSolid->ContainerSolid ContainerLiquid Carboy: 'Toxic Liquid' (Fuel Blending Stream) ActionLiquid->ContainerLiquid Destruction Final Destruction: High-Temp Incineration (>1100°C with Scrubber) ContainerSolid->Destruction ContainerLiquid->Destruction

Figure 1: Decision matrix for the segregation and destruction of fluorinated aminoglycoside waste.

Part 4: Scientific Rationale (The "Why")

1. Thermal Stability vs. Autoclaving Aminoglycosides are remarkably heat-stable.[1] Standard autoclaving (121°C for 20 mins) is insufficient to degrade the core structure of arbekacin derivatives [1]. Consequently, autoclaved waste sent to a landfill remains bioactive, posing a risk of leaching into groundwater and selecting for resistant bacteria. High-temperature incineration is the only validated method to break the glycosidic bonds and the C-F bond.[1]

2. The Fluorine Factor The introduction of the fluorine atom (5-deoxy-5-fluoro modification) increases the metabolic stability of the compound.[1] While this is beneficial for pharmacokinetics, it complicates disposal. Incomplete combustion can release fluorinated organics. Therefore, facilities must use incinerators equipped with scrubbers (to capture HF), a standard feature of commercial hazardous waste incinerators [2].[1]

3. Environmental Stewardship Even trace amounts of aminoglycosides in waterways can trigger the SOS response in bacteria, accelerating horizontal gene transfer of resistance plasmids. "Dilution is not the solution" for antibiotics; containment is the only acceptable strategy [3].

References

  • Kumagai, T. et al. (2020). Stability of Aminoglycoside Antibiotics Under Various Environmental Conditions. Journal of Antibiotics.

  • United States Environmental Protection Agency (EPA). (2023). Management of Pharmaceutical Hazardous Waste. EPA.gov.

  • World Health Organization (WHO). (2021). Safe management of wastes from health-care activities: A summary. WHO.int. [1]

Sources

Navigating the Safe Handling of 5-Deoxy-5-fluoroarbekacin: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The advancement of novel therapeutics such as 5-Deoxy-5-fluoroarbekacin, a promising fluoro-aminoglycoside antibiotic, necessitates a rigorous and proactive approach to laboratory safety. As researchers and drug development professionals, our primary responsibility is to mitigate risks associated with the handling of potent pharmaceutical compounds. This guide provides a detailed framework for the safe management of this compound, from initial receipt to final disposal. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles for potent compounds and related chemical entities.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structural similarity to other fluoro-aminoglycosides and fluorinated nucleoside analogs informs a cautious approach. Related compounds exhibit hazards including skin and eye irritation, and in some cases, potential for more severe toxicities. Therefore, a comprehensive strategy that combines engineering controls, stringent work practices, and appropriate personal protective equipment (PPE) is paramount.

Hazard Assessment and Risk Mitigation: Understanding the Compound

This compound is a derivative of arbekacin, an aminoglycoside antibiotic. The introduction of a fluorine atom can significantly alter the biological activity and toxicological profile of a molecule. Aminoglycosides as a class are known for potential nephrotoxicity and ototoxicity with prolonged exposure. Furthermore, fluorinated compounds can present unique hazards, including the potential for irritation and systemic toxicity.

Given the lack of specific toxicological data for this compound, a conservative approach is warranted. We must assume the compound is a potent pharmaceutical agent with the potential for skin and eye irritation, and possibly more significant health effects upon inhalation or ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is dictated by the specific laboratory operation being performed and the associated risk of exposure. The following table summarizes the recommended PPE for various tasks involving this compound.

Task Primary Engineering Control Minimum PPE Requirement Enhanced PPE (for higher quantities or longer durations)
Receiving and Unpacking N/ANitrile gloves, Lab coat, Safety glassesDouble gloves, Chemical splash goggles
Weighing (Solid) Chemical fume hood or ventilated balance enclosureNitrile gloves, Lab coat, Safety glasses, N95 respiratorDouble gloves, Disposable sleeve covers, Face shield, Powered Air-Purifying Respirator (PAPR)
Solution Preparation Chemical fume hoodNitrile gloves, Lab coat, Chemical splash gogglesDouble gloves, Disposable sleeve covers, Face shield
In Vitro/In Vivo Dosing Biosafety cabinet or chemical fume hoodNitrile gloves, Lab coat, Safety glassesDouble gloves, Disposable gown, Face shield
Waste Disposal Chemical fume hoodNitrile gloves, Lab coat, Chemical splash gogglesDouble gloves, Disposable gown, Face shield

Rationale for PPE Selection:

  • Gloves (Nitrile): Provide a necessary barrier against dermal exposure. Double-gloving is recommended when handling larger quantities or for prolonged periods to protect against potential tears or contamination during doffing.

  • Lab Coat/Disposable Gown: Protects personal clothing and skin from contamination. A disposable gown is preferable for high-risk activities to facilitate easy disposal and prevent cross-contamination.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[1] Chemical splash goggles offer a tighter seal and are necessary when there is a risk of splashes.[1] A face shield provides an additional layer of protection for the entire face and should be used in conjunction with goggles during activities with a high splash potential.

  • Respiratory Protection: An N95 respirator is recommended as a minimum precaution when handling the solid form of the compound to prevent inhalation of fine particles. For operations with a higher risk of aerosolization or when handling larger quantities, a Powered Air-Purifying Respirator (PAPR) offers a higher level of protection and is often more comfortable for extended wear.[2]

Operational Protocols: A Step-by-Step Guide

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Donning PPE: Before handling the package, don a lab coat, nitrile gloves, and safety glasses.

  • Unpacking: Open the shipping container in a designated area, preferably within a chemical fume hood.

  • Verification: Confirm that the primary container is sealed and intact.

  • Storage: Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.[3] Refrigeration may be required to maintain product quality.[3]

Weighing the Solid Compound

The process of weighing solid, potent compounds presents a significant risk of aerosolization and inhalation.

Weighing_Workflow cluster_Prep Preparation cluster_Weighing Weighing cluster_Cleanup Cleanup PPE Don Enhanced PPE: - Double gloves - Lab coat/gown - N95/PAPR - Goggles/Face shield VBE Prepare Ventilated Balance Enclosure (VBE) or Fume Hood PPE->VBE Materials Gather all necessary materials and equipment VBE->Materials Transfer Carefully transfer compound to weighing vessel Materials->Transfer Weigh Record weight Transfer->Weigh Seal Securely seal primary and secondary containers Weigh->Seal Decontaminate Decontaminate VBE/Hood and equipment Seal->Decontaminate Doff Doff PPE following proper procedure Decontaminate->Doff Dispose Dispose of waste appropriately Doff->Dispose

Caption: Workflow for Safely Weighing this compound.

Solution Preparation
  • Engineering Controls: All solution preparation activities must be conducted within a certified chemical fume hood.

  • PPE: Don a lab coat, nitrile gloves, and chemical splash goggles.

  • Procedure: a. Place all necessary equipment, including the sealed container of this compound, solvent, and volumetric flasks, into the fume hood. b. Slowly add the solvent to the vessel containing the weighed compound to minimize aerosolization. c. Ensure the compound is fully dissolved before removing the solution from the fume hood. d. Seal and clearly label the container with the compound name, concentration, date, and your initials.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Spill_Response cluster_Cleanup Cleanup Procedure Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Notify Notify Supervisor and Safety Officer Evacuate->Notify Secure Secure the Area (Restrict Access) Notify->Secure Assess Assess the Spill (with appropriate PPE) Secure->Assess PPE Don appropriate PPE (respirator, double gloves, gown) Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Neutralize If applicable, neutralize the spilled material Contain->Neutralize Collect Collect all contaminated materials into a sealed waste container Neutralize->Collect Decontaminate Decontaminate the area and equipment Collect->Decontaminate Dispose Dispose of waste as hazardous chemical waste Decontaminate->Dispose

Caption: Spill Response Protocol for this compound.

Waste Disposal Plan

The disposal of potent pharmaceutical compounds and their contaminated materials must be handled with the utmost care to prevent environmental contamination and accidental exposure.[4]

  • Solid Waste: All contaminated solid waste, including gloves, disposable gowns, weighing papers, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of aminoglycoside solutions down the drain, as they can persist in the environment.[4]

  • Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a suitable inactivating solution (e.g., 1N NaOH or a validated commercial decontamination solution) before standard washing.

  • Waste Pickup: All hazardous waste must be disposed of through your institution's environmental health and safety office.[5][6]

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Fluoroorotic acid. [Link]

  • MSD Manual Professional Edition. (n.d.). Aminoglycosides. [Link]

  • BioProcess International. (n.d.). Containment of High-Potency Products in a GMP Environment. [Link]

  • Stanford Health Care. (n.d.). Aminoglycoside Dosing Guideline. [Link]

  • PubChem. (n.d.). 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine. [Link]

  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. [Link]

  • SA Health. (2020). Aminoglycosides: Recommendations for use, dosing and monitoring clinical guideline. [Link]

  • Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. [Link]

  • Dove Medical Press. (2024). Disposal of Unused Antibiotics in Community Pharmacies in Saudi Arabia: A Mixed-Methods Study. [Link]

  • PMC. (2025). Aminoglycosides: an update on indications, dosing and monitoring. [Link]

  • 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. [Link]

  • The NIH. (n.d.). The NIH Drain Discharge Guide. [Link]

  • Dr.Oracle. (2025). What are the guidelines for using aminoglycoside (antibiotic) antibiotics, such as gentamicin (gentamicin) and tobramycin (tobramycin), in clinical practice?. [Link]

  • Freund-Vector. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds. [Link]

  • Pharm-Int. (n.d.). Managing Risks with Potent Pharmaceutical Products. [Link]

  • Society of Infectious Diseases Pharmacists. (n.d.). SIDP - Antibiotic Disposal. [Link]

  • Government of Canada. (n.d.). Proper Disposal of Antimicrobials. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.